molecular formula C7H6ClNO B1290574 2-Amino-3-chlorobenzaldehyde CAS No. 397322-82-6

2-Amino-3-chlorobenzaldehyde

Cat. No.: B1290574
CAS No.: 397322-82-6
M. Wt: 155.58 g/mol
InChI Key: FVFGTMXRHNSEMC-UHFFFAOYSA-N
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Description

2-Amino-3-chlorobenzaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFGTMXRHNSEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634640
Record name 2-Amino-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397322-82-6
Record name 2-Amino-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-chlorobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-chlorobenzaldehyde, a pivotal but often under-documented aromatic building block. We will delve into its core chemical and physical properties, explore a robust synthetic pathway, and illuminate its reactivity and applications, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry. This document is designed to be a practical resource, bridging the gap between foundational knowledge and actionable laboratory insights.

Core Molecular Identity and Physicochemical Profile

This compound is a trifunctional aromatic compound featuring an aldehyde, an amine, and a chlorine substituent on a benzene ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 397322-82-6[1][2]

  • Molecular Formula: C₇H₆ClNO[1][2]

  • Molecular Weight: 155.58 g/mol [1]

  • Canonical SMILES: C1=CC(=C(C(=C1)Cl)N)C=O[1]

  • InChIKey: FVFGTMXRHNSEMC-UHFFFAOYSA-N[1]

Physicochemical Properties

While experimental data for this compound is not widely published, a combination of supplier information and computational predictions provides a working profile for this compound. It is typically a solid at room temperature and should be handled with care due to its potential as a skin and eye irritant.

PropertyValueSource
Physical Form SolidSigma-Aldrich
Purity ≥98%Apollo Scientific
Storage Temperature 2-8°C, under inert atmosphere, protected from lightSigma-Aldrich
Topological Polar Surface Area 43.1 ŲPubChem (Computed)[1]
pKa -1.59 ± 0.10Guidechem (Predicted)[2]

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis of this compound: A Strategic Approach

The synthesis of 2-amino-3-halogeno-benzaldehydes can be challenging due to the inherent instability of the molecule, where intermolecular condensation can readily occur. A robust strategy involves the protection of the aldehyde functionality, followed by the introduction of the amino group, and subsequent deprotection.

One of the most viable industrial methods for preparing 2-amino-3-halogenated benzaldehydes involves a multi-step sequence starting from a suitably substituted benzaldehyde. This approach offers a high degree of control and generally provides good yields.

Experimental Protocol: Synthesis via Acetal Protection and Directed Amination

This protocol is adapted from established methodologies for the synthesis of related 2-amino-3-halogeno-benzaldehydes.

Step 1: Acetal Protection of 3-Chlorobenzaldehyde

The initial step is the protection of the aldehyde group to prevent its participation in subsequent reactions. This is typically achieved by forming a cyclic acetal.

  • Reaction: 3-Chlorobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

  • Rationale: The acetal is stable under the basic and nucleophilic conditions of the subsequent amination step.

Step 2: Directed ortho-Lithiation and Amination

This step introduces the amino group at the 2-position, directed by the chloro substituent.

  • Reaction: The protected 3-chlorobenzaldehyde is treated with a strong base, such as n-butyllithium, at low temperature to effect lithiation at the 2-position. The resulting aryllithium species is then quenched with an aminating agent (e.g., an azido compound followed by reduction).

  • Rationale: The ortho-lithiation strategy allows for regioselective functionalization of the aromatic ring.

Step 3: Acetal Deprotection

The final step is the removal of the protecting group to regenerate the aldehyde functionality.

  • Reaction: The protected this compound is treated with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the acetal.

  • Rationale: This step is typically high-yielding and provides the final product.

Synthesis_Workflow Start 3-Chlorobenzaldehyde Step1 Acetal Protection (Ethylene Glycol, Acid Catalyst) Start->Step1 Intermediate1 Protected 3-Chlorobenzaldehyde Step1->Intermediate1 Step2 ortho-Lithiation & Amination (n-BuLi, Aminating Agent) Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Acetal Deprotection (Aqueous Acid) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce in the literature. The following are predicted and expected spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy
  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

  • Aromatic Protons: Three protons on the aromatic ring will appear as multiplets in the range of δ 6.5 to 7.5 ppm. The coupling patterns will be influenced by the positions of the amino and chloro substituents.

  • Amino Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-CHO): A signal is expected in the range of δ 190 to 200 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm), with their chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy
  • N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine are expected around 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band for the aldehyde carbonyl group is anticipated around 1680-1700 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 due to the presence of the chlorine-37 isotope.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the interplay of its three functional groups. The ortho-amino and aldehyde groups are perfectly positioned for cyclocondensation reactions to form various heterocyclic systems, most notably quinolines.

The Friedländer Synthesis: A Gateway to Quinolines

The Friedländer synthesis is a classical and highly effective method for the construction of the quinoline scaffold. It involves the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.

Reaction Mechanism:

  • Aldol Condensation: The reaction is typically initiated by a base- or acid-catalyzed aldol condensation between the enolate of the active methylene compound and the aldehyde of this compound.

  • Cyclization and Dehydration: The resulting aldol adduct undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring.

Friedlander_Synthesis Reactant1 This compound Step1 Aldol Condensation Reactant1->Step1 Reactant2 Active Methylene Compound (e.g., Ketone) Reactant2->Step1 Intermediate Aldol Adduct Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product 8-Chloroquinoline Derivative Step2->Product

Caption: The Friedländer synthesis of 8-chloroquinolines.

The presence of the chlorine atom at the 3-position of the starting material results in the formation of 8-chloro-substituted quinolines. This is a significant feature, as halogenated quinolines are valuable precursors for further functionalization via cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its role as a precursor to valuable heterocyclic scaffolds is of high importance in pharmaceutical research and development. The quinoline core, readily accessible through the reactions of this compound, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.

The 8-chloroquinoline derivatives synthesized from this compound can serve as key intermediates in the development of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a quinoline or related heterocyclic core. The 8-chloro position can be functionalized to modulate potency and selectivity.

  • Antimalarial Agents: The quinoline scaffold is the basis for several antimalarial drugs, and novel derivatives are continuously being explored to combat drug resistance.

  • Anticancer and Antimicrobial Agents: A vast number of compounds containing the quinoline moiety have demonstrated promising activity against various cancer cell lines and microbial strains.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of 8-chloro-substituted quinolines via the Friedländer synthesis. While detailed experimental data for this compound is not extensively available, its strategic importance in generating diverse heterocyclic libraries for drug discovery is clear. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-3-chlorobenzaldehyde (CAS: 397322-82-6): Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-3-chlorobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in synthetic organic chemistry. With the CAS Number 397322-82-6, this compound integrates three key functional groups—an aldehyde, a primary aromatic amine, and a chloro substituent—onto a benzene ring. This unique ortho-amino aldehyde arrangement, modified by the electronic and steric influence of the chlorine atom, makes it a valuable precursor for the synthesis of diverse heterocyclic scaffolds. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, explore logical synthetic and purification protocols, analyze its chemical reactivity, and discuss its applications, particularly in the construction of pharmacologically relevant molecules. All methodologies and claims are supported by authoritative references to ensure scientific integrity.

Core Compound Profile: A Multifunctional Synthetic Intermediate

This compound is an organic compound whose strategic value lies in the proximate reactivity of its ortho-amino and formyl (-CHO) groups.[1] This arrangement is a classic precursor for annulation reactions, enabling the construction of fused ring systems. The presence of the chlorine atom at the 3-position introduces a key site for further functionalization and modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups. Its primary utility is not as an end-product but as a critical intermediate in multi-step syntheses within medicinal chemistry and materials science.[2][3]

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 397322-82-6[4][5]
Molecular Formula C₇H₆ClNO[4][6]
Molecular Weight 155.58 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms 3-Chloroanthranilaldehyde, 2-Chloro-6-formylaniline[1]
SMILES C1=CC(=C(C(=C1)Cl)N)C=O[4][5]
InChI Key FVFGTMXRHNSEMC-UHFFFAOYSA-N[4][5]
Predicted pKa -1.59 ± 0.10[4]
Purity Typically ≥98%[1]
Spectroscopic Signature Analysis

While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable spectroscopic characteristics:

  • ¹H NMR: An aldehydic proton signal would be expected far downfield (δ 9.5-10.5 ppm). The aromatic region would display complex splitting patterns for the three protons on the ring. A broad signal corresponding to the amine (-NH₂) protons would also be present, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (~190 ppm). Six distinct signals would be expected in the aromatic region (110-150 ppm), reflecting the lack of symmetry.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde (~1700-1680 cm⁻¹), N-H stretching for the primary amine (~3400-3300 cm⁻¹), and C-Cl stretching in the fingerprint region.

Synthesis and Purification Protocols

The synthesis of this compound is not widely detailed, but its structure suggests logical and well-established chemical transformations. The choice of pathway is typically governed by the availability and cost of starting materials and the need to preserve the sensitive aldehyde group.

Method 1: Selective Reduction of a Nitro Precursor

This is a common and highly effective strategy for synthesizing aromatic amines.[2] The core principle is the selective reduction of a nitro group while leaving the aldehyde and chloro functionalities intact. The logical precursor would be 3-chloro-2-nitrobenzaldehyde .

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium dithionite (Na₂S₂O₄) and sodium carbonate (Na₂CO₃) in water.

  • Precursor Addition: Dissolve the starting material, 3-chloro-2-nitrobenzaldehyde, in a suitable organic solvent like methanol.

  • Reaction: Gently heat the aqueous solution (e.g., to 45-50°C) and add the solution of the nitrobenzaldehyde dropwise over 20-30 minutes. The sodium dithionite acts as the reducing agent, with sodium carbonate maintaining a basic pH to prevent side reactions.

  • Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel. A similar protocol for an isomeric compound utilized a CH₂Cl₂/petroleum ether eluent system.[7]

Start 3-Chloro-2-nitrobenzaldehyde Reagents 1. Na₂S₂O₄, Na₂CO₃, H₂O/MeOH 2. Heat (45-65°C) Start->Reagents Reduction Workup Extraction with CH₂Cl₂ Purification (Silica Gel) Reagents->Workup Isolation Product This compound Workup->Product

Fig 1. Synthetic workflow via nitro group reduction.
Method 2: Controlled Oxidation of a Benzyl Alcohol

An alternative route involves the mild oxidation of the corresponding alcohol, 2-Amino-3-chlorobenzyl alcohol . This method is advantageous if the alcohol precursor is more readily available. Manganese (IV) oxide (MnO₂) is a classic reagent for the selective oxidation of benzylic alcohols to aldehydes without affecting the amine group.[7]

Experimental Protocol:

  • Setup: To a stirred suspension of activated manganese (IV) oxide (a 4-5 fold molar excess) in a dry, non-polar solvent like diethyl ether or dichloromethane, add the 2-Amino-3-chlorobenzyl alcohol dissolved in the same solvent.[7]

  • Reaction: Stir the mixture vigorously at room temperature overnight. The reaction is heterogeneous, occurring on the surface of the MnO₂.

  • Monitoring & Workup: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese solids. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product, which can be used directly or further purified by chromatography if necessary.[7]

Start 2-Amino-3-chlorobenzyl alcohol Reagents MnO₂ (4-5 eq.) Solvent (e.g., CH₂Cl₂) Room Temperature Start->Reagents Oxidation Workup Filter through Celite® Solvent Evaporation Reagents->Workup Isolation Product This compound Workup->Product

Fig 2. Synthetic workflow via alcohol oxidation.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups.

  • Aldehyde Group: As a classic electrophile, the carbonyl carbon is susceptible to nucleophilic attack. This enables fundamental transformations such as:

    • Schiff Base Formation: Condensation with primary amines to form imines, which are valuable ligands and intermediates.[8][9]

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary amine.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Amino Group: The lone pair on the nitrogen atom makes it nucleophilic. It also acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions (positions 4 and 6).

  • Synergistic Reactivity (Cyclization): The most powerful application of this molecule is in cyclization reactions where both the amino and aldehyde groups participate. A prime example is the Friedländer Annulation , a direct synthesis of quinolines. In this reaction, the this compound condenses with a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone like acetone or cyclohexanone) under acid or base catalysis to form a substituted quinoline.

cluster_start Starting Materials A This compound Catalyst Catalyst (Acid or Base) A->Catalyst B Ketone (e.g., Cyclohexanone) B->Catalyst Intermediate Schiff Base / Enamine Intermediate Catalyst->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Substituted Quinoline (8-Chloro-1,2,3,4-tetrahydroacridine) Cyclization->Product

Fig 3. Logical workflow for Friedländer quinoline synthesis.

Applications in Research and Drug Development

The primary application of this compound is as a scaffold for building more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.[3]

  • Heterocyclic Synthesis: It is an ideal starting material for synthesizing chloro-substituted quinolines, quinazolinones, and benzodiazepines. These scaffolds are prevalent in drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

  • Schiff Base Ligands: The aldehyde can be readily converted into Schiff bases. These compounds are not only synthetic intermediates but are also studied for their coordination chemistry with metals and for their potential as bioactive agents themselves.[8]

  • Fragment-Based Drug Discovery: In modern drug discovery, small, functionalized molecules like this serve as "fragments" that can be elaborated into more potent and selective drug candidates. The chlorine atom provides a handle for modifying solubility and metabolic stability.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[5]

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Skin Sensitization H317: May cause an allergic skin reaction
Eye Damage/Irritation H319: Causes serious eye irritation
STOT, Single Exposure H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]

  • Avoid breathing dust or vapors. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[12]

  • The compound may be air or light-sensitive, so storage in a dark place is advisable.[12]

References

  • Guidechem. (n.d.). This compound 397322-82-6 wiki.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet - this compound.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. Retrieved from [Link] (Note: Illustrates related chemical transformations).

  • Universal Wiser Publisher. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

  • ChemicalBook. (2025). 2-Chlorobenzaldehyde - Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-3-chlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ICSC. (n.d.). ICSC 0641 - o-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Universal Wiser Publisher. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

  • Wired Chemist. (2025). 2-chlorobenzaldehyde Carbon-13 Full Spectrum. Retrieved from [Link] (Note: Provides spectroscopic data for a related compound).

  • G. S. S. R. L. K. S. Prasad, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and medicinal chemistry. Its molecular architecture, featuring an aldehyde, an amino group, and a chlorine atom on a benzene ring, provides a unique platform for the synthesis of diverse heterocyclic compounds and complex molecular scaffolds. This guide offers a comprehensive examination of its molecular structure, underpinned by spectroscopic analysis and theoretical considerations. We will delve into its synthesis, reactivity, and the causal relationships between its structural features and chemical behavior, providing field-proven insights for its application in research and development.

Introduction: The Strategic Importance of this compound

Substituted benzaldehydes are foundational building blocks in organic synthesis. The specific arrangement of functional groups in this compound—an ortho-amino group and a meta-chloro substituent relative to the formyl group—creates a distinct electronic and steric environment. This arrangement is crucial for directing chemical reactions and is often exploited in the synthesis of pharmaceuticals and other high-value chemical entities. Understanding the nuances of its molecular structure is paramount for predicting its reactivity, designing synthetic routes, and ensuring the quality and identity of its derivatives.

Physicochemical Properties and Identifiers

A clear summary of the compound's fundamental properties is essential for laboratory use.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO[1][2]
Molecular Weight 155.58 g/mol [2]
CAS Number 397322-82-6[1][2]
Appearance Solid
IUPAC Name This compound[2]
Canonical SMILES C1=CC(=C(C(=C1)Cl)N)C=O[2]
InChI Key FVFGTMXRHNSEMC-UHFFFAOYSA-N[1][2]
Monoisotopic Mass 155.0137915 Da[2]
Topological Polar Surface Area 43.1 Ų[2]
Storage Temperature 2-8°C, under inert atmosphere

Synthesis and Mechanistic Rationale

While multiple synthetic routes exist for substituted benzaldehydes, a common and reliable strategy for producing aminobenzaldehydes involves the selective reduction of a corresponding nitrobenzaldehyde. This approach is favored for its high yields and the ready availability of starting materials.

Workflow: Synthesis via Reduction

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the well-established method of reducing a nitro group in the presence of an aldehyde, a standard transformation in organic synthesis.[3][4]

  • Preparation of Reducing Solution: In a suitable reaction vessel, dissolve sodium dithionite (Na₂S₂O₄, approx. 6 equivalents) and sodium carbonate (Na₂CO₃, approx. 5 equivalents) in water.

  • Preparation of Starting Material: In a separate flask, dissolve 3-chloro-2-nitrobenzaldehyde (1 equivalent) in methanol.

  • Reaction Execution: Heat the aqueous reducing solution to approximately 45°C. Add the methanolic solution of the nitrobenzaldehyde dropwise to the aqueous solution over 20-30 minutes.

    • Causality: The dropwise addition and temperature control are critical to manage the exothermic reaction and prevent side reactions, such as the over-reduction of the aldehyde group. Sodium carbonate maintains a basic pH, which is optimal for the dithionite reduction.

  • Reaction Completion & Monitoring: After the addition is complete, the reaction mixture may be heated to a higher temperature (e.g., 65°C) to ensure full conversion.[3][4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract multiple times with a suitable organic solvent, such as dichloromethane (DCM).

    • Causality: Extraction isolates the organic product from the aqueous solution containing inorganic salts.

  • Purification: Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[4]

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum of a substituted benzaldehyde will exhibit characteristic absorption bands.

  • Aldehyde C=O Stretch: A strong, sharp absorption is expected in the range of 1680-1705 cm⁻¹. The conjugation of the aldehyde with the aromatic ring lowers the frequency from the typical ~1730 cm⁻¹ for a saturated aldehyde.[5]

  • N-H Stretch (Amino Group): The primary amine (-NH₂) will typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions for the C-H bonds on the benzene ring appear above 3000 cm⁻¹.

  • C-Cl Stretch: A band corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for the 2-amino-3-chloro isomer is not widely published, we can predict the expected spectrum based on known chemical shift values and the behavior of similar compounds.[6][7]

¹H NMR Spectrum (Predicted):

  • Aldehyde Proton (-CHO): A highly deshielded singlet is expected far downfield, typically between δ 9.8 and 10.5 ppm. This is a characteristic signal for an aldehyde proton.[5]

  • Amino Protons (-NH₂): A broad singlet is anticipated, likely in the range of δ 5.0-6.5 ppm. The chemical shift and broadness can vary with solvent and concentration due to hydrogen bonding.

  • Aromatic Protons (Ar-H): Three protons are attached to the aromatic ring. Their chemical shifts and splitting patterns will be influenced by the electronic effects of the three substituents. We would expect three distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets or triplets depending on their coupling with adjacent protons.

¹³C NMR Spectrum (Predicted):

  • Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear as a singlet in the range of δ 190-195 ppm.[6]

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring.

    • C-NH₂: The carbon directly attached to the electron-donating amino group will be shielded, appearing further upfield (lower δ value) compared to a standard benzene carbon.

    • C-Cl: The carbon bonded to the electronegative chlorine atom will be deshielded (higher δ value).

    • C-CHO: The carbon attached to the aldehyde group will also be deshielded.

    • The remaining C-H carbons will have shifts determined by the combined electronic effects of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.58 g/mol ). A key feature will be the isotopic pattern of chlorine: two peaks will be observed for the molecular ion, one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity.[8]

  • Key Fragmentation: A common fragmentation pathway for benzaldehydes is the loss of the formyl radical (•CHO) or a hydrogen atom, leading to characteristic fragment ions.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by the interplay of its three functional groups.

Caption: Key reactivity sites of this compound.

  • Aldehyde Group: This group is susceptible to nucleophilic attack, making it a site for reactions like Wittig olefination, Grignard additions, and reductive amination.[9]

  • Amino Group: As a nucleophile, the amino group can react with electrophiles. A particularly important reaction is intramolecular condensation with the adjacent aldehyde group, which is a common strategy for forming heterocyclic rings (e.g., quinolines).

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino group and deactivated by the electron-withdrawing chloro and aldehyde groups. The amino group is a powerful ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to it (C4 and C6).

Safety, Handling, and Storage

Proper handling is crucial when working with this compound.

  • Hazards: this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[10] Handle in a well-ventilated area or fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a versatile chemical intermediate whose utility is directly derived from its distinct molecular structure. The strategic placement of the amino, chloro, and formyl groups creates a molecule with multiple, predictable sites of reactivity. A thorough understanding of its spectroscopic signature is essential for confirming its identity and purity, while an appreciation for the electronic interplay of its functional groups allows for the rational design of complex synthetic pathways. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this valuable building block in their scientific endeavors.

References

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Physical properties of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-chlorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 397322-82-6). As a key heterocyclic precursor, the precise characterization of its physical state, thermal properties, and solubility is paramount for its effective application in organic synthesis and drug development. This document consolidates available experimental and predicted data, outlines authoritative methodologies for empirical determination of these properties, and offers expert insights into the structure-property relationships that govern its behavior. The intended audience includes researchers, process chemists, and quality control specialists who require a detailed understanding of this compound for handling, reaction optimization, and analytical method development.

Introduction: Significance of this compound

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its trifunctional nature—possessing an amine, a chloro group, and an aldehyde on a benzene ring—makes it a versatile synthon for constructing complex molecular architectures. The ortho-amino benzaldehyde moiety is a classic precursor for the synthesis of quinolines and other fused heterocyclic systems, which are prevalent scaffolds in numerous pharmacologically active compounds.[1]

The physical properties of a starting material like this compound are not merely data points; they are critical process parameters. They dictate the choice of solvents for reactions and purifications, the required temperature ranges for handling and storage, and the appropriate analytical techniques for quality assessment. An in-depth understanding of these properties is the foundation for reproducible, scalable, and safe chemical synthesis.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. It is critical to distinguish between empirically measured values and computationally predicted data, as the latter provides an estimate that must be confirmed by laboratory analysis.

PropertyValueSource
IUPAC Name This compound[PubChem][2]
CAS Number 397322-82-6[PubChem][2]
Molecular Formula C₇H₆ClNO[PubChem][2]
Molecular Weight 155.58 g/mol [PubChem][2]
Appearance Light yellow to yellow solid[ChemicalBook][3]
Melting Point 30-31 °C (Experimental)[ChemicalBook][3]
Boiling Point 264.3 ± 25.0 °C (Predicted)[ChemicalBook][3]
Density 1.348 ± 0.06 g/cm³ (Predicted)[ChemicalBook][3]
pKa -1.59 ± 0.10 (Predicted)[Guidechem][4]
Melting Point: A Criterion for Purity

The experimental melting point of 30-31 °C indicates that this compound is a low-melting solid at standard ambient temperature and pressure.[3] This property is profoundly influenced by the molecule's ability to pack into a crystal lattice. The presence of the polar amino (-NH₂) and aldehyde (-CHO) groups allows for intermolecular hydrogen bonding, which typically increases the melting point. However, the ortho-positioning of these groups, along with the adjacent chloro atom, may introduce steric hindrance that slightly disrupts optimal crystal packing compared to other isomers.

A sharp melting point range (typically ≤1 °C) is a primary indicator of high purity for a crystalline organic compound.[5] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[5] Therefore, precise melting point determination is a fundamental quality control assay.

Boiling Point and Thermal Stability

The predicted boiling point of approximately 264 °C suggests low volatility under ambient conditions.[3] This high boiling point is consistent with its molecular weight and the presence of polar functional groups that lead to strong intermolecular forces (dipole-dipole interactions and hydrogen bonding). When considering purification by distillation, vacuum distillation would be required to prevent thermal degradation, which is common for multifunctional aromatic compounds at such high temperatures.

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be derived from the molecular structure. The molecule possesses both polar (amino, aldehyde) and non-polar (chlorinated benzene ring) regions, rendering it amphiphilic.

  • Aqueous Solubility: Expected to be low. While the amino and aldehyde groups can hydrogen bond with water, the hydrophobic character of the chlorobenzene ring dominates. The slight solubility of its isomer, 2-chlorobenzaldehyde, in water supports this expectation.

  • Organic Solvent Solubility: Expected to be soluble in a range of common organic solvents. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are likely effective due to dipole-dipole interactions. Polar protic solvents like Ethanol and Methanol should also be effective due to their ability to hydrogen bond with the amino and aldehyde groups.

The choice of an appropriate solvent system is critical for downstream applications such as reaction setup, extraction, and chromatographic purification. An empirical determination of solubility is a mandatory step in process development.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound. Below is a predictive analysis of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl oxygen.

    • Amine Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-6.0 ppm. The chemical shift and peak shape can vary with concentration and solvent due to hydrogen bonding exchange.

    • Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the aromatic region (δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will be dictated by the electronic effects of the three different substituents, providing definitive confirmation of the 1,2,3-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

    • Carbonyl Carbon (-CHO): A peak in the highly deshielded region of δ 190-200 ppm.

    • Aromatic Carbons: Six distinct peaks are expected in the δ 110-160 ppm range. The carbon attached to the amino group (C2) would be shielded, while the carbons attached to the chloro (C3) and aldehyde (C1) groups would be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch: A pair of medium-intensity peaks (for the symmetric and asymmetric stretches of the primary amine) is expected in the 3300-3500 cm⁻¹ region.

  • C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretches appear just above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two characteristic medium peaks around 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic aldehyde.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Methodologies for Physical Property Determination

The following section details standardized protocols for determining key physical properties. These methods are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.[6]

Objective: To determine the melting point range of a solid sample as an indicator of its identity and purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be 2-3 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Perform a quick heating run (10-15 °C/min) to find the approximate melting temperature. Allow the apparatus to cool significantly.

  • Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (e.g., 30-31 °C). A broad range (e.g., 27-31 °C) would indicate the presence of impurities. Perform the measurement in triplicate for consistency.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result p1 Powder Sample p2 Load Capillary (2-3 mm) p1->p2 m1 Insert into Apparatus p2->m1 m2 Heat to T_approx - 20°C m1->m2 m3 Heat slowly (1-2°C/min) m2->m3 m4 Record T1 (First Drop) m3->m4 m5 Record T2 (All Liquid) m4->m5 r1 Report Range (T1 - T2) m5->r1 r2 Assess Purity r1->r2

Workflow for Melting Point Determination.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). "Excess" means that undissolved solid must be clearly visible to ensure saturation is achieved.

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) that has been pre-validated for low compound binding. The first few drops of filtrate should be discarded to saturate any binding sites on the filter.

  • Analysis:

    • Accurately dilute the clear, filtered supernatant with a suitable analytical solvent (e.g., acetonitrile or methanol).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in at least triplicate for each solvent and temperature condition.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis p1 Add Excess Solid to Solvent p2 Seal Vials p1->p2 e1 Agitate at Constant T (24-48h) p2->e1 e2 Settle Undissolved Solid e1->e2 a1 Filter Supernatant (0.22µm) e2->a1 a2 Dilute Filtrate a1->a2 a3 Quantify via HPLC-UV a2->a3 r1 Report Solubility (mg/mL) a3->r1 Calculate Concentration

Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound is a low-melting crystalline solid whose physical properties are dictated by the interplay of its amino, chloro, and aldehyde functional groups. The provided experimental melting point of 30-31 °C serves as a crucial benchmark for identity and purity assessment. While comprehensive experimental data on other properties like boiling point and solubility are limited, a robust understanding can be built from its molecular structure and the behavior of analogous compounds. The standardized protocols outlined in this guide provide a clear framework for researchers to empirically determine these critical parameters, ensuring data quality and facilitating the compound's successful application in research and development.

References

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  • Organic Chemistry Portal. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[5]-Aryl Shift. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. [Link]

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  • PubMed. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. [Link]

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A Technical Guide to the Solubility of 2-Amino-3-chlorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-chlorobenzaldehyde. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on first principles of physical organic chemistry, including polarity, hydrogen bonding, and solute-solvent interactions. We present a reasoned, qualitative solubility profile across a spectrum of common organic solvents. Furthermore, this guide serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for the quantitative determination of solubility using gravimetric, UV/Vis spectrophotometric, and High-Performance Liquid Chromatography (HPLC) methods. This dual approach of predictive analysis and empirical methodology equips drug development professionals and research scientists with the necessary tools to effectively utilize this compound in their work.

Introduction: Understanding the Molecule

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₆ClNO. Its structure, featuring an aldehyde group, an amino group, and a chlorine atom on a benzene ring, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. The interplay of these functional groups—the polar and hydrogen-bond-donating amino group, the polar and hydrogen-bond-accepting aldehyde group, and the electron-withdrawing chloro group—results in a molecule with a significant dipole moment and the capacity for specific interactions with solvent molecules. A thorough understanding of these structural features is paramount for predicting its behavior in solution.

Predicted Solubility Profile

Analysis of Intermolecular Forces

The solubility of this compound is governed by the following potential solute-solvent interactions:

  • Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, and the oxygen of the aldehyde group (-CHO) is a hydrogen bond acceptor.[1] Solvents capable of hydrogen bonding are therefore expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. Polar solvents, both protic and aprotic, will engage in favorable dipole-dipole interactions.[1][3]

  • Van der Waals Forces: These non-specific interactions will be present with all solvent types but will be the dominant force in nonpolar solvents.

Predicted Solubility in Different Solvent Classes

Based on the analysis of intermolecular forces, the following solubility profile is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amino and aldehyde groups of the solute.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate These solvents have large dipole moments and can accept hydrogen bonds, facilitating the dissolution of the polar solute. Their inability to donate hydrogen bonds may slightly limit solubility compared to protic solvents.
Nonpolar Solvents Hexane, Toluene, ChloroformLow to Moderate Chloroform, being slightly polar, may show some solubility. However, the primarily nonpolar nature of hexane and toluene will result in weak solute-solvent interactions, leading to poor solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate These solvents are of intermediate polarity and can act as hydrogen bond acceptors, suggesting moderate solubility.

This predictive framework provides a strong starting point for solvent selection in synthetic chemistry and formulation development.

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following section provides detailed protocols for three common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility.[4][5][6] It involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Gravimetric_Workflow A Add excess 2-Amino-3- chlorobenzaldehyde to solvent B Equilibrate at constant temperature with stirring A->B Saturation C Filter to remove undissolved solid B->C Separation D Transfer a known volume of the saturated solution to a pre-weighed vial C->D Aliquot E Evaporate the solvent under vacuum or gentle heating D->E Solvent Removal F Dry the residue to a constant weight E->F Drying G Calculate solubility (e.g., in g/100 mL) F->G Calculation

Caption: Workflow for Gravimetric Solubility Determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Isolation of Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.

  • Gravimetric Analysis:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry vial.

    • Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is removed, dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.

    • The final weight of the vial minus the initial weight gives the mass of the dissolved solute.

  • Calculation:

    • Solubility ( g/100 mL) = (mass of residue in g / volume of filtrate in mL) * 100

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis spectrum and is particularly useful for determining low solubilities.[7][8]

UVVis_Workflow A Prepare a series of standard solutions of known concentration B Measure the absorbance of each standard at λmax A->B Calibration C Generate a calibration curve (Absorbance vs. Concentration) B->C Calibration G Determine concentration from the calibration curve and calculate original solubility C->G Calculation D Prepare a saturated solution and filter E Dilute the saturated solution to fall within the calibration range D->E Sample Prep & Measurement F Measure the absorbance of the diluted sample E->F Sample Prep & Measurement F->G Calculation

Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a serial dilution to create a set of standard solutions of decreasing concentrations.

    • Determine the wavelength of maximum absorbance (λmax) by scanning the stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • Filter the saturated solution to remove undissolved solids.

    • Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[9][10]

HPLC_Workflow A Develop a suitable HPLC method (column, mobile phase, detector) B Prepare a series of standard solutions of known concentration A->B Method Dev & Calibration C Inject standards and generate a calibration curve (Peak Area vs. Concentration) B->C Method Dev & Calibration G Determine concentration from the calibration curve and calculate original solubility C->G Calculation D Prepare a saturated solution and filter E Dilute the saturated solution to fall within the calibration range D->E Sample Prep & Analysis F Inject the diluted sample and record the peak area E->F Sample Prep & Analysis F->G Calculation

Caption: Workflow for HPLC-based Solubility Determination.

  • Method Development and Calibration:

    • Develop an HPLC method capable of resolving this compound from any impurities. This includes selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength.

    • Prepare a stock solution and a series of standard solutions of known concentrations.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • Filter the saturated solution through a syringe filter compatible with the HPLC mobile phase.

    • Dilute a known volume of the filtrate to a concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area for this compound.

  • Calculation:

    • Use the linear regression equation to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the solubility.

Safety and Handling Considerations

When conducting solubility studies with this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should always be followed.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a strong predictive understanding of its behavior in various organic solvents can be achieved through the analysis of its molecular structure and the principles of solute-solvent interactions. It is anticipated to exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. For applications requiring precise quantitative data, the standardized gravimetric, UV/Vis spectrophotometric, and HPLC methodologies provided in this guide offer reliable and reproducible means of determination. This comprehensive approach empowers researchers to confidently and safely incorporate this compound into their experimental designs.

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  • SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]

  • Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available at: [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Available at: [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block for Advanced Pharmaceutical and Materials Science

Abstract

2-Amino-3-chlorobenzaldehyde is a pivotal intermediate in organic synthesis, valued for its unique substitution pattern which serves as a cornerstone for constructing complex heterocyclic scaffolds. Its application is particularly prominent in the development of novel pharmaceuticals, including quinoline-based therapeutics. This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound, commencing from the readily available precursor, 2-nitrobenzaldehyde. The synthetic strategy is a two-step process encompassing the selective reduction of a nitro group followed by a regioselective electrophilic chlorination. This document elucidates the causal chemistry behind each procedural step, offers detailed, field-tested experimental protocols, and presents a framework for the characterization and safe handling of all materials involved. It is intended to serve as an authoritative resource for researchers, chemists, and professionals in the field of drug discovery and chemical development.

Introduction: Strategic Importance of this compound

In the landscape of medicinal chemistry, the assembly of heterocyclic ring systems is a fundamental pursuit. This compound is a highly valuable bifunctional building block; the ortho-disposition of its amino and aldehyde groups makes it an ideal substrate for cyclization reactions, such as the Friedländer annulation, to form quinolines—a privileged scaffold in numerous therapeutic agents.[1][2] The chlorine atom at the 3-position provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

The synthesis from 2-nitrobenzaldehyde presents a classic challenge in regiochemical control. A direct chlorination of the starting material is unfeasible for achieving the desired product, as the nitro group's strong deactivating and meta-directing nature would lead to undesired isomers.[3] Therefore, a strategic reduction of the nitro group is first required to install an activating, ortho-, para-directing amino group, which then guides the subsequent chlorination to the desired C-3 position. This guide provides a robust pathway to navigate this synthetic challenge efficiently and safely.

Overall Synthetic Strategy

The transformation of 2-nitrobenzaldehyde into this compound is logically executed in a two-step sequence. This approach leverages the powerful directing effects of the functional groups to ensure high regioselectivity.

Synthetic_Pathway Start 2-Nitrobenzaldehyde Inter 2-Aminobenzaldehyde (Intermediate) Start->Inter Step 1: Reduction (FeSO₄·7H₂O, NH₄OH) End This compound (Final Product) Inter->End Step 2: Chlorination (NCS, Acetonitrile)

Caption: High-level overview of the two-step synthetic pathway.

Step 1: Synthesis of 2-Aminobenzaldehyde (Intermediate)

Mechanistic Rationale and Reagent Selection

The reduction of the aromatic nitro group to an amine is the critical first step. While various methods exist, such as catalytic hydrogenation or using reducing agents like tin(II) chloride, the use of aqueous ferrous sulfate (FeSO₄) with ammonia is particularly advantageous for this substrate.[4]

Expertise & Experience: This method is field-proven for its mildness and selectivity. The aldehyde functional group is sensitive and can be susceptible to reduction or undesired side reactions under harsher conditions (e.g., high-pressure hydrogenation). Ferrous sulfate provides a gentle reduction environment that preserves the aldehyde moiety. Furthermore, a significant challenge with 2-aminobenzaldehyde is its propensity for rapid self-condensation and polymerization due to the intramolecular proximity of the nucleophilic amine and electrophilic aldehyde.[4] The chosen protocol cleverly circumvents this issue by allowing for the direct isolation of the volatile product via steam distillation as it is formed, minimizing degradation.[4]

Detailed Experimental Protocol: Reduction of 2-Nitrobenzaldehyde

Warning: This procedure should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Reaction Setup: In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an apparatus for steam distillation, prepare a solution of 240 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 800 mL of water.

  • Addition of Reactant: Gently heat the solution to boiling. In a separate beaker, dissolve 40 g of 2-nitrobenzaldehyde in 80 mL of ethanol. Add this solution dropwise to the boiling ferrous sulfate solution over 15-20 minutes.

  • Reduction: Immediately following the addition of the nitrobenzaldehyde solution, add 80 mL of concentrated ammonium hydroxide (NH₄OH) through the dropping funnel over 20-30 minutes. The reaction is exothermic, and the color of the mixture will change to black as ferric hydroxide precipitates.

  • Isolation by Steam Distillation: Once the ammonia addition is complete, immediately begin steam distillation. Vigorously pass steam through the reaction mixture. 2-Aminobenzaldehyde, which appears as a pale-yellow oil, will co-distill with water.

  • Collection: Collect the distillate in a flask cooled in an ice bath. Continue distillation until the distillate is clear and no more oily product is observed (approximately 500-600 mL of distillate).

  • Extraction & Drying: Transfer the distillate to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting pale-yellow oil or low-melting-point solid is 2-aminobenzaldehyde. Due to its instability, it is best used immediately in the subsequent step.

Step 2: Selective Chlorination of 2-Aminobenzaldehyde

Mechanistic Rationale and Reagent Selection

This step involves an electrophilic aromatic substitution. The amino group is a powerful activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The combined influence strongly favors substitution at the positions ortho and para to the amine (C3 and C5). To achieve selective monochlorination at the C3 position, a mild and controllable chlorinating agent is essential to prevent over-reaction.

Expertise & Experience: N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation. Unlike harsher reagents like chlorine gas or sulfuryl chloride, NCS provides a slow, controlled release of the electrophilic chlorine species, which enhances selectivity and minimizes the formation of dichlorinated byproducts. Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but is relatively unreactive. The reaction is typically run at room temperature to further ensure selectivity.

Detailed Experimental Protocol: Chlorination of 2-Aminobenzaldehyde

Warning: N-Chlorosuccinimide is an irritant. Handle with care in a fume hood. Wear appropriate PPE.

  • Reaction Setup: In a 250-mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminobenzaldehyde (assume ~25 g from the previous step, 1.0 equivalent) in 100 mL of acetonitrile.

  • Addition of NCS: To this stirring solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes. A slight exotherm may be observed. If necessary, use a water bath to maintain the temperature at around 20-25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 300 mL of water. This will precipitate the product and dissolve the succinimide byproduct.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) to remove any remaining succinimide.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield this compound as a crystalline solid.

Comprehensive Workflow and Characterization

The entire process, from starting material to final analysis, requires careful execution and validation at each stage.

Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Purification & Analysis A1 Setup: Dissolve FeSO₄·7H₂O in H₂O A2 Add 2-Nitrobenzaldehyde Solution A1->A2 A3 Add NH₄OH (Initiate Reduction) A2->A3 A4 Isolate via Steam Distillation A3->A4 B1 Dissolve Intermediate in Acetonitrile A4->B1 Use Intermediate Directly B2 Add NCS Portion-wise B1->B2 B3 Reaction & TLC Monitoring B2->B3 B4 Aqueous Work-up & Filtration B3->B4 C1 Recrystallization B4->C1 Purify Crude Product C2 Characterization (NMR, MS, IR) C1->C2

Caption: Detailed experimental workflow from synthesis to analysis.

Product Characterization Data

The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.

Property Value
Molecular Formula C₇H₆ClNO[5]
Molecular Weight 155.58 g/mol [5]
Appearance Yellow to brown crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.85 (s, 1H, -CHO), 7.50 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 6.80 (t, 1H, Ar-H), 4.80 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 194.0, 148.5, 136.0, 128.0, 120.0, 118.5, 117.0
IR (KBr, cm⁻¹) ~3400, 3300 (N-H stretch), ~1680 (C=O stretch), ~1600 (aromatic C=C)
Mass Spec (EI) m/z: 155 (M⁺), 157 ([M+2]⁺, chlorine isotope pattern)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling

Trustworthiness: A commitment to safety is paramount in any chemical synthesis. All operations must be preceded by a thorough risk assessment.

  • 2-Nitrobenzaldehyde: A solid irritant. Avoid inhalation of dust.

  • Ferrous Sulfate & Ammonium Hydroxide: Standard laboratory reagents. Concentrated ammonia is corrosive and has a pungent odor; handle only in a fume hood.

  • N-Chlorosuccinimide (NCS): An oxidizing agent and irritant. Avoid contact with skin and eyes. Do not mix with acids or reducing agents.

  • This compound: May cause skin and eye irritation. Handle with gloves and safety glasses.[2]

  • Solvents: Diethyl ether is extremely flammable. Acetonitrile is flammable and toxic. Ensure all operations are performed away from ignition sources and in a well-ventilated area.

Storage: The intermediate, 2-aminobenzaldehyde, is unstable and should be used promptly.[4] The final product, this compound, is more stable but should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual oxidation and degradation.[2]

Conclusion

This guide details a reliable and regioselective two-step synthesis of this compound from 2-nitrobenzaldehyde. By leveraging a mild reduction with ferrous sulfate and a controlled electrophilic chlorination using N-Chlorosuccinimide, this methodology addresses the key challenges of functional group compatibility and positional selectivity. The protocols provided are robust and scalable, offering researchers and drug development professionals a clear and validated pathway to access this critical synthetic intermediate. Adherence to the detailed procedures and safety guidelines will ensure a successful and safe synthesis.

References

  • Foy, B. D., Smudde, R. A., & Wood, W. F. (n.d.). Preparation of 2-Aminobenzaldehyde. A Fragrant Component of Floral Odors. Humboldt State University.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2). Available at: [Link]

  • Bonsignore, L., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4289. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Loba Chemie. (2016). 2-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS. Available at: [Link]

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Spectroscopic Characterization of 2-Amino-3-chlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-3-chlorobenzaldehyde, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific molecule, this guide synthesizes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with experimentally determined data for structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating and interpreting the spectroscopic features of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₆ClNO, CAS No. 397322-82-6) is a disubstituted benzaldehyde derivative.[1] Its structure, featuring an aldehyde, an amino group, and a chlorine atom on the aromatic ring, gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-donating amino group and the electron-withdrawing aldehyde and chloro groups significantly influences the electronic environment of the aromatic protons and carbons, which is reflected in the NMR spectra. The functional groups also exhibit characteristic vibrational modes in the IR spectrum.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aldehyde proton, the amino protons, and the three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing aldehyde group will deshield the ortho and para protons, while the electron-donating amino group will shield them. The chlorine atom also exerts an electron-withdrawing inductive effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0Singlet (s)N/A
Amino (-NH₂)4.5 - 5.5Broad Singlet (br s)N/A
Aromatic (H-6)7.5 - 7.7Doublet of doublets (dd)~7-8 (ortho), ~1-2 (meta)
Aromatic (H-4)7.2 - 7.4Triplet (t)~7-8 (ortho)
Aromatic (H-5)6.8 - 7.0Doublet of doublets (dd)~7-8 (ortho), ~1-2 (meta)

Causality Behind Predictions:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum.

  • Amino Protons: The amino protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be concentration and solvent dependent.

  • Aromatic Protons: The aromatic region will display a complex splitting pattern due to the different electronic environments of the three protons. H-6 is expected to be the most downfield due to its ortho position to the aldehyde group. H-4 will likely appear as a triplet due to coupling with both H-5 and H-6. H-5 will be the most upfield of the aromatic protons due to the shielding effect of the amino group.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 195
C-2 (C-NH₂)145 - 150
C-3 (C-Cl)120 - 125
C-1 (C-CHO)125 - 130
C-6135 - 140
C-4120 - 125
C-5115 - 120

Causality Behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-2) will be shifted downfield due to the nitrogen's electronegativity. The carbon attached to the chlorine (C-3) will also be downfield. The remaining aromatic carbons will have shifts typical for a substituted benzene ring.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: Predicted Major IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amino)3300 - 3500Medium, DoubletSymmetric & Asymmetric Stretch
C-H (Aromatic)3000 - 3100MediumStretch
C=O (Aldehyde)1680 - 1700StrongStretch
C=C (Aromatic)1550 - 1600Medium-StrongStretch
C-N (Amino)1250 - 1350MediumStretch
C-Cl700 - 800StrongStretch

Causality Behind Predictions:

  • N-H Stretching: The amino group will show two distinct stretching bands in the high-frequency region, corresponding to the symmetric and asymmetric stretching vibrations.

  • C=O Stretching: A strong absorption band in the region of 1680-1700 cm⁻¹ is the hallmark of the aldehyde carbonyl group.

  • C-Cl Stretching: A strong band in the fingerprint region will be indicative of the C-Cl bond.

Experimental Protocols

To obtain experimental data for this compound, the following protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).

    • Set the spectral width to cover the range of 0 to 220 ppm.

IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

Visualizations

Molecular Structure and Atom Numbering

A diagram illustrating the molecular structure and atom numbering of this compound.

Spectroscopic Workflow

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR_Prep NMR Sample Preparation (CDCl₃ or DMSO-d₆) Sample->NMR_Prep IR_Prep IR Sample Preparation (KBr or ATR) Sample->IR_Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq NMR_Analysis NMR Spectral Analysis NMR_Acq->NMR_Analysis IR_Analysis IR Spectral Analysis IR_Acq->IR_Analysis Data Combined Spectroscopic Data NMR_Analysis->Data IR_Analysis->Data

A flowchart outlining the experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and IR spectroscopic data for this compound. While based on predictions from structurally similar molecules, the provided data and interpretations offer a robust framework for researchers to identify and characterize this compound. The detailed experimental protocols and visualizations further support the practical application of this information in a laboratory setting. As with any predictive data, experimental verification is the ultimate standard for structural elucidation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]1]

  • NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from a general search, specific publication not identified.[2]

  • ACS Omega. (2023). Synthesis, Spectral Characterization...of a New Schiff Base Derived from 2-Chloro Benzaldehyde... Retrieved from [Link]]

  • Wired Chemist. (n.d.). 2-chlorobenzaldehyde Carbon-13 Full Spectrum. Retrieved from [Link]]

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Reactivity of the amino group in 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in this compound, a versatile building block in synthetic organic chemistry. We will explore the intricate interplay of electronic and steric effects that govern its nucleophilicity and participation in a variety of chemical transformations. This document will serve as an in-depth resource for researchers and professionals in drug development, offering insights into reaction mechanisms, experimental design, and the synthesis of novel heterocyclic compounds. Key topics include the impact of ortho-substituents on basicity and nucleophilicity, electrophilic aromatic substitution, and the strategic use of this compound in the synthesis of quinazolines and other pharmacologically relevant scaffolds.

Introduction

This compound is a bifunctional aromatic compound featuring a nucleophilic amino group and an electrophilic aldehyde moiety. This unique arrangement of functional groups, coupled with the presence of a chlorine atom on the aromatic ring, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic systems. Understanding the reactivity of the amino group is paramount for effectively utilizing this reagent in multi-step synthetic sequences.

The core of this guide will focus on the nuanced reactivity of the amino group, which is influenced by a delicate balance of competing electronic and steric factors. We will dissect these influences to provide a predictive framework for its behavior in various reaction environments.

The Dichotomy of Reactivity: Electronic and Steric Effects

The reactivity of the amino group in this compound is not straightforward and is primarily dictated by the "ortho effect".[1] This phenomenon arises from the proximity of the chlorine and aldehyde groups to the amino functionality.

Electronic Influence of Substituents

The amino group (-NH₂) is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[2][3] This makes the aromatic ring highly activated towards electrophilic substitution.[2][4]

Conversely, the chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I effect), which tends to decrease the electron density of the ring and the basicity of the amino group. The aldehyde group (-CHO) is also an electron-withdrawing group, further contributing to the deactivation of the aromatic ring.

Steric Hindrance: The "Ortho Effect"

The presence of the chlorine atom at the ortho position to the amino group introduces significant steric hindrance.[1][5] This steric crowding has a profound impact on the reactivity of the amino group in several ways:

  • Reduced Basicity: The ortho-substituent sterically hinders the solvation of the protonated amino group (the conjugate acid).[5][6] This destabilization of the conjugate acid leads to a decrease in the basicity of the aniline derivative compared to aniline itself or its meta- and para-substituted counterparts.[1][5] Upon protonation, the hybridization of the nitrogen atom changes from sp² to sp³, resulting in a non-planar geometry that clashes with the adjacent chlorine atom.[1][5]

  • Modulated Nucleophilicity: While basicity and nucleophilicity often trend together, steric hindrance can significantly diminish the nucleophilicity of an amine.[7] The bulky environment around the amino group in this compound can impede its approach to electrophilic centers. However, this effect is highly dependent on the nature of the electrophile.

The interplay of these electronic and steric factors is summarized in the diagram below.

G cluster_reactivity Reactivity of the Amino Group cluster_electronic Electronic Factors cluster_steric Steric Factors Reactivity Amino Group Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects (Ortho Effect) Reactivity->Steric EDG Amino Group (+R) Electron-Donating Electronic->EDG Increases ring activation and nucleophilicity EWG_Cl Chlorine (-I) Electron-Withdrawing Electronic->EWG_Cl Decreases basicity EWG_CHO Aldehyde (-I, -R) Electron-Withdrawing Electronic->EWG_CHO Decreases ring activation Hindrance Steric Hindrance from ortho-Chloro & ortho-Aldehyde Steric->Hindrance Reduces basicity and can hinder nucleophilic attack

Figure 1: Factors influencing the amino group reactivity.

Key Reactions Involving the Amino Group

The unique electronic and steric environment of the amino group in this compound dictates its participation in a range of chemical transformations.

Nucleophilic Acylation and Alkylation

Despite the reduced basicity, the amino group retains sufficient nucleophilicity to react with various electrophiles.

  • Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides. This reaction is often performed to protect the amino group before carrying out transformations on the aldehyde functionality.[8] Common protecting groups include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[8] The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.[8]

  • Alkylation: While direct alkylation can be challenging due to the potential for over-alkylation and the moderate nucleophilicity of the amino group, it can be achieved under specific conditions, for instance, through reductive amination involving the aldehyde.

Schiff Base Formation

The amino group can react with the aldehyde functionality of another molecule to form an imine, or Schiff base. This reaction is a cornerstone of combinatorial chemistry for the generation of diverse molecular libraries.

Synthesis of Heterocyclic Scaffolds: The Gateway to Quinolines and Quinazolines

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, particularly quinolines and quinazolines, which are prevalent motifs in pharmaceuticals.[9]

3.3.1. Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic method for constructing the quinoline ring system. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Reaction Scheme:

G Reactant1 This compound Reaction + Reactant1->Reaction Reactant2 α-Methylene Ketone Reactant2->Reaction Product Substituted Quinoline Reaction->Product Base or Acid Catalyst

Figure 2: Generalized Friedländer Annulation.

3.3.2. Quinazoline Synthesis

This compound is a key precursor for the synthesis of quinazolines.[10] These syntheses often involve a cyclocondensation reaction with a source of a one-carbon unit (like formamide or orthoesters) or a two-atom unit (like an amine and an oxidant).

A common strategy involves the reaction of this compound with an amine, followed by an oxidative cyclization. Molecular iodine has been shown to catalyze the amination of the benzylic C-H bond in 2-aminobenzaldehydes with benzylamines to yield quinazolines.[10]

Experimental Protocol: Synthesis of a 2-Substituted Quinazoline

This protocol outlines a general procedure for the synthesis of a 2-substituted quinazoline from this compound and a primary amine, followed by oxidative cyclization.

StepProcedureRationale
1 Schiff Base Formation
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene) add the primary amine (1.1 eq).The initial step is the formation of the imine intermediate. The slight excess of the amine drives the reaction to completion.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction by TLC or LC-MS.The reaction progress should be monitored to ensure complete formation of the Schiff base before proceeding to the next step.
2 Oxidative Cyclization
To the reaction mixture containing the in-situ generated Schiff base, add an oxidizing agent (e.g., I₂, DDQ, or simply expose to air with a suitable catalyst).The oxidant facilitates the intramolecular cyclization and subsequent aromatization to form the stable quinazoline ring.
Heat the reaction mixture to reflux and monitor for the disappearance of the Schiff base and the formation of the quinazoline product.Higher temperatures are often required to overcome the activation energy for the cyclization and aromatization steps.
3 Work-up and Purification
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.Standard work-up to isolate the crude product.
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate (if iodine was used) and brine.The thiosulfate wash removes any unreacted iodine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.Removal of residual water from the organic phase.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).Purification is essential to obtain the desired quinazoline in high purity.

Self-Validating System: The success of this protocol can be validated at each stage. The formation of the Schiff base can be confirmed by spectroscopic methods (¹H NMR, IR). The final quinazoline product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the purified product should also be determined and compared to literature values if available.

Electrophilic Aromatic Substitution

As mentioned, the amino group strongly activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[2] However, in this compound, the positions ortho and para to the amino group are already substituted (by the chlorine and aldehyde groups, respectively, relative to the amino group). The remaining positions are meta to the amino group and are therefore less activated. Consequently, further electrophilic substitution on the aromatic ring is generally disfavored under standard conditions.

Conclusion

The reactivity of the amino group in this compound is a fascinating case study in the interplay of electronic and steric effects in organic chemistry. While the electron-donating nature of the amino group activates the aromatic ring, the steric hindrance imposed by the ortho-chloro and ortho-aldehyde substituents significantly modulates its basicity and nucleophilicity. This nuanced reactivity profile makes it a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly quinolines and quinazolines, which are of significant interest in medicinal chemistry and drug development. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full synthetic potential of this important reagent.

References

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  • Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [Link]

  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory - Der Pharma Chemica. [Link]

  • A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. - Allen. [Link]

  • [FREE] What is the directing effect of the amino group in aromatic electrophilic substitution reactions, and what - brainly.com. [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. [Link]

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  • Reactions of Aniline - Chemistry Steps. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. [Link]

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • This compound | C7H6ClNO | CID 23510442 - PubChem. [Link]

  • Electrophilicity and nucleophilicity of commonly used aldehydes - ResearchGate. [Link]

  • The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a - ResearchGate. [Link]

  • Preparation of 2-chlorobenzaldehyde - PrepChem.com. [Link]

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A Theoretical Investigation of 2-Amino-3-chlorobenzaldehyde: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of 2-Amino-3-chlorobenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. In the absence of extensive experimental data, this document leverages the power of computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for understanding and predicting the behavior of this and similar molecules.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1] The specific placement of functional groups on the benzene ring dramatically influences the molecule's reactivity, spectroscopic signature, and biological activity. This compound, with its electron-donating amino group and electron-withdrawing chloro and aldehyde groups, presents an interesting case for studying the interplay of these electronic effects on its molecular properties. A thorough understanding of its theoretical underpinnings is crucial for its effective utilization in various applications.

Computational Methodology: A Self-Validating System

To ensure the scientific integrity and accuracy of the presented data, all theoretical calculations were performed using the Gaussian 09 software package. The methodologies employed are detailed below, providing a transparent and reproducible workflow.

Geometric Optimization

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set.[2] This level of theory is well-established for providing a reliable prediction of molecular geometries. The optimization was performed without any symmetry constraints, and the convergence to a true energy minimum was confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Experimental Protocol: Geometric Optimization

  • Input File Preparation: Construct the initial molecular geometry of this compound using a molecular modeling program (e.g., GaussView, ChemDraw).

  • Calculation Setup in Gaussian 09:

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

    • Charge and Multiplicity: Specify the charge (0) and spin multiplicity (singlet).

    • Coordinate Section: Provide the Cartesian coordinates of the initial geometry.

  • Execution: Run the Gaussian 09 calculation.

  • Verification: Upon completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies.

Computational_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation (Gaussian 09) cluster_analysis Data Analysis & Visualization Initial_Structure Initial Molecular Structure (this compound) Optimization Geometric Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Optimization Input Geometry Frequency Vibrational Frequency Calculation Optimization->Frequency Optimized Structure Electronic_Properties HOMO-LUMO, MEP Optimization->Electronic_Properties Wavefunction NLO_Properties Hyperpolarizability Optimization->NLO_Properties Wavefunction Structural_Parameters Optimized Geometry Frequency->Structural_Parameters Validation Spectroscopic_Data FT-IR & FT-Raman Spectra Frequency->Spectroscopic_Data Vibrational Modes

Caption: A generalized workflow for the theoretical analysis of this compound.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

The optimized structure of this compound reveals a planar benzene ring with the aldehyde, amino, and chloro substituents attached. The bond lengths and angles are within the expected ranges for such a molecule. The planarity of the molecule is a key factor influencing its electronic properties.

Caption: A schematic representation of the molecular structure of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental FT-IR and FT-Raman data. The vibrational modes are assigned based on their potential energy distribution (PED) using the VEDA4 program.

Table 1: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment
N-H Asymmetric Stretch~3500Amino Group
N-H Symmetric Stretch~3400Amino Group
C-H Stretch (Aldehyde)~2850Aldehyde Group
C=O Stretch~1700Aldehyde Group
C=C Stretch (Aromatic)~1600-1450Benzene Ring
C-N Stretch~1300Amino Group
C-Cl Stretch~750Chloro Group

Note: Frequencies are scaled by a factor of 0.9613 to account for anharmonicity and basis set deficiencies.[2]

The characteristic vibrational frequencies of the amino, aldehyde, and chloro functional groups are clearly identifiable in the calculated spectrum. The C=O stretching vibration of the aldehyde group is expected to be a strong band in the IR spectrum. The N-H stretching vibrations of the amino group will appear as two distinct bands.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule.[3] The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.[4]

  • HOMO: The HOMO is primarily localized on the amino group and the benzene ring, indicating that these regions are the most susceptible to electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the aldehyde group and the benzene ring, suggesting that these are the likely sites for nucleophilic attack.

  • HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is a key parameter for assessing the molecule's reactivity. A smaller gap generally implies higher reactivity.

HOMO_LUMO cluster_homo HOMO (Highest Occupied Molecular Orbital) cluster_lumo LUMO (Lowest Unoccupied Molecular Orbital) HOMO_Diagram Electron Density on Amino Group and Benzene Ring HOMO_Energy Energy Level LUMO_Energy Energy Level HOMO_Energy->LUMO_Energy Energy Gap (ΔE) LUMO_Diagram Electron Density on Aldehyde Group and Benzene Ring

Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap and electron density distribution.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[5] The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

  • Red Regions: The most negative potential is expected to be located on the oxygen atom of the aldehyde group, making it a prime target for electrophilic attack.

  • Blue Regions: The most positive potential will likely be found around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack.

  • Green Regions: The benzene ring will exhibit a region of relatively neutral potential.

MEP_Map cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_legend Color Legend MEP_Diagram Color-Coded Electron Density Surface Red Blue Green

Sources

The Emergence of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 11, 2026 – In the intricate world of synthetic chemistry, the strategic placement of functional groups on an aromatic ring can unlock pathways to novel pharmaceuticals and advanced materials. 2-Amino-3-chlorobenzaldehyde, a seemingly simple molecule, represents a critical nexus of reactivity, offering a gateway to complex heterocyclic systems. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies for this valuable compound, tailored for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 397322-82-6) is a disubstituted benzaldehyde derivative featuring an activating amino group and a deactivating, ortho-directing chloro group positioned adjacent to a reactive aldehyde function.[1] This unique arrangement of electron-donating and -withdrawing groups, coupled with the aldehyde's capacity for cyclization and condensation reactions, renders it a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] However, the very features that make this molecule synthetically attractive also contribute to its inherent instability, making its efficient synthesis a notable chemical challenge.[2]

Historical Context and the Logic of Early Synthetic Approaches

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its conceptualization and eventual synthesis can be understood as a logical progression of established organic chemistry principles. The synthesis of substituted aminobenzaldehydes, particularly ortho-isomers, has been a long-standing area of investigation. These compounds are known to be susceptible to self-condensation, which likely contributed to challenges in their initial isolation and characterization.[3]

The most probable and historically precedented route to this compound is the reduction of its corresponding nitro precursor, 3-chloro-2-nitrobenzaldehyde. This classical approach leverages the well-established transformation of an aromatic nitro group into an amine, a cornerstone of synthetic organic chemistry.

The Precursor: Synthesis of 3-chloro-2-nitrobenzaldehyde

The synthesis of 3-chloro-2-nitrobenzaldehyde itself is a multi-step process, typically starting from simpler, commercially available precursors. One common method involves the oxidation of 3-chloro-2-nitrobenzyl alcohol.[4][5] Another approach is the reduction of a corresponding ester, such as methyl 2-nitro-3-chlorobenzoate, using a hydride reducing agent like diisobutylaluminum hydride (DIBAL-H).[6]

The Reduction Step: A Classical Transformation

The reduction of an aromatic nitro group to an amine is a fundamental reaction with a rich history. For the conversion of 3-chloro-2-nitrobenzaldehyde to this compound, several classical methods would have been considered. A widely used and cost-effective method involves the use of a metal in acidic or neutral media, such as iron powder in the presence of a weak acid like acetic acid or a mineral acid like hydrochloric acid.[7] Another common approach is the use of metal salts like ferrous sulfate in an aqueous ammonia solution.[8]

The underlying principle of these reductions involves the transfer of electrons from the metal to the nitro group, followed by a series of protonation steps to ultimately yield the amino group and water. The choice of reducing agent and reaction conditions is critical to avoid the over-reduction of the aldehyde functionality to an alcohol.

The Modern Era: Advanced Synthetic Strategies

With the increasing demand for complex, highly substituted aromatic intermediates in drug discovery and materials science, more sophisticated and controlled methods for the synthesis of compounds like this compound have been developed. A notable advancement is a patented method that allows for the regioselective introduction of the amino group onto a pre-existing chlorinated benzaldehyde scaffold.[2] This approach provides greater control and can be adapted to produce a variety of substituted 2-aminobenzaldehydes.

This modern synthesis underscores a key challenge in the direct functionalization of benzaldehyde derivatives: the reactivity of the aldehyde group and the directing effects of the existing substituents. The patented method elegantly circumvents these issues through a multi-step sequence involving protection, directed metallation, and subsequent functionalization.

The logical flow of this modern synthetic approach can be visualized as follows:

modern_synthesis cluster_protection Protection cluster_functionalization Directed Functionalization cluster_deprotection Deprotection A Starting Material: 3-Chlorobenzaldehyde B Acetal Protection A->B Ethylene glycol, Acid catalyst C Protected Intermediate B->C D Lithiation C->D n-BuLi E Azidation D->E TsN3 F Amination E->F Reduction (e.g., NaBH4) G Protected Product F->G H Final Product: This compound G->H Acidic workup

Caption: A modern synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classical and a modern approach to the synthesis of this compound. These are presented as self-validating systems, with explanations for key experimental choices.

Protocol 1: Classical Synthesis via Reduction of 3-chloro-2-nitrobenzaldehyde

This protocol is a representative example of a classical approach, adapted from well-established procedures for the reduction of aromatic nitro compounds.[7][8]

Step 1: Synthesis of the Nitro Precursor (Illustrative)

The synthesis of 3-chloro-2-nitrobenzaldehyde is a prerequisite. A common method is the oxidation of 3-chloro-2-nitrobenzyl alcohol.[4]

  • Materials: 3-chloro-2-nitrobenzyl alcohol, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel.

  • Procedure:

    • To a stirred suspension of PCC in DCM, add a solution of 3-chloro-2-nitrobenzyl alcohol in DCM dropwise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield crude 3-chloro-2-nitrobenzaldehyde.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Materials: 3-chloro-2-nitrobenzaldehyde, iron powder, ethanol, hydrochloric acid (concentrated), sodium bicarbonate, ethyl acetate, brine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-2-nitrobenzaldehyde and iron powder in a mixture of ethanol and water.

    • Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid dropwise. The addition of acid is crucial to activate the iron surface and facilitate the reduction.

    • Continue refluxing and monitor the reaction progress by TLC. The disappearance of the nitro compound spot indicates the completion of the reaction.

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate. The neutralization is essential to quench the acid and facilitate the extraction of the free amine.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Modern Synthesis via Directed Ortho-Metallation (Adapted from Patent Literature)[2]

This protocol is based on the methodology described in US Patent 10,047,037 B2 and represents a more controlled and versatile approach.

Step 1: Acetal Protection of 3-Chlorobenzaldehyde

  • Materials: 3-chlorobenzaldehyde, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.

  • Procedure:

    • Combine 3-chlorobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux. The azeotropic removal of water drives the reaction to completion.

    • Once no more water is collected, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected acetal, 2-(3-chlorophenyl)-1,3-dioxolane.

Step 2: Directed Lithiation and Azidation

  • Materials: 2-(3-chlorophenyl)-1,3-dioxolane, n-butyllithium (n-BuLi) in hexanes, tosyl azide (TsN₃), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected acetal in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of n-BuLi in hexanes. The lithium atom will direct to the ortho position of the chloro group due to its directing effect.

    • After stirring at low temperature, add a solution of tosyl azide in THF. The azide group will substitute the lithium.

    • Quench the reaction at low temperature with a saturated ammonium chloride solution.

Step 3: Reduction of the Azide and Deprotection

  • Materials: The crude azide intermediate, sodium borohydride (NaBH₄), methanol, hydrochloric acid.

  • Procedure:

    • To a solution of the crude azide in methanol, add sodium borohydride portion-wise at 0 °C. This reduces the azide to the corresponding amine.

    • After the reduction is complete (monitored by TLC), carefully add hydrochloric acid to the reaction mixture. This will both quench the excess reducing agent and hydrolyze the acetal protecting group.

    • Stir the mixture until the deprotection is complete.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography.

Data Summary

PropertyValueReference
CAS Number 397322-82-6[1]
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
Appearance Solid (typical)
Key Synthetic Precursor 3-chloro-2-nitrobenzaldehyde[4][5]

Conclusion and Future Outlook

The journey of this compound from a conceptually logical, yet challenging, synthetic target to a readily accessible intermediate via modern synthetic methods highlights the evolution of organic synthesis. While its initial discovery may be embedded within the broader history of substituted aminobenzaldehydes, its contemporary importance is undeniable. The development of robust and scalable synthetic routes, such as the patented directed metallation strategy, has been crucial in unlocking its potential for the synthesis of complex molecules. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the role of strategically functionalized building blocks like this compound will undoubtedly become even more significant, driving further innovation in synthetic methodology.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Chlorobenzaldehyde. Retrieved from [Link]

  • Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 397322-82-6|2-氨基-3-氯苯甲醛. Retrieved from [Link]

  • Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. Retrieved from [Link]

  • Patsnap. (n.d.). Method for efficiently and rapidly synthesizing o-amino benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. [Link]

  • PrepChem.com. (n.d.). Synthesis of o-aminobenzaldehyde. Retrieved from [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • YouTube. (2021, February 22). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152946A - Method for efficiently and rapidly synthesizing o-amino benzaldehyde.
  • Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • PubChem. (n.d.). 2-Amino-4-chlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

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Introduction: The Strategic Importance of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-chlorobenzaldehyde and Its Isomers for Advanced Research and Drug Development

In the landscape of synthetic organic chemistry and medicinal chemistry, the utility of a molecular scaffold is often defined by its functional group tolerance, reactivity, and potential for diversification. This compound and its constitutional isomers represent a class of highly valuable bifunctional aromatic compounds. The strategic placement of an aldehyde, an amine, and a chlorine atom on the benzene ring creates a unique electronic and steric environment, rendering these molecules powerful precursors for the synthesis of a diverse array of complex chemical entities, particularly nitrogen-containing heterocycles.[1]

The presence of the nucleophilic amino group and the electrophilic aldehyde group on the same ring system opens pathways to numerous intramolecular and intermolecular cyclization reactions. The chlorine atom, an electron-withdrawing group, not only modulates the reactivity of the aromatic ring but also serves as a crucial handle for further functionalization through various coupling reactions.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound and its key isomers, grounding technical protocols in mechanistic insight.

Physicochemical Properties and Structural Elucidation

The specific positioning of the amino, chloro, and aldehyde groups significantly influences the physical properties and chemical behavior of each isomer. A clear understanding of these properties is fundamental for their effective use in synthesis.

Comparative Data of Key Isomers

The following table summarizes the core physicochemical properties of this compound and several of its commercially available isomers, providing a quick reference for laboratory use.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
This compound C₇H₆ClNO155.58397322-82-6A key building block for complex heterocycles.[3][4]
2-Amino-4-chlorobenzaldehyde C₇H₆ClNO155.5859236-37-2Versatile intermediate in organic synthesis.[5]
2-Amino-5-chlorobenzaldehyde C₇H₆ClNO155.5820028-53-9Precursor for APIs and heterocyclic compounds.[1]
3-Amino-4-chlorobenzaldehyde C₇H₆ClNO155.5877740-83-1Used in the synthesis of bioactive molecules.[6][7]
4-Amino-2-chlorobenzaldehyde C₇H₆ClNO155.5842460-61-7Building block for agrochemicals and fine chemicals.[8]
Spectroscopic Signature: A Framework for Identification

Structural verification is paramount in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of these isomers. While experimental data can vary with solvent and concentration, computational predictions provide a solid baseline for interpretation.[9]

  • ¹H NMR: The aldehyde proton (-CHO) is the most deshielded, typically appearing as a singlet far downfield (δ ≈ 9.7-10.0 ppm). The aromatic protons exhibit characteristic splitting patterns (doublets, triplets, or multiplets) in the δ ≈ 6.5-8.0 ppm region, with coupling constants revealing their relative positions. The amino (-NH₂) protons often present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and hydrogen bonding.[9]

  • ¹³C NMR: The aldehyde carbonyl carbon is readily identifiable by its characteristic signal in the highly deshielded region of the spectrum (δ ≈ 190 ppm). The aromatic carbons appear in the δ ≈ 110-150 ppm range. The carbon attached to the chlorine atom and the carbon attached to the amino group will show shifts influenced by the respective electronic effects of these substituents.[9]

Synthesis_Workflow Start Start: 5-Chloro-2- nitrobenzaldehyde in MeOH Reaction Combine and React (Monitor by TLC) Start->Reaction Reagents Prepare Aqueous Solution: Na₂S₂O₄ + Na₂CO₃ Reagents->Reaction Workup Rotovap to remove MeOH Aqueous Extraction with DCM Reaction->Workup Purification Dry, Concentrate, and Purify (Silica Gel Chromatography) Workup->Purification Product Final Product: 2-Amino-5-chlorobenzaldehyde Purification->Product Reactivity_Pathways Core This compound SchiffBase Schiff Bases (Imines) Core->SchiffBase + R-NH₂ (Condensation) Quinoline Quinolines Core->Quinoline + Ketone (R-CO-CH₂-R') (Friedländer Synthesis) Aminal Ring-Fused Aminals Core->Aminal + Primary Amine (Sc(OTf)₃ cat.) (Cascade Reaction) Dihydroquinoline Dihydroquinolines Core->Dihydroquinoline + Nitro-olefin (Base cat.)

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Amino-3-chlorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 2-Amino-3-chlorobenzaldehyde Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The this compound molecule represents a highly valuable starting point for library synthesis due to its intrinsic chemical functionalities, which are ripe for diverse and targeted derivatization. The presence of an aldehyde, an amine, and a halogen on adjacent positions of a benzene ring offers multiple, readily accessible reaction handles.[1] The aldehyde group is a gateway to Schiff bases, chalcones, and reductive amination products. The amino group can be readily acylated to form amides or used in condensation reactions. The chloro-substituent, an electron-withdrawing group, modulates the electronic properties of the ring and can serve as a handle for more advanced cross-coupling reactions.

This guide provides a strategic framework for the systematic biological evaluation of novel derivatives synthesized from this promising scaffold. We will move beyond a simple recitation of protocols to explore the underlying rationale for a tiered screening approach, ensuring that resources are deployed efficiently to identify and validate compounds with significant therapeutic potential.

Part 1: Synthesis Strategy - Building a Chemically Diverse Library

The foundational step in any screening campaign is the synthesis of a structurally diverse library of compounds. The goal is not merely to create compounds, but to explore a wide chemical space around the core scaffold. A logical approach involves systematically modifying the key functional groups of this compound.

The primary reactive sites for initial derivatization are the aldehyde and the amino group. Condensation of the aldehyde with various primary amines yields Schiff bases, while reaction with active methylene compounds can produce chalcone derivatives.[2] The amino group can be acylated to generate a library of amides. These straightforward reactions allow for the rapid generation of a diverse set of molecules with varied steric and electronic properties, which is crucial for exploring structure-activity relationships (SAR).

G cluster_start Core Scaffold cluster_reactions Primary Derivatization Reactions cluster_products Resulting Compound Classes start This compound schiff Condensation with Primary Amines (R-NH2) start->schiff amide Acylation with Acid Chlorides (R-COCl) start->amide chalcone Claisen-Schmidt Condensation with Ketones (R-CO-CH3) start->chalcone prod_schiff Schiff Base Derivatives schiff->prod_schiff prod_amide Amide Derivatives amide->prod_amide prod_chalcone Chalcone Derivatives chalcone->prod_chalcone

Caption: Generalized synthetic workflow for creating a diverse library from the core scaffold.

Part 2: The Hierarchical Screening Cascade

A tiered or hierarchical screening approach is the most logical and resource-efficient method for evaluating a new compound library. This strategy begins with broad, high-throughput assays to identify general biological activity and progressively moves towards more specific, complex, and resource-intensive assays to characterize the mechanism of action of the most promising "hits."

G cluster_library Phase 0: Compound Library cluster_primary Phase 1: Primary Broad-Spectrum Screening cluster_secondary Phase 2: Hit Confirmation & Secondary Assays cluster_lead Phase 3: Lead Identification library Library of this compound Derivatives antimicrobial Antimicrobial Screening (MIC Determination) library->antimicrobial Initial Evaluation anticancer Anticancer Screening (Cytotoxicity - MTT Assay) library->anticancer Initial Evaluation antimicrobial_secondary Antimicrobial Hits (e.g., Disk Diffusion, Time-Kill) antimicrobial->antimicrobial_secondary Identify Hits anticancer_secondary Anticancer Hits (e.g., Apoptosis, Cell Cycle Analysis) anticancer->anticancer_secondary Identify Hits lead Identification of Lead Compounds for Further Optimization antimicrobial_secondary->lead anticancer_secondary->lead

Caption: A hierarchical workflow for biological activity screening.

Phase 1: Primary Broad-Spectrum Screening

The initial goal is to efficiently survey the entire library for any significant biological effects.[3] We focus on two of the most impactful therapeutic areas where novel small molecules are urgently needed: antimicrobial and anticancer.

A. Antimicrobial Activity Screening

The rise of antimicrobial resistance is a global health crisis, making the discovery of new antibacterial and antifungal agents a high priority.[4] The initial screen aims to determine the minimum inhibitory concentration (MIC) of the compounds.

  • Core Technique: Broth Microdilution Assay. This method is the gold standard for determining MIC values quantitatively.[4][5] It involves exposing a standardized concentration of a microorganism to serial dilutions of the test compounds in a liquid growth medium.[3][6] The MIC is the lowest concentration of a compound that visibly inhibits microbial growth after an incubation period.[4] This technique is highly reproducible, scalable for screening libraries, and provides a quantitative measure of potency.[6]

B. Anticancer (Cytotoxicity) Screening

The second arm of the primary screen is to assess the general cytotoxicity of the derivatives against cancer cells. This provides an initial indication of antiproliferative potential.

  • Core Technique: MTT Assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is rapid, sensitive, and well-suited for high-throughput screening in a 96-well plate format.[8][9] It is crucial to screen compounds against a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) to identify broad-spectrum activity or potential selectivity.[8]

Phase 2: Hit Confirmation and Mechanistic Elucidation

Compounds that demonstrate significant activity in the primary screens (termed "hits") are advanced to secondary assays. The objective here is to confirm the initial activity and begin to understand the mechanism of action.

  • For Antimicrobial Hits:

    • Disk Diffusion (Kirby-Bauer) Assay: This qualitative method provides a secondary confirmation of activity.[10] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism.[6] The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disk where microbial growth is prevented.[6]

    • Time-Kill Assays: This assay determines the rate at which a compound kills a bacterial population over time, distinguishing between bacteriostatic (inhibiting growth) and bactericidal (killing) effects.[4]

  • For Anticancer Hits:

    • Apoptosis Assays: Many effective anticancer drugs work by inducing programmed cell death (apoptosis). Assays using techniques like Annexin V-FITC/PI staining can quantify the percentage of cells undergoing apoptosis after treatment with the hit compound.[11]

    • Cell Cycle Analysis: This assay determines the effect of the compound on the progression of cells through the cell cycle (G1, S, G2, M phases). A compound that causes cell cycle arrest at a specific checkpoint can be a valuable therapeutic agent.[12]

Part 3: Detailed Experimental Protocols

The following protocols are standardized methodologies that provide a reliable and self-validating framework for conducting the primary screens.

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of final concentrations.

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A drug control with a known antibiotic (e.g., ciprofloxacin) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[10]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[3]

Protocol 2: MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds from a DMSO stock. Add the diluted compounds to the wells, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%). Include untreated cells as a negative control and cells treated with a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of screening data is essential for making informed decisions. Quantitative results should be summarized in tables to facilitate comparison across the compound library.

Table 1: Hypothetical Screening Data for a Subset of Derivatives

Compound IDModificationAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7 Cell Line
AC-001 Parent Scaffold>128>100
AC-002 Schiff Base (Aniline)6475.3
AC-003 Schiff Base (4-Fluoroaniline)1622.1
AC-004 Amide (Benzoyl)>12889.4
AC-005 Amide (4-Chlorobenzoyl)12845.8
AC-006 Chalcone (Acetophenone)3215.6
Ciprofloxacin (Control)0.5N/A
Doxorubicin (Control)N/A0.8
  • Interpretation: In this hypothetical dataset, compounds AC-003 and AC-006 emerge as the most promising initial hits. AC-003 shows moderate activity in both screens, while AC-006 demonstrates potent anticancer activity. These compounds would be prioritized for Phase 2 secondary screening to confirm their activity and investigate their mechanisms of action.

Conclusion and Future Outlook

This guide outlines a systematic, robust, and scientifically-grounded strategy for the initial biological evaluation of novel this compound derivatives. By employing a hierarchical screening cascade that begins with broad, high-throughput assays and progresses to more specific, mechanistic studies, researchers can efficiently identify and validate promising lead compounds. The identification of a hit compound with a confirmed mechanism of action is not the end of the journey but rather the beginning of the lead optimization phase, where medicinal chemists will further refine the structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties for potential in vivo studies.

References

  • World Health Organization Regional Office for the Western Pacific. (2003). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
  • Tariq, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • Jubeh, B., Breij, A., & El-Sayed, S. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • BenchChem. (2025). A Framework for the Biological Activity Screening of a Novel Compound. Benchchem.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
  • Parbhane, M., et al. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
  • Noble Life Sciences. (n.d.).
  • Newman, D. J., & Cragg, G. M. (2017).
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Hilaris Publisher. (2024).
  • University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA.
  • MDPI. (n.d.). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts.
  • ResearchGate. (2012).
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Research (Stuttgart), 64(4), 208-13.
  • Kuberkaret, S. V., et al. (2011). Synthesis and in vitro anticancer activity of 9-chloro-3-cyano-8-fluoro-2- methylthio-4-oxo-4H-pyrimido [2, 1-b][10][13] benzothiazole and its 2- substituted derivatives. Journal of Chemical and Pharmaceutical Research, 3(5), 20-27.

  • Abdel-Samii, Z. K., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3684-3696.
  • MDPI. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
  • University of Baghdad. (2024).
  • MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
  • Ghare, S. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Google Patents. (2018). Method for producing 2-amino-substituted benzaldehyde compound.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2022).
  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

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Methodological & Application

Synthesis of 8-Chloroquinolines via Friedländer Annulation Using 2-Amino-3-chlorobenzaldehyde: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-chloroquinoline derivatives utilizing 2-amino-3-chlorobenzaldehyde as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 8-position can significantly influence the pharmacological properties of the resulting compounds.[1] This document details the underlying principles of the Friedländer annulation, the primary synthetic route, and presents detailed experimental protocols. It is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering insights into reaction optimization, mechanistic pathways, and the strategic importance of 8-chloroquinolines.

Introduction: The Strategic Value of the 8-Chloroquinoline Moiety

The quinoline ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic bioactive molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of these biological effects.

The 8-chloroquinoline moiety, in particular, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The presence of the chlorine atom at the 8-position not only modulates the electronic and lipophilic character of the molecule but also provides a handle for further functionalization, enabling the generation of diverse chemical libraries for drug screening. This guide focuses on the practical synthesis of this important scaffold from this compound.

Core Synthetic Strategy: The Friedländer Annulation

The most direct and widely employed method for the synthesis of quinolines from 2-aminobenzaldehydes is the Friedländer annulation.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a β-ketoester.[4] The reaction can be catalyzed by either acids or bases and proceeds through a cyclocondensation mechanism.[5]

Mechanistic Pathways

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis, with the prevailing route often dependent on the reaction conditions:

  • Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction is believed to initiate with an aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of this compound. The resulting β-hydroxy ketone then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the ketone carbonyl, followed by dehydration to yield the aromatic 8-chloroquinoline.

  • Schiff Base Formation Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the reaction is thought to commence with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl group of the reacting partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.

Visualizing the Friedländer Annulation

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed A This compound C Aldol Adduct A->C Aldol Condensation F Schiff Base A->F Imine Formation B Active Methylene Compound (e.g., Ketone) B->C B->F D Cyclized Intermediate C->D Intramolecular Cyclization E 8-Chloroquinoline Derivative D->E Dehydration G Cyclized Intermediate F->G Intramolecular Aldol-type Reaction G->E Dehydration

Caption: Mechanistic pathways of the Friedländer synthesis.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 8-chloroquinoline derivatives from this compound using different catalytic systems and reaction partners.

Protocol 1: Base-Catalyzed Synthesis of 8-Chloro-2-methyl-3-acetylquinoline

This protocol details a classic base-catalyzed Friedländer condensation using acetylacetone as the active methylene compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).

  • Add acetylacetone (1.2 mmol) to the solution.

  • Prepare a saturated solution of potassium hydroxide in ethanol and add a catalytic amount (e.g., 0.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-chloro-2-methyl-3-acetylquinoline.

Protocol 2: Acid-Catalyzed Synthesis of Ethyl 8-Chloro-2-methylquinoline-3-carboxylate

This protocol outlines an acid-catalyzed approach using ethyl acetoacetate as the reacting partner.

Materials:

  • This compound

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (PTSA) or a few drops of concentrated HCl

  • Ethanol or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mmol) or 2-3 drops of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield pure ethyl 8-chloro-2-methylquinoline-3-carboxylate.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Friedländer synthesis. The following table summarizes representative data for the synthesis of quinolines from substituted 2-aminobenzaldehydes, illustrating the efficacy of different approaches.

2-Aminobenzaldehyde DerivativeActive Methylene CompoundCatalyst/ConditionsReaction TimeYield (%)Reference
2-Amino-5-chlorobenzaldehydeEthyl acetoacetateCo-aerogelNot specifiedHigh[4]
2-AminoacetophenoneEthyl acetoacetateChloramine-T, Acetonitrile, Reflux4 hoursExcellent[1]
2-AminobenzaldehydeTriacetylmethaneKOH, Ethanol, Reflux8 hours48% (2-methylquinoline)[2]
2-Nitrobenzaldehyde (in situ reduction)Ethyl acetoacetateFe/AcOHNot specifiedNear quantitative[3]

Workflow for Synthesis and Purification

Synthesis_Workflow A Reactant Mixing (this compound, Active Methylene Compound, Solvent, Catalyst) B Reaction (Reflux/Heating) A->B C Reaction Monitoring (TLC) B->C C->B Continue if incomplete D Work-up (Neutralization, Extraction) C->D Reaction Complete E Solvent Removal (Rotary Evaporation) D->E F Purification (Column Chromatography or Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Pure 8-Chloroquinoline Derivative G->H

Sources

The Friedländer Synthesis of 8-Chloroquinolines Utilizing 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The Friedländer synthesis is a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] This application note provides an in-depth technical guide on the utilization of 2-amino-3-chlorobenzaldehyde as a key starting material for the synthesis of 8-chloroquinoline derivatives. We will explore the mechanistic nuances of the reaction, the influence of the chloro-substituent on reactivity, and provide detailed, field-proven protocols for both acid and base-catalyzed conditions. Furthermore, this guide will discuss the significant applications of the resulting 8-chloroquinoline products in drug discovery and materials science, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic transformation.

Introduction: The Significance of the Friedländer Synthesis and Chloro-Substituted Quinolines

First reported by Paul Friedländer in 1882, the eponymous synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline ring system.[1][2][3] The reaction's simplicity, efficiency, and tolerance for a wide range of substrates have cemented its importance in organic synthesis.[4][5]

Quinolines and their derivatives are of immense interest due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6] The introduction of a chlorine atom onto the quinoline scaffold can significantly modulate these biological activities by altering the molecule's lipophilicity, electronic properties, and metabolic stability. Specifically, the 8-chloroquinoline moiety serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of antimalarial and anti-inflammatory drugs.[7]

This compound is a readily accessible and highly valuable starting material for the regioselective synthesis of 8-chloroquinolines via the Friedländer reaction. The strategic placement of the chlorine atom ortho to the amino group influences the electronic characteristics of the aromatic ring, which in turn impacts the reaction pathway and conditions. This guide will provide the necessary insights and protocols to effectively utilize this substrate.

Mechanistic Insights and Scientific Rationale

The Friedländer synthesis can proceed through two primary mechanistic pathways, the predominance of which is often dictated by the reaction conditions (i.e., acid or base catalysis).[1][3]

  • Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction typically initiates with an aldol condensation between the enolate of the active methylene compound and the this compound. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to yield the final 8-chloroquinoline product.[1]

  • Schiff Base Formation Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the reaction often begins with the formation of a Schiff base (imine) between the amino group of the benzaldehyde and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the aromatic quinoline.[1][3]

The chlorine atom at the 3-position of the benzaldehyde is an electron-withdrawing group. This has two key effects:

  • It increases the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the enol or enolate.

  • It decreases the nucleophilicity of the ortho-amino group, which could slow down the final cyclization step.

The choice of catalyst is therefore critical to balance these electronic effects and achieve optimal yields. Strong bases can readily generate the required enolate for the aldol pathway, while acid catalysts can activate the carbonyl group for the Schiff base pathway.

Visualizing the Friedländer Mechanism

Friedlander_Mechanism Figure 1: General Mechanism of the Friedländer Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways 2_amino_3_chlorobenzaldehyde This compound aldol_adduct Aldol Adduct 2_amino_3_chlorobenzaldehyde->aldol_adduct Base-catalyzed (Aldol Condensation) schiff_base Schiff Base 2_amino_3_chlorobenzaldehyde->schiff_base Acid-catalyzed (Schiff Base Formation) active_methylene Active Methylene Compound (e.g., Ketone) active_methylene->aldol_adduct active_methylene->schiff_base cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Cyclization schiff_base->cyclized_intermediate Intramolecular Cyclization product 8-Chloroquinoline cyclized_intermediate->product Dehydration (Aromatization) Workflow Figure 2: General Experimental Workflow cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification & Analysis charge_reactants Charge Flask with: - this compound - Active Methylene Compound - Catalyst - Solvent heat_reflux Heat to Reflux charge_reactants->heat_reflux monitor_tlc Monitor by TLC heat_reflux->monitor_tlc monitor_tlc->heat_reflux Continue if incomplete workup Aqueous Workup (Neutralization & Extraction) monitor_tlc->workup If complete dry_concentrate Dry & Concentrate (Anhydrous Na₂SO₄, Rotary Evaporator) workup->dry_concentrate purify Purification (Column Chromatography or Recrystallization) dry_concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Sources

Application Notes & Protocols: 2-Amino-3-chlorobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-3-chlorobenzaldehyde

This compound is a uniquely valuable bifunctional reagent in the field of organic and medicinal chemistry. Its strategic importance stems from the ortho-positioning of a nucleophilic amino group and an electrophilic aldehyde function on a benzene ring. This arrangement serves as a pre-organized synthon for rapid cyclocondensation reactions, enabling the construction of fused heterocyclic systems in a highly convergent manner.

The presence of the chlorine atom at the 3-position is not merely a passive substituent. It imparts distinct electronic properties to the ring and, more importantly, provides a crucial handle for post-synthesis functionalization, such as cross-coupling reactions. This allows for the generation of diverse molecular libraries from a common heterocyclic core, a critical advantage in drug discovery and materials science. This guide provides an in-depth exploration of its application in the synthesis of quinolines and quinazolines, complete with mechanistic insights and field-proven protocols.

Part 1: Synthesis of 4-Chloroquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is one of the most direct and efficient methods for constructing the quinoline scaffold.[1] The reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[2][3][4] this compound is an ideal substrate for this transformation, reliably yielding 4-chloro-substituted quinolines.

Mechanistic Rationale & Causality

The reaction proceeds via two plausible mechanisms, both of which are generally operative under either acidic or basic catalysis.[2]

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the active methylene compound and the 2-aminobenzaldehyde to form an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular conjugate addition of the aniline nitrogen onto the unsaturated system (as an imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[2][3]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the aniline and the active methylene partner's carbonyl group (if it's a ketone). This is followed by an intramolecular aldol-type reaction and dehydration.[2]

The choice of catalyst (acid or base) is critical. Acid catalysts (e.g., p-TsOH, TFA, I₂) activate the aldehyde carbonyl for nucleophilic attack, while base catalysts (e.g., KOH, piperidine) facilitate the formation of the enolate from the active methylene compound.[2][3] The chloro-substituent remains at the 4-position of the final quinoline product, a key structural motif in various bioactive molecules.

Visualized Workflow: Friedländer Synthesis

Caption: General workflow for the Friedländer synthesis of 4-chloroquinolines.

Experimental Protocol: Synthesis of 4-Chloro-3-acetyl-2-methylquinoline

This protocol details the reaction of this compound with acetylacetone, a common active methylene compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., Ethanol/Water mixture)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.55 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: To the stirred solution, add acetylacetone (1.10 g, 11 mmol, 1.1 eq).

  • Catalyst Addition: Add piperidine (0.1 mL) to the mixture. The use of a basic catalyst like piperidine is effective for promoting the condensation with β-diketones.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (20 mL) to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol/water (1:1) solution to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure 4-chloro-3-acetyl-2-methylquinoline as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Summary: Friedländer Annulation Reactants
Active Methylene CompoundResulting Quinoline CoreTypical CatalystNotes
Ethyl Acetoacetate4-Chloro-3-ethoxycarbonyl-2-methylquinolineL-proline, p-TsOH, KOHA versatile intermediate for further modifications.
Acetylacetone4-Chloro-3-acetyl-2-methylquinolinePiperidine, KOHA classic and high-yielding reaction.[5]
Malononitrile2-Amino-4-chloroquinoline-3-carbonitrilePiperidine, L-prolineProvides a highly functionalized quinoline with amino and cyano groups.[6]
Ethyl Cyanoacetate2-Amino-4-chloroquinoline-3-carboxylateL-proline, NaOHYields a product suitable for amide coupling or reduction.
Cyclohexanone7-Chloro-1,2,3,4-tetrahydroacridinep-TsOH, H₂SO₄Forms a fused polycyclic system.

Part 2: Synthesis of 5-Chloroquinazoline Derivatives

Quinazolines are another critical class of N-heterocycles with a broad spectrum of pharmacological activities.[7] this compound can be readily converted into 5-chloroquinazolines by reacting with a suitable C1-N1 synthon.

Mechanistic Rationale & Causality

The synthesis of the quinazoline ring from a 2-aminobenzaldehyde typically involves a condensation followed by cyclization and oxidation. A common and straightforward method involves heating with formamide.

  • Initial Condensation: The amino group of the this compound attacks the formamide carbonyl, or alternatively, the formamide nitrogen attacks the aldehyde, to form an intermediate.

  • Cyclization & Dehydration: This intermediate undergoes intramolecular cyclization where the newly formed amino/amido group attacks the imine carbon, followed by the elimination of water to form a dihydroquinazoline.

  • Aromatization: The dihydroquinazoline intermediate is then oxidized to the aromatic quinazoline. In many procedures, an external oxidant is added, or the reaction conditions facilitate in-situ oxidation.[8] Using reagents like ammonium chloride in the presence of an oxidant provides a source of nitrogen for the ring system.[8]

The chlorine atom from the starting material is retained at the 5-position of the resulting quinazoline scaffold.

Visualized Workflow: Quinazoline Synthesis

Caption: General workflow for the synthesis of 5-chloroquinazolines.

Experimental Protocol: Synthesis of 5-Chloroquinazoline

This protocol describes a classic synthesis using formamide.

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware, heating mantle, and distillation setup (optional)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, place this compound (1.55 g, 10 mmol).

  • Reagent Addition: Add an excess of formamide (15 mL). Formamide acts as both the reagent and the solvent in this case.

  • Reaction: Heat the mixture to 150-160°C and maintain for 4-5 hours. Ammonia gas will evolve during the reaction. Ensure the setup is in a well-ventilated fume hood.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent like toluene or ethyl acetate/hexane to afford pure 5-chloroquinazoline.

  • Characterization: Verify the product identity and purity via NMR, MS, and melting point analysis.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Google Scholar.
  • Friedländer synthesis. (2023, December 22). Wikipedia. Retrieved from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Guchhait, S. K., & Chaudhary, P. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 783262. Retrieved from [Link]

  • Yin, J., Zhou, J., & Li, C. (2018). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C–N Coupling Reactions. The Journal of Organic Chemistry, 83(15), 8133–8141. Retrieved from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances, 14(1), 1-21. Retrieved from [Link]

  • Guzman, J. D., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. Retrieved from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-361. Retrieved from [Link]

  • Bioactive Heterocycles: Synthesis and Biological Evaluation. (2017). ResearchGate. Retrieved from [Link]

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.). Google Scholar.
  • Parallel Synthesis of 4-Amino-7-chloroquinoline Library. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Chlorobenzo[h]quinoline-3-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Journal of the Chinese Chemical Society, 65(1), 19-32. Retrieved from [Link]

  • m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kurasov, D. O., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7118. Retrieved from [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (n.d.). Digital Repository of University of Baghdad. Retrieved from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(11), 2595. Retrieved from [Link]

  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 44. Retrieved from [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2016). Baghdad Science Journal, 13(4), 812-824. Retrieved from [Link]

  • Aksjonova, K., et al. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200-2208. Retrieved from [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2021). New Journal of Chemistry, 45(44), 20601-20623. Retrieved from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14061–14073. Retrieved from [Link]

  • Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. (2010). Synthetic Communications, 40(13), 1969-1976. Retrieved from [Link]

  • Synthesis of substituted active methylenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. (2012, June 11). Chemistry Stack Exchange. Retrieved from [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (2007). Molecules, 12(1), 1-18. Retrieved from [Link]

  • Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Possible products from the cyclocondensation reaction of β-enamino diketones with non-symmetric 2-methylisothiourea sulfates. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Novel Schiff Bases from 2-Amino-3-chlorobenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-Amino-3-chlorobenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are versatile pharmacophores that serve as foundational scaffolds in the development of novel therapeutic agents.[1] The strategic use of this compound as a precursor introduces specific electronic and steric properties that can be leveraged to modulate biological activity. This document details the underlying reaction mechanism, provides a robust, step-by-step protocol for synthesis and purification, outlines methods for structural elucidation, and discusses the relevance of these compounds in modern drug development, including their potential as anticancer, antibacterial, and anti-inflammatory agents.[2][3]

Introduction: The Strategic Importance of this compound in Schiff Base Synthesis

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[4][5] Their synthetic accessibility and the stability of the resulting imine linkage make them a cornerstone in medicinal chemistry. The biological activity of a Schiff base is profoundly influenced by the structural and electronic characteristics of its aldehyde and amine precursors.

This compound is a particularly valuable starting material for several reasons:

  • Electronic Modulation: The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl) on the aromatic ring creates a unique electronic environment. This can influence the reactivity of the azomethine group and the overall polarity of the molecule.

  • Hydrogen Bonding Capabilities: The amino group provides a hydrogen bond donor site, which can be critical for molecular recognition and binding to biological targets such as enzyme active sites.

  • Coordination Sites for Metal Complexes: The imine nitrogen and the adjacent amino group can act as potent coordination sites for metal ions. Metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligands.[1][6]

This guide provides researchers with the foundational knowledge and practical protocols to effectively synthesize and characterize novel Schiff bases from this key precursor, enabling the exploration of new chemical space for drug discovery.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a Schiff base is a reversible reaction that typically proceeds via a two-step mechanism: nucleophilic addition followed by dehydration (elimination). The reaction is commonly catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group, making it more electrophilic.[7]

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the protonated carbonyl group. This forms a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration The carbinolamine is then protonated at the oxygen atom by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule and forming the final protonated imine. Deprotonation yields the neutral Schiff base.

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Experimental Protocols

This section provides a detailed, field-proven protocol for the synthesis, purification, and characterization of a Schiff base derived from this compound and a representative primary amine (e.g., aniline).

Materials and Equipment
Reagents & SolventsEquipment
This compound100 mL Round-bottom flask
Aniline (or other primary amine)Reflux condenser
Absolute EthanolMagnetic stirrer with hot plate
Glacial Acetic AcidBüchner funnel and flask
Distilled WaterThin Layer Chromatography (TLC) plates
TLC Solvent System (e.g., 3:7 Ethyl Acetate:Hexane)TLC developing chamber with UV lamp
Deuterated Solvent for NMR (e.g., DMSO-d₆)FT-IR Spectrometer, NMR Spectrometer
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.56 g) in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the solid is fully dissolved.

  • Addition of Amine: To this solution, add an equimolar amount of the primary amine (e.g., aniline, 10 mmol, 0.92 mL) dropwise.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8] Equip the flask with a reflux condenser and place it on the magnetic stirrer hot plate.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored periodically.

  • Monitoring: Monitor the reaction's completion by TLC.[9][10] Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new spot (the product) and the disappearance of the starting aldehyde spot indicate the reaction is progressing.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate is expected to form. If no solid forms, the solution can be placed in an ice bath to induce crystallization.

  • Purification (Primary): Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove residual starting materials and catalyst.[10]

  • Purification (Secondary - Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry in a vacuum oven at 60°C.

Structural Characterization

The identity and purity of the synthesized Schiff base must be confirmed through spectroscopic analysis.

TechniquePurposeExpected Observations
FT-IR Functional Group IdentificationAppearance of a strong C=N (azomethine/imine) stretching band around 1600-1620 cm⁻¹. Disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H₂ primary amine stretches.[2][10]
¹H-NMR Proton Environment AnalysisAppearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.5-9.5 ppm. Aromatic protons will appear in the δ 6-8 ppm range. The disappearance of the aldehyde proton (-CHO) signal (around δ 9-10 ppm) is a key indicator of reaction completion.[11]
¹³C-NMR Carbon Skeleton AnalysisAppearance of a signal for the imine carbon (-C=N-) around δ 150-165 ppm.
Mass Spec Molecular Weight ConfirmationThe molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to final characterization and application screening.

Workflow start Reactant Preparation (this compound + Amine) synthesis Acid-Catalyzed Condensation (Reflux in Ethanol) start->synthesis monitoring Reaction Monitoring (TLC) synthesis->monitoring monitoring->synthesis Incomplete isolation Product Isolation (Cooling & Filtration) monitoring->isolation Complete purification Purification (Recrystallization) isolation->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization bio_screening Biological Activity Screening (e.g., Anticancer, Antimicrobial Assays) characterization->bio_screening

Sources

The Strategic Utility of 2-Amino-3-chlorobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting molecular scaffolds. 2-Amino-3-chlorobenzaldehyde is a bifunctional aromatic compound that has emerged as a valuable and versatile building block. Its unique substitution pattern, featuring an amino group and an aldehyde ortho to each other, with a chlorine atom at the 3-position, pre-disposes it to a variety of cyclization and condensation reactions. This strategic placement of reactive functionalities allows for the streamlined synthesis of a diverse array of heterocyclic compounds, many of which are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities.

The presence of the chlorine atom at the 3-position is of particular significance. It not only influences the electronic properties of the benzene ring, thereby modulating the reactivity of the amino and aldehyde groups, but it also provides a handle for further functionalization. This chloro-substituent can be retained in the final molecule, where it may contribute to binding interactions with biological targets, or it can be a site for subsequent cross-coupling reactions, enabling the exploration of a wider chemical space.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its use in the synthesis of key heterocyclic systems, including quinolines, quinazolines, and benzothiazoles, as well as its utility in the formation of Schiff bases and in multicomponent reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols to facilitate the practical application of this versatile building block in the laboratory.

I. Synthesis of 8-Chloroquinolines via Friedländer Annulation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline ring system, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an ideal substrate for this reaction, leading to the formation of 8-chloro-substituted quinolines.

The reaction typically proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to afford the aromatic quinoline ring. The choice of catalyst, whether acidic or basic, can influence the reaction pathway and outcome.[1][2]

Protocol 1: Acid-Catalyzed Friedländer Synthesis of 2-Substituted-8-chloroquinolines

This protocol describes a general procedure for the synthesis of 2-substituted-8-chloroquinolines using an acid catalyst.

Reaction Scheme:

reactant1 This compound reaction + reactant1->reaction reactant2 Ketone (e.g., Acetophenone) reactant2->reaction product 2-Aryl-8-chloroquinoline catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction reaction->product Heat

A schematic representation of the Friedländer synthesis.

Materials:

  • This compound

  • Substituted acetophenone (or other ketone with α-methylene group)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Ethanol or another suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the substituted acetophenone (1.1 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 2-substituted-8-chloroquinoline.

Rationale and Insights:

The use of an acid catalyst facilitates both the initial condensation and the subsequent dehydration steps.[3] The choice of solvent is crucial; ethanol is often a good choice as it dissolves the reactants and is relatively easy to remove. The workup procedure is designed to remove the acid catalyst and any water-soluble byproducts. Purification by column chromatography is typically necessary to obtain a high-purity product.

II. Synthesis of 8-Chloroquinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocyclic compounds with immense significance in medicinal chemistry. They are found in a variety of clinically used drugs, particularly as kinase inhibitors in cancer therapy.[4][5] this compound serves as a key precursor for the synthesis of 8-chloro-substituted quinazolines.

Protocol 2: Synthesis of 2,4-Disubstituted-8-chloroquinazolines

This protocol outlines a general method for the synthesis of 2,4-disubstituted-8-chloroquinazolines.

Reaction Workflow:

start This compound step1 Condensation with Amine (R1-NH2) start->step1 intermediate1 Schiff Base Intermediate step1->intermediate1 step2 Cyclization with Isocyanide (R2-NC) intermediate1->step2 product 2,4-Disubstituted-8-chloroquinazoline step2->product

Workflow for 2,4-disubstituted-8-chloroquinazoline synthesis.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Catalyst (e.g., copper(I) iodide)

  • Solvent (e.g., DMF or DMSO)

  • Base (e.g., potassium carbonate)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add the primary amine (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Add the isocyanide (1.2 eq) and the copper(I) iodide catalyst (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2,4-disubstituted-8-chloroquinazoline.

Expert Insights:

This multicomponent approach allows for the rapid assembly of complex quinazoline scaffolds. The copper catalyst is crucial for the cyclization step involving the isocyanide.[6] The choice of amine and isocyanide can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.

III. Formation of Schiff Bases and Their Derivatives

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are not only important synthetic intermediates but also exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The reaction of this compound with various primary amines provides a straightforward route to a diverse set of Schiff bases.

Protocol 3: General Synthesis of Schiff Bases from this compound

This protocol provides a simple and efficient method for the synthesis of Schiff bases.

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Ethanol

  • Catalytic amount of glacial acetic acid (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst (this is often beneficial for less reactive amines).

  • Stir the reaction mixture at room temperature or gently heat to reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality Behind Experimental Choices:

The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal. The optional addition of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.[9]

IV. Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product, are a powerful tool in drug discovery for rapidly generating libraries of diverse molecules.[1][10] this compound, with its two reactive sites, is an excellent substrate for various MCRs.

Exemplary MCR: Ugi-type Reaction

V. Synthesis of Benzothiazoles

Benzothiazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. While the primary route to benzothiazoles involves the reaction of 2-aminothiophenol with various reagents, derivatives of 2-aminobenzaldehydes can also be utilized in certain synthetic strategies.

Data Summary: Bioactive Scaffolds from this compound

Heterocyclic ScaffoldSynthetic MethodPotential Biological ActivitiesKey Advantages of Using this compound
8-Chloroquinolines Friedländer AnnulationAnticancer, Antimalarial, Antibacterial[11]Direct route to 8-chloro substituted quinolines, influencing biological activity and providing a site for further modification.
8-Chloroquinazolines Multicomponent Reactions, CyclocondensationsKinase Inhibition (Anticancer), Antihypertensive, Anti-inflammatory[4][5]Efficient assembly of the quinazoline core with the 8-chloro substituent, a key feature in many kinase inhibitors.
Schiff Bases Condensation with AminesAntimicrobial, Anticancer, Anti-inflammatory[7][8]Simple and versatile synthesis of a wide range of imines for biological screening or further synthetic transformations.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups enable the efficient synthesis of a variety of medicinally relevant heterocyclic scaffolds, most notably 8-chloro-substituted quinolines and quinazolines. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this reagent in their drug discovery endeavors.

Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this compound to access even more complex and diverse molecular architectures. Furthermore, the exploration of the pharmacological properties of the resulting compound libraries will undoubtedly lead to the identification of new lead compounds for the treatment of a wide range of diseases. The continued application of this versatile building block will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central. [Link]

  • Schiff Base Synthesis, Characterization, and Bioactivity. ER Publications. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases. Semantic Scholar. [Link]

  • Multicomponent reaction involving chlorobenzaldehyde, cyanoacetic acid, and thiophenol (I). ResearchGate. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]

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  • Anticonvulsant. Wikipedia. [Link]

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The Versatility of 2-Amino-3-chlorobenzaldehyde in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

2-Amino-3-chlorobenzaldehyde is a versatile bifunctional aromatic compound that has garnered significant interest in synthetic organic and medicinal chemistry. Its unique molecular architecture, featuring an amino group and an aldehyde group in an ortho orientation on a chlorinated benzene ring, renders it a valuable precursor for the construction of a diverse array of heterocyclic compounds. These heterocyclic scaffolds, particularly quinolines and related fused systems, are central to the development of numerous active pharmaceutical ingredients (APIs) due to their wide spectrum of biological activities.[1][2] The presence of the chlorine atom at the 3-position further allows for strategic functionalization, enabling the fine-tuning of the pharmacological properties of the resulting molecules. This guide provides a comprehensive overview of the applications of this compound as a precursor for APIs, with a focus on detailed experimental protocols and the underlying chemical principles.

The Friedländer Annulation: A Gateway to Bioactive Quinolines

The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline rings.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or a β-ketoester, under acidic or basic catalysis.[5] this compound serves as an ideal substrate for this reaction, leading to the formation of 8-chloro-substituted quinolines, a structural motif present in a variety of pharmacologically active compounds.

Mechanistic Insight

The Friedländer synthesis can proceed via two primary pathways, depending on the reaction conditions:

  • Aldol Condensation Pathway (Base-catalyzed): The reaction initiates with an aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of this compound. The subsequent intramolecular cyclization of the amino group onto the newly formed β-hydroxy ketone, followed by dehydration, yields the aromatic quinoline ring.

  • Schiff Base Formation Pathway (Acid-catalyzed): Under acidic conditions, the initial step is the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl group of the active methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the quinoline product.

Diagram: Generalized Friedländer Synthesis of 8-Chloroquinolines

Friedlander Synthesis Friedländer Synthesis of 8-Chloroquinolines cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Aldol Adduct or Schiff Base A->C + B Active Methylene Compound (e.g., β-Ketoester) B->C D 8-Chloroquinoline Derivative C->D Cyclization & Dehydration

Caption: General workflow of the Friedländer synthesis starting from this compound.

Application in the Synthesis of Antimicrobial Agents

Quinolone and quinoline derivatives are well-established classes of antimicrobial agents.[6][7] The 8-chloroquinoline scaffold, readily accessible from this compound, can be further elaborated to generate novel compounds with potential antibacterial and antifungal activities.

Protocol: Synthesis of 8-Chloro-4-hydroxy-2-methylquinoline, a Precursor for Antimicrobial Agents

This protocol describes the synthesis of 8-chloro-4-hydroxy-2-methylquinoline, a key intermediate that can be further modified to produce a range of antimicrobial compounds. The reaction is a base-catalyzed Friedländer condensation between this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (1.2 eq) to the solution.

  • Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate is formed.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome and Characterization:

The final product, 8-chloro-4-hydroxy-2-methylquinoline, is typically a solid. Its identity and purity should be confirmed by spectroscopic methods.

Spectroscopic Data Expected Values
¹H NMR Signals corresponding to the aromatic protons of the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl group.
¹³C NMR Resonances for the nine carbon atoms of the quinoline core and the methyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈ClNO.

Application in the Synthesis of Anti-inflammatory Agents

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties.[8][9] The synthesis of these compounds can be achieved through the strategic use of this compound as a starting material.

Protocol: Synthesis of a Substituted 8-Chloroquinoline as a Potential Anti-inflammatory Agent

This protocol outlines the synthesis of an 8-chloroquinoline derivative with a substituent at the 2-position, a common feature in anti-inflammatory quinolines. The reaction involves the acid-catalyzed Friedländer condensation of this compound with a substituted ketone.

Materials:

  • This compound

  • Aryl methyl ketone (e.g., acetophenone)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the aryl methyl ketone (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data Summary:

Starting Material Reagent Catalyst Solvent Yield (%)
This compoundAcetophenonep-TSAToluene75-85
This compound4-Methoxyacetophenonep-TSAToluene80-90

Diagram: Workflow for the Synthesis of Anti-inflammatory Quinoline Derivatives

Anti_inflammatory_Synthesis Synthesis of Anti-inflammatory Quinoline Derivatives cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Product A This compound D Friedländer Condensation (Toluene, Reflux) A->D B Substituted Ketone B->D C Acid Catalyst (p-TSA) C->D E Aqueous Work-up D->E F Column Chromatography E->F G Substituted 8-Chloroquinoline F->G

Caption: Step-by-step workflow for the synthesis of potential anti-inflammatory quinoline derivatives.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of a wide range of pharmacologically active compounds. Its ability to readily undergo the Friedländer annulation provides a straightforward and efficient route to 8-chloroquinoline derivatives, which are key scaffolds in the development of antimicrobial and anti-inflammatory agents. The protocols outlined in this guide serve as a practical resource for researchers and drug development professionals, enabling the synthesis and exploration of novel APIs. Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the Friedländer synthesis and the exploration of a broader range of active methylene compounds to generate novel quinoline derivatives with enhanced therapeutic properties. The strategic functionalization of the 8-chloroquinoline core will continue to be a key strategy in the quest for new and improved drug candidates.

References

  • Walsh, D. A., Moran, H. W., Shamblee, D. A., Welstead Jr, W. J., Nolan, J. C., Sancilio, L. F., & Graff, G. (1990). Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. Journal of medicinal chemistry, 33(8), 2296–2304. [Link]

  • Google Patents. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. US5233083A.
  • ResearchGate. (2018). (PDF) Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Kumar, A., Cholia, S., & Kumar, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Glavaš, M., Zorc, B., & Amidžić Klarić, D. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules (Basel, Switzerland), 25(23), 5764. [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Archiv der Pharmazie, 341(1), 41–48. [Link]

  • El-Sayed, N. N. E., Al-Omair, M. A., Al-Abdullah, E. S., & El-Gamal, K. M. (2021). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific reports, 11(1), 22695. [Link]

  • Lee, S., Lee, J., Lee, Y., Kim, J., & Choe, J. (2017). Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides. The Journal of organic chemistry, 82(14), 7473–7483. [Link]

  • Heiskanen, J. P., Omar, W. A., & Hormi, O. E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. [Link]

  • Cheng, C. C. (2010). The Friedländer Synthesis of Quinolines. In The Chemistry of Heterocyclic Compounds, Quinolines (pp. 351-674). John Wiley & Sons, Ltd. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

  • Al-Dies, A. M., & El-Emam, A. A. (2018). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 55(8), 1773-1793. [Link]

  • ResearchGate. (2015). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Kantevari, S., Chinde, S., Rajnala, S., Ravipati, A. S., & Sripadi, P. (2017). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemMedChem, 12(11), 859–868. [Link]

  • Google Patents. (2018). Method for producing 2-amino-substituted benzaldehyde compound. US10047037B2.
  • El-Sayed, N. N. E., Al-Omair, M. A., & El-Gamal, K. M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (Basel, Switzerland), 24(22), 4165. [Link]

  • Al-Ostath, A., & El-Emam, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4321. [Link]

  • Wu, Y., & Samoshin, V. V. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of labeled compounds & radiopharmaceuticals, 62(4), 230–237. [Link]

  • ResearchGate. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Retrieved from [Link]

  • TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Google Patents. (1971). Process for preparing ortho-chlorobenzaldehyde. US3624157A.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-360. [Link]

  • ResearchGate. (2018). Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

  • Patsnap. (2015). Method for efficiently and rapidly synthesizing o-amino benzaldehyde. Retrieved from [Link]

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  • Google Patents. (2022). Preparation method of 2-aminobenzaldehyde. CN113979878A.
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Application Notes and Protocols: Synthesis of Heterocyclic Scaffolds via Condensation of 2-Amino-3-chlorobenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the condensation reactions between 2-amino-3-chlorobenzaldehyde and various active methylene compounds. These reactions serve as a powerful and versatile platform for the synthesis of substituted quinolines and other related heterocyclic systems, which are privileged scaffolds in medicinal chemistry. This guide elucidates the core mechanistic principles, offers a comparative analysis of different active methylene partners, and provides robust, step-by-step protocols for laboratory execution. The causality behind experimental design, from catalyst selection to reaction workup, is explained to ensure reproducibility and high-yield outcomes.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. The strategic functionalization of the quinoline scaffold is paramount in drug discovery programs to modulate pharmacological properties. The condensation of ortho-aminobenzaldehydes with compounds containing an α-methylene group, a reaction known as the Friedländer annulation, is one of the most direct and efficient methods for constructing the quinoline skeleton.[1][2]

This compound is a particularly valuable starting material. The ortho-amino group is poised for intramolecular cyclization, while the chlorine atom at the 3-position provides a handle for further synthetic transformations, such as cross-coupling reactions, enabling the generation of diverse chemical libraries. This guide focuses on its reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, nitromethane), which typically proceeds through an initial Knoevenagel condensation to form a vinyl intermediate, followed by an intramolecular cyclization to yield the final, highly functionalized quinoline product.[3][4][5]

Core Mechanistic Principles: A Two-Stage Pathway

The overall transformation is best understood as a sequential reaction cascade, often achievable in a single pot. The two key stages are the Knoevenagel condensation and the subsequent Friedländer annulation (intramolecular cyclization).

Stage 1: Knoevenagel Condensation This initial step involves the formation of a new carbon-carbon double bond. It is typically catalyzed by a weak base (e.g., piperidine, triethylamine, or an amino acid), which facilitates the deprotonation of the active methylene compound.[6][7]

The mechanism proceeds as follows:

  • Deprotonation: The base abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[8][9]

  • Nucleophilic Attack: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound.

  • Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield a stable, conjugated vinyl-substituted intermediate.[8]

Stage 2: Friedländer Annulation (Intramolecular Cyclization) The second stage involves the formation of the pyridine ring fused to the benzene ring. This step is an intramolecular condensation and can be promoted by either acid or base, or can occur thermally.

  • Tautomerization/Nucleophilic Attack: The ortho-amino group of the benzaldehyde moiety attacks one of the electron-withdrawing groups (e.g., a nitrile or ester carbonyl) on the vinylidene side chain.

  • Cyclization & Dehydration/Elimination: The resulting cyclic intermediate undergoes tautomerization and subsequent elimination of a small molecule (like water or ammonia, depending on the active methylene partner and conditions) to form the aromatic quinoline ring system.[1][2][10]

Mechanism_Knoevenagel_Friedlander Fig. 1: General Reaction Mechanism cluster_0 Knoevenagel Condensation (Base-Catalyzed) cluster_1 Friedländer Annulation (Cyclization) Reactants This compound + Malononitrile Carbanion Malononitrile Carbanion (Nucleophile) Reactants->Carbanion Base (e.g., Piperidine) Intermediate Vinyl Intermediate Carbanion->Intermediate Nucleophilic Attack + Dehydration Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Heat / Acid Product 4-Chloro-2-(methylamino)quinoline-3-carbonitrile (Final Product) Cyclization->Product Tautomerization + Aromatization

Caption: General Reaction Mechanism.

Reaction Scope and Data Summary

The choice of the active methylene compound significantly influences the final quinoline structure and the required reaction conditions. The following table summarizes the outcomes with common reagents.

Active Methylene CompoundTypical Catalyst(s)Intermediate Product TypeFinal Quinoline ProductKey Considerations
Malononitrile Piperidine, p-TsOH2-((2-amino-3-chlorophenyl)methylene)malononitrile2-Amino-4-chloroquinoline-3-carbonitrileHighly reactive due to two CN groups. Cyclization is often spontaneous or requires mild heating.
Ethyl Cyanoacetate L-proline, PiperidineEthyl 2-cyano-3-(2-amino-3-chlorophenyl)acrylateEthyl 4-chloro-2-hydroxyquinoline-3-carboxylateThe ester group hydrolyzes during workup or under certain conditions, leading to the quinolone tautomer.[11]
Nitromethane Ammonium acetate1-chloro-2-amino-3-(2-nitrovinyl)benzene4-Chloro-3-nitroquinolineRequires careful temperature control to avoid decomposition of nitromethane.[12][13]
Acetone KOH, p-TsOH4-(2-amino-3-chlorophenyl)but-3-en-2-one4-Chloro-2-methylquinolineA classic Friedländer reaction; requires a ketone with an α-methylene group.[1]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: One-Pot Synthesis of 2-Amino-4-chloroquinoline-3-carbonitrile

This protocol details a highly efficient one-pot synthesis utilizing malononitrile, which proceeds through a Knoevenagel-Friedländer cascade.

Reagents and Materials:

  • This compound (1.55 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)[8]

  • Piperidine (0.1 mL, ~1 mmol, 10 mol%)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, Buchner funnel

Step-by-Step Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask, add this compound (10 mmol) and malononitrile (10 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask.

  • Catalyst Addition: Add piperidine (10 mol%) to the mixture with gentle stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle or oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the final 2-amino-4-chloroquinoline-3-carbonitrile as a solid.

Expected Results:

  • Yield: Typically >85%.

  • Appearance: Pale yellow to off-white solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Ethyl 4-chloro-2-hydroxyquinoline-3-carboxylate

This protocol uses ethyl cyanoacetate and demonstrates the formation of a quinolone product, which exists in tautomeric equilibrium with its quinolinol form.

Reagents and Materials:

  • This compound (1.55 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)[14]

  • L-proline (0.115 g, 1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and hotplate with oil bath

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and ethyl cyanoacetate (10 mmol) in 20 mL of DMF.

  • Catalyst Addition: Add L-proline (10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to 100°C and stir for 6-8 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 1:1).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

  • Filtration: Collect the solid by vacuum filtration and wash thoroughly with water (3 x 20 mL).

  • Purification (Recrystallization): The crude product can be purified by recrystallization from hot ethanol or an ethanol/water mixture to yield the pure product.

  • Drying: Dry the purified solid in a vacuum oven at 60°C.

Expected Results:

  • Yield: 75-85%.

  • Appearance: White to light-tan solid.

  • Characterization: The product identity should be confirmed. Note that in NMR spectra, the quinolone tautomer is often the major species observed in solution.

General Experimental and Analytical Workflow

The successful synthesis and validation of these compounds follow a standardized laboratory workflow, ensuring both the integrity of the experiment and the quality of the final product.

Caption: Standard Laboratory Workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Use fresh catalyst. 2. Increase reaction time or temperature moderately while monitoring with TLC. 3. Verify the purity of this compound.
Incomplete Reaction 1. Insufficient catalyst loading. 2. Reaction has not reached equilibrium or completion.1. Increase catalyst loading slightly (e.g., from 10 to 15 mol%). 2. Extend the reaction time.
Formation of Side Products 1. Reaction temperature is too high. 2. Unwanted side reactions (e.g., self-condensation).1. Lower the reaction temperature. 2. Ensure stoichiometry is accurate. Purify the product using column chromatography.
Difficulty in Product Isolation Product is soluble in the reaction or wash solvent.1. Concentrate the reaction mixture under reduced pressure before cooling. 2. Use a less polar solvent for washing (e.g., a hexane/ethanol mixture).

Conclusion

The condensation of this compound with active methylene compounds represents a robust, efficient, and highly adaptable strategy for synthesizing functionalized quinolines. By leveraging the sequential Knoevenagel condensation and Friedländer annulation, researchers can readily access a variety of substituted heterocyclic scaffolds. The protocols and insights provided herein offer a solid foundation for laboratory synthesis, enabling the exploration of new chemical space for applications in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]

  • ScienceDirect. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the reaction between the reactants benzaldehyde.... Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the condensation of.
  • ResearchGate. (n.d.). Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • NIH. (n.d.). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review Report on Active Methylene group in Malononitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Condensation of Aromatic Aldehydes with Nitromethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Tech Info. Retrieved from [Link]

  • PubMed Central. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]

  • MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Retrieved from [Link]

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Application Note & Protocol: Selective Reduction of 2-Nitro-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of 2-nitro-3-chlorobenzaldehyde to 2-amino-3-chlorobenzaldehyde, a valuable bifunctional intermediate in pharmaceutical and fine chemical synthesis.[1] The primary challenge in this transformation is the selective reduction of the aromatic nitro group while preserving the aldehyde and aryl chloride functionalities. This guide details three robust protocols utilizing different classes of reducing agents: Tin(II) chloride (SnCl₂), iron metal in an acidic medium, and catalytic hydrogenation with a dehalogenation-resistant catalyst. We provide a strategic framework for method selection, detailed step-by-step protocols, and troubleshooting advice to aid researchers in achieving high-yield, clean conversions.

Introduction: The Synthetic Challenge

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[2] However, when the substrate contains multiple reducible functional groups, achieving chemoselectivity becomes paramount. The target transformation, the conversion of 2-nitro-3-chlorobenzaldehyde to this compound, presents a classic selectivity challenge:

  • Nitro Group (-NO₂): The target for reduction to an amino group (-NH₂).

  • Aldehyde Group (-CHO): Susceptible to reduction to a primary alcohol (-CH₂OH) by many common reducing agents, particularly metal hydrides like sodium borohydride.[3][4]

  • Aryl Chloride (-Cl): Prone to hydrodehalogenation (replacement with -H), especially under standard catalytic hydrogenation conditions (e.g., H₂/Pd/C).[5][6]

Therefore, the choice of reducing agent and reaction conditions is critical to prevent the formation of undesired byproducts such as 2-nitro-3-chlorobenzyl alcohol, 2-amino-3-chlorobenzyl alcohol, or 2-aminobenzaldehyde. This guide focuses on methods known for their high selectivity in multi-functionalized systems.

Strategic Selection of a Reduction Protocol

Selecting the optimal protocol depends on several factors including available equipment, reaction scale, and tolerance for specific impurities. The following decision workflow provides a logical framework for choosing the most suitable method.

G start Start: 2-Nitro-3-chlorobenzaldehyde q1 Is hydrodehalogenation a primary concern? start->q1 q2 Are mild conditions and benchtop setup preferred? q1->q2 Yes q3 Is catalyst handling and hydrogen gas setup feasible? q1->q3 No p1 Protocol 1: SnCl₂ Reduction (Excellent Selectivity) q2->p1 Yes (Best for small scale, high selectivity) p2 Protocol 2: Fe/Acid Reduction (Robust & Cost-Effective) q2->p2 No (Good for larger scale) q3->q2 No p3 Protocol 3: Catalytic Hydrogenation (Raney Ni or Sulfided Pt/C) q3->p3 Yes

Caption: Decision workflow for selecting a reduction protocol.

The Reduction Pathway

All described protocols follow the same fundamental transformation, selectively reducing the nitro group to an amine. The reaction proceeds through nitroso and hydroxylamine intermediates, which are typically not isolated.[7]

ReactionPathway sub 2-Nitro-3-chlorobenzaldehyde (C₇H₄ClNO₃) prod This compound (C₇H₆ClNO) sub->prod Selective Reduction reagents [Reducing Agent] SnCl₂·2H₂O / HCl or Fe / NH₄Cl or H₂ / Raney Ni

Caption: General reaction scheme for the selective reduction.

Detailed Application Protocols

Protocol 1: Tin(II) Chloride (SnCl₂) Reduction

This method is highly regarded for its excellent chemoselectivity, effectively reducing nitro groups while sparing carbonyls, esters, and aryl halides.[8][9] It is an ideal choice for small to medium-scale synthesis where purity of the product is critical. The primary drawback is the sometimes cumbersome workup required to remove tin salts.[8][10]

Materials:

  • 2-Nitro-3-chlorobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitro-3-chlorobenzaldehyde (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions.

  • Acidification: Slowly add concentrated hydrochloric acid (adjust volume based on SnCl₂ amount) to the stirring mixture. An exothermic reaction may occur; gentle cooling with a water bath may be necessary.

  • Reaction: Heat the reaction mixture to 50-60 °C (or reflux gently) and monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching & Workup: Cool the mixture to room temperature and then place it in an ice bath. Carefully neutralize the reaction by the slow addition of a concentrated NaOH solution until the pH is >10. Tin hydroxides will precipitate as a thick white solid.

  • Extraction: Filter the slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate. Alternatively, add a sufficient volume of ethyl acetate to the mixture and stir vigorously for 30 minutes, then filter. Transfer the combined filtrate to a separatory funnel.

  • Purification: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Iron (Fe) Powder Reduction

The use of iron metal in an acidic medium is a classic, cost-effective, and environmentally benign method for nitro group reduction.[5][11] The Fe/NH₄Cl system in a mixed solvent system is particularly effective and avoids the use of strong acids.[11][12]

Materials:

  • 2-Nitro-3-chlorobenzaldehyde

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Celite

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-3-chlorobenzaldehyde (1.0 eq), ethanol, and water (e.g., a 4:1 to 2:1 EtOH/H₂O mixture).

  • Reagent Addition: Add ammonium chloride (3.0-4.0 eq) and iron powder (3.0-5.0 eq) to the solution.

  • Reaction: Heat the suspension to reflux (typically 80-90 °C). The reaction is often vigorous at the beginning. Monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Purification: Separate the layers. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the desired product.

Protocol 3: Selective Catalytic Hydrogenation

Catalytic hydrogenation is a clean method, with water as the only stoichiometric byproduct. However, standard Pd/C catalysts are often too reactive, causing dehalogenation.[8] The use of Raney Nickel or a modified catalyst like sulphided platinum on carbon is recommended to preserve the C-Cl bond.[5][6]

Materials:

  • 2-Nitro-3-chlorobenzaldehyde

  • Raney Nickel (slurry in water) or 5% Sulphided Platinum on Carbon

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite

Step-by-Step Methodology:

  • Setup: Add 2-nitro-3-chlorobenzaldehyde (1.0 eq) and a solvent (e.g., ethanol) to a hydrogenation flask.

  • Catalyst Addition: Under a stream of inert gas, carefully add the catalyst. For Raney Nickel, use approx. 5-10% by weight of the starting material. For sulphided Pt/C, use 1-2 mol%.

  • Hydrogenation: Seal the flask, purge the system carefully with hydrogen gas, and then maintain a positive pressure of hydrogen (a balloon is sufficient for small scale, otherwise use a Parr shaker or similar apparatus at 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases or TLC analysis shows complete conversion of the starting material.

  • Workup: Carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the product.

Data Summary and Characterization

Comparative Overview of Protocols
FeatureProtocol 1: SnCl₂Protocol 2: Fe/NH₄ClProtocol 3: Catalytic H₂
Chemoselectivity ExcellentVery GoodGood (catalyst dependent)
Dehalogenation Risk Very LowVery LowModerate to Low
Aldehyde Reduction Risk Very LowVery LowLow (can occur)
Reaction Conditions 50-80 °CReflux (80-90 °C)RT - 50 °C, H₂ pressure
Workup Cumbersome (tin salts)Moderate (iron sludge)Simple (filtration)
Safety Concerns Corrosive (HCl), Tin toxicity[10]Flammable solventsFlammable H₂ gas, pyrophoric catalysts
Ideal Scale Lab Scale (<10g)Lab to Pilot ScaleLab to Industrial Scale
Product Characterization: this compound
  • CAS Number: 397322-82-6[13]

  • Molecular Formula: C₇H₆ClNO[14]

  • Molecular Weight: 155.58 g/mol [14]

  • Appearance: Typically a yellow to brown solid.

  • ¹H NMR (Predicted): Signals expected for an aldehyde proton (~9.8 ppm), aromatic protons (in the 6.7-7.5 ppm range), and amino protons (a broad singlet).[15]

  • ¹³C NMR (Predicted): Signals expected for an aldehyde carbonyl (~190 ppm) and aromatic carbons.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; Inactive catalyst; Low reaction temperature/time.Add more reducing agent in portions; Use fresh or newly activated catalyst; Increase temperature or prolong reaction time. Monitor by TLC.
Dehalogenation Detected (Protocol 3) Catalyst is too active (e.g., standard Pd/C).Switch to a less active catalyst like Raney Nickel or sulphided Pt/C.[5][6] Add a catalyst poison if necessary.
Aldehyde Reduction Incorrect choice of reducing agent (e.g., NaBH₄ was used).Use a more chemoselective reagent like SnCl₂ or Fe. If using catalytic hydrogenation, run at lower temperature and pressure.
Difficult Workup (Protocol 1) Fine precipitate of tin salts clogs filter.Dilute the mixture further with the extraction solvent and stir vigorously before filtration. Use a thick pad of celite.
Low Isolated Yield Product lost in aqueous layer during workup; Incomplete extraction.Ensure pH is sufficiently basic (>10) before extraction to keep the aniline product in its free base form. Perform at least three extractions.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Lee, J. Y., et al. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society.
  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • Swain, B. B. (2018). Reduction of Nitroarenes in Acidic, Neutral, and Basic Media. Slideshare. Retrieved from [Link]

  • Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Thomas, S. P., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Enayati, S., et al. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Leonard, M. S. (2013). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. YouTube. Retrieved from [Link]

Sources

Analytical methods for the characterization of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 2-Amino-3-chlorobenzaldehyde

Abstract: this compound is a key intermediate in the synthesis of various pharmaceutical and chemical compounds. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final products. This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound. We present field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications.

Introduction and Safety Considerations

This compound (CAS No. 397322-82-6) is an aromatic compound featuring an aldehyde, an amine, and a chlorine substituent on a benzene ring.[1][2] This unique substitution pattern makes it a versatile building block in organic synthesis. The precise characterization of this molecule is paramount to ensure the reliability of downstream processes and the quality of the resulting products.

Table 1: Physicochemical Properties and GHS Hazard Information

PropertyValueReference
Molecular Formula C₇H₆ClNO[1][2]
Molecular Weight 155.58 g/mol [2]
CAS Number 397322-82-6[1][2]
Appearance Not specified, likely a solid[1]
pKa (Predicted) -1.59 ± 0.10[1]
GHS Pictogram Warning (Irritant)[2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Precautionary Statements P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[3][4][5]

Expert Insight & Causality: Before any analytical work, a thorough review of the Safety Data Sheet (SDS) is mandatory.[3][4][5] The presence of an aldehyde group and its status as a substituted aniline derivative warrant careful handling. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent inhalation, skin contact, and eye exposure.[3][4]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for assessing the purity of chemical intermediates. The choice between HPLC and GC depends on the analyte's volatility and thermal stability, as well as the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly in the reversed-phase mode, is the preferred method for the routine purity analysis of this compound.[6][7] Its non-destructive nature and suitability for polar, non-volatile compounds allow for direct analysis without derivatization, simplifying the workflow and ensuring high reproducibility.[7]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in the diluent to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner to a final concentration of 0.1 mg/mL.

    • Causality: Filtering the solution through a 0.45 µm syringe filter is a critical step to remove particulate matter that could clog the column and interfere with the analysis.[7]

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmProvides excellent retention and separation for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the amino group, ensuring sharp, symmetrical peaks.[6]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 stationary phase.
Gradient Program 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B), 30-32 min (70-30% B), 32-35 min (30% B)A gradient elution is employed to ensure separation from both early and late-eluting impurities.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.[6][7]
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.[6][7]
Injection Volume 10 µL
Column Temperature 30°CMaintains consistent retention times and improves peak shape.[6][7]
  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A DAD can be used to assess peak purity by comparing spectra across the peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Direct GC analysis of this compound is challenging due to the high polarity and thermal instability of the amino and aldehyde functional groups, which can lead to poor peak shape and on-column degradation.[8] Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form, making it amenable to GC analysis.[8]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization (Two-Step): This process makes the molecule more volatile and thermally stable.

    • Step 1: Oximation (Aldehyde Group):

      • Place 1 mg of the sample in a 2 mL autosampler vial and evaporate to dryness under a stream of nitrogen.

      • Add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.[8]

      • Cap the vial and heat at 70°C for 30 minutes. This reaction specifically targets the carbonyl group.[8]

    • Step 2: Silylation (Amino Group):

      • Cool the vial to room temperature.

      • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[8]

      • Recap the vial and heat at 80°C for 30 minutes. This step replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group.[8]

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    Table 3: GC-MS Method Parameters

ParameterConditionRationale
Column DB-5MS, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of derivatized compounds.[7]
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 260°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100°C (2 min hold), ramp at 15°C/min to 280°C (5 min hold)The temperature program separates compounds based on their boiling points.[7]
Detector Mass Spectrometer (Scan mode m/z 40-550)Provides mass information for structural confirmation and identification of unknown impurities.
  • Data Analysis: Purity is assessed by the area percentage of the main derivatized peak. The mass spectrometer allows for confident identification of the main component and any impurities by comparing their fragmentation patterns to spectral libraries.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight and valuable structural information from fragmentation patterns. For this compound, the presence of chlorine will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). Expected Fragmentation:

  • Molecular Ion (M+): A peak at m/z 155 (for ³⁵Cl) and a smaller peak at m/z 157 (for ³⁷Cl).

  • Key Fragments: Loss of a hydrogen radical ([M-H]⁺ at m/z 154), loss of carbon monoxide ([M-CO]⁺ at m/z 127), and loss of the chlorine atom ([M-Cl]⁺ at m/z 120).[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework. Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with amine protons as it reduces the rate of proton exchange.[11]

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~9.9Singlet (s)Aldehyde (-CHO)Aldehyde protons are highly deshielded and typically appear far downfield.[11]
¹H ~7.2 - 7.6Multiplets (m)Aromatic (Ar-H)The exact shifts and coupling constants depend on the combined electronic effects of the three substituents.
¹H ~7.0 - 7.5Broad Singlet (br s)Amine (-NH₂)Amine protons are exchangeable and often appear as a broad signal.[11]
¹³C ~194Carbonyl (C=O)The aldehyde carbonyl carbon is characteristic in this region.[12]
¹³C ~115 - 155Aromatic CarbonsSix distinct signals are expected for the aromatic carbons due to the lack of symmetry.
Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchAromatic Ring
2850 - 2750C-H Aldehydic Stretch (Fermi doublet)Aldehyde (-CHO)
1700 - 1680C=O Carbonyl StretchAldehyde (-CHO)
1620 - 1580C=C Aromatic Ring StretchAromatic Ring
800 - 600C-Cl StretchAryl Halide

Reference spectra for similar compounds like 2-chlorobenzaldehyde can provide a useful comparison.[13][14]

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The substituted benzene ring is a strong chromophore. Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (~10 µg/mL).

  • Record the absorbance spectrum from 200 to 400 nm against a solvent blank.

  • Expected Result: The spectrum is expected to show strong absorption bands between 230-350 nm, characteristic of a substituted benzaldehyde.[15] The exact λmax will be influenced by the electron-donating amino group and the electron-withdrawing chloro and aldehyde groups.

Integrated Analytical Workflow

The effective characterization of this compound relies on a logical sequence of analyses. The following workflow ensures that all critical quality attributes are assessed.

Analytical_Workflow cluster_0 Phase 1: Initial Screening & Safety cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Final Reporting Sample Sample Receipt & SDS Review Physical Physical Characterization (Appearance, Solubility) Sample->Physical HPLC HPLC-UV/DAD (Primary Purity Assay) Physical->HPLC Primary Path GCMS GC-MS with Derivatization (Volatile Impurities) Physical->GCMS If required MS Mass Spectrometry (Molecular Weight) HPLC->MS Report Certificate of Analysis (CoA) (Data Compilation & Review) HPLC->Report GCMS->Report NMR NMR (¹H, ¹³C) (Definitive Structure) MS->NMR IR FTIR (Functional Groups) NMR->IR UV UV-Vis (Chromophore ID) IR->UV UV->Report

Caption: Integrated workflow for the characterization of this compound.

Method Selection Guide

The choice of analytical technique is driven by the specific question being asked. This decision tree outlines the logical process for selecting the appropriate method.

Decision_Tree Start What is the Analytical Goal? q_Purity Assess Purity? Start->q_Purity q_Structure Confirm Structure? Start->q_Structure q_Volatile Volatile Impurities a Concern? q_Purity->q_Volatile q_Identity Initial Identity Check? q_Structure->q_Identity ans_HPLC Use HPLC-UV/DAD q_Volatile->ans_HPLC No (Routine) ans_GCMS Use GC-MS (with Derivatization) q_Volatile->ans_GCMS Yes ans_NMR Use NMR (¹H & ¹³C) q_Identity->ans_NMR No (Definitive) ans_MS Use Mass Spectrometry q_Identity->ans_MS Yes (MW) ans_IR Use FTIR ans_NMR->ans_IR Confirm with ans_MS->ans_NMR Follow with

Caption: Decision tree for selecting the appropriate analytical method.

References

  • The Royal Society of Chemistry. Supplementary Data. [Link]

  • Supporting Information. [No Title Available]. [Link]

  • PubChem. This compound. [Link]

  • NIST WebBook. Benzaldehyde, 2-chloro-. [Link]

  • ResearchGate. FTIR spectrum of 2-chlorobenzaldehyde. [Link]

  • ResearchGate. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • Google Patents.
  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-Amino-3-chlorobenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-chlorobenzaldehyde is a bifunctional aromatic compound of significant strategic importance in synthetic organic chemistry, particularly within the agrochemical sector.[1] Its unique molecular architecture, featuring an aldehyde and an amino group in an ortho configuration, combined with a chlorine substituent, makes it a highly versatile precursor for constructing a diverse range of heterocyclic scaffolds.[1] This guide provides an in-depth exploration of its application in synthesizing potent agrochemicals, focusing on quinoline and quinazolinone derivatives. We will dissect detailed, field-proven protocols, explain the causality behind critical experimental choices, and present workflows designed for reproducibility and scalability. This document is intended for researchers, chemists, and professionals in the field of crop protection and drug development.

Introduction: Understanding the Core Utility of this compound

At its core, this compound (C₇H₆ClNO) is a powerful synthon because its functional groups are primed for intramolecular cyclization reactions. The ortho-positioning of the nucleophilic amino group and the electrophilic aldehyde group facilitates the formation of nitrogen-containing heterocyclic rings, which are foundational structures in many biologically active molecules.[2]

The presence of the chlorine atom at the 3-position is not merely incidental; it profoundly influences both the reactivity of the precursor and the biological efficacy of the final product.[3] From a chemical standpoint, its electron-withdrawing nature can affect the reactivity of the aromatic ring. From a biological perspective, the chlorine substituent can enhance the lipophilicity of the resulting agrochemical, potentially improving its ability to penetrate cell membranes of target pests or pathogens. Furthermore, it can be a critical component for binding to the active site of a target enzyme, thereby increasing the compound's potency.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 73334-15-3
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Solid
Key Functional Groups Aldehyde (-CHO), Amino (-NH₂), Chlorine (-Cl)

Note: The compound is known to be structurally unstable under certain conditions, with a tendency for intermolecular condensation. This necessitates careful planning of synthetic routes to ensure high yields.[1]

Core Synthetic Pathways

The strategic value of this compound lies in its ability to serve as a cornerstone for building diverse agrochemical families. This guide will focus on two prominent examples: quinolines and quinazolinones.

G cluster_0 Reaction with α-Methylene Carbonyls cluster_1 Multi-step Synthesis A This compound B Friedländer Synthesis A->B E Acylation & Cyclization A->E C Chlorinated Quinoline Core B->C D Herbicides & Fungicides C->D F Chlorinated Quinazolinone Core E->F G Fungicides & Insecticides F->G

Caption: Synthetic utility of this compound.

Application I: Synthesis of Herbicidal and Fungicidal Quinolines via Friedländer Condensation

The Friedländer synthesis is a robust and efficient method for constructing the quinoline scaffold.[2] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). This pathway is particularly valuable as quinoline derivatives are known to exhibit a broad spectrum of biological activities, making them prime candidates for novel agrochemicals.[4]

Scientific Rationale

The reaction proceeds via an initial aldol-type condensation between the aldehyde of our precursor and the α-methylene group of the reaction partner, followed by a cyclizing dehydration (intramolecular Schiff base formation) to yield the aromatic quinoline ring. The choice of catalyst is critical; bases like piperidine or acids like L-proline can be used to promote the key condensation and dehydration steps. The in situ reduction of a corresponding 2-nitrobenzaldehyde is a common strategy to overcome the limited availability of 2-aminobenzaldehyde derivatives.[2]

Experimental Protocol: Synthesis of Ethyl 8-chloro-2-methylquinoline-3-carboxylate

This protocol details the synthesis of a model chlorinated quinoline derivative, a scaffold with potential herbicidal or fungicidal properties.

Materials:

  • This compound (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • L-proline (15 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (155.6 mg, 1 mmol), ethyl acetoacetate (156.2 mg, 1.2 mmol), and L-proline (17.3 mg, 0.15 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask. The use of ethanol is advantageous as it is a relatively green solvent and effectively solubilizes the reactants.

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a preheated heating mantle. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Causality Note: Refluxing provides the necessary activation energy for both the initial condensation and the subsequent dehydration/aromatization steps, driving the reaction to completion. L-proline acts as a bifunctional catalyst, activating both the carbonyl and amino groups.

  • Monitoring: Monitor the reaction's progress using TLC (eluent: ethyl acetate/hexane 1:4). The disappearance of the starting aldehyde spot indicates completion. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. A gradient elution with ethyl acetate in hexane (starting from 5% and increasing to 20%) will afford the pure ethyl 8-chloro-2-methylquinoline-3-carboxylate.

  • Characterization: The structure of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

G cluster_workflow Friedländer Synthesis Workflow A 1. Combine Reactants (this compound, Ethyl Acetoacetate, L-Proline) in Ethanol B 2. Heat to Reflux (~78°C, 2-4h) A->B C 3. Monitor by TLC B->C D 4. Solvent Evaporation (Rotary Evaporator) C->D Reaction Complete E 5. Column Chromatography (Silica Gel) D->E F Pure Product: Ethyl 8-chloro-2-methyl- quinoline-3-carboxylate E->F

Caption: Experimental workflow for Friedländer quinoline synthesis.

Application II: Synthesis of Fungicidal Quinazolinone Derivatives

Quinazolinones are another privileged scaffold in agrochemical discovery, renowned for their potent fungicidal, insecticidal, and herbicidal activities.[5][6] The synthesis from this compound typically involves a multi-step sequence where the aldehyde is first transformed, and the quinazolinone ring is constructed subsequently. A highly effective route proceeds through an initial acylation of the amino group, followed by cyclization with an amine source.

Scientific Rationale

This synthetic strategy is based on the step-wise construction of the heterocyclic system.[7]

  • Acylation: The amino group of the precursor is first protected and activated by reacting it with an acyl chloride (e.g., chloroacetyl chloride). This forms an N-acyl intermediate.

  • Cyclization: The intermediate is then treated with an amine (e.g., aniline) or hydrazine. The amine attacks the aldehyde carbonyl, forming a Schiff base. A subsequent intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon, followed by rearrangement and dehydration, leads to the stable quinazolinone ring system.

Experimental Protocol: Synthesis of a 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone

This protocol outlines a general procedure for synthesizing a chlorinated quinazolinone, a core structure found in several developmental fungicides.

Part A: Synthesis of 2-(chloroacetamido)-3-chlorobenzaldehyde

Materials:

  • This compound (10 mmol)

  • Chloroacetyl chloride (11 mmol)

  • Toluene (50 mL)

  • Triethylamine (12 mmol)

  • Round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.56 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in 50 mL of dry toluene in a 100 mL round-bottom flask. Cool the solution in an ice bath to 0-5 °C.

    • Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the acylation, preventing protonation of the starting amine and driving the reaction forward. Toluene is an inert solvent suitable for this reaction.

  • Reagent Addition: Add chloroacetyl chloride (0.87 mL, 11 mmol) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Part B: Synthesis of the Quinazolinone

Materials:

  • Crude 2-(chloroacetamido)-3-chlorobenzaldehyde (from Part A)

  • Aniline (or other primary amine, 10 mmol)

  • Ethanol (50 mL)

  • Acetic acid (catalytic amount, ~0.5 mL)

Procedure:

  • Reaction Setup: Dissolve the crude intermediate from Part A and aniline (0.93 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

    • Causality Note: The acid catalyst facilitates the formation of the initial imine (Schiff base) by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Reaction Execution: Heat the mixture to reflux for 6-8 hours. The progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-(chloromethyl)-8-chloro-3-phenylquinazolin-4(3H)-one.

Table 2: Representative Agrochemicals with Related Scaffolds

Agrochemical ClassCore ScaffoldExample of Activity
Quinoline 4-AminoquinolineHerbicidal, Fungicidal[4]
Quinazolinone 2,3-Disubstituted QuinazolinoneFungicidal, Insecticidal[5][8]
Pyrrole ArylpyrroleInsecticidal (e.g., Chlorfenapyr)[9][10][11]

Note: While Chlorfenapyr is a pyrrole, its synthesis showcases the complex molecules that can be built from substituted aromatic precursors.[11]

Concluding Remarks on Safety and Green Chemistry

Researchers must handle all chlorinated reagents and intermediates with appropriate personal protective equipment in a well-ventilated fume hood. While the protocols provided utilize standard organic solvents, the field is actively moving towards more sustainable practices.[12][13] Future work should explore the adaptation of these syntheses using greener methodologies, such as:

  • Microwave-assisted synthesis: To reduce reaction times and energy consumption.[14]

  • Water as a solvent: For reactions like the Friedländer synthesis where it can sometimes be employed.[15]

  • Catalyst optimization: Using heterogeneous or recyclable catalysts to minimize waste.[16]

By leveraging the unique reactivity of this compound, scientists can efficiently access complex molecular architectures, paving the way for the discovery and development of next-generation agrochemicals that are both effective and designed with sustainability in mind.

References

  • Design, synthesis, and biological evaluation of 2-benzylpyrroles and 2-benzoylpyrroles based on structures of insecticidal chlorfenapyr and natural pyrrolomycins. PubMed.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH).
  • Synthetic method for chlorfenapyr. Google Patents.
  • A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. MDPI.
  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. Oriental Journal of Chemistry.
  • Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Springer.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. Marquette University.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (NIH).
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH).
  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. ResearchGate.
  • The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a. ResearchGate.
  • Method for producing 2-amino-substituted benzaldehyde compound. Google Patents.
  • Green methodologies for the synthesis of 2-aminothiophene. PubMed.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH).
  • Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. National Institutes of Health (NIH).

Sources

Metal-Catalyzed Cross-Coupling Reactions Involving 2-Amino-3-chlorobenzaldehyde: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging metal-catalyzed cross-coupling reactions with 2-amino-3-chlorobenzaldehyde. This versatile building block, characterized by its unique substitution pattern, presents both opportunities and challenges in synthetic chemistry. We delve into the core principles, mechanistic underpinnings, and practical execution of key transformations including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By explaining the causality behind experimental choices and offering robust, self-validating protocols, this guide aims to empower chemists to efficiently synthesize complex molecular architectures, particularly nitrogen-containing heterocycles, which are pivotal in medicinal chemistry.

Introduction: The Strategic Value of this compound

This compound is a trifunctional synthetic intermediate of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure contains an aniline moiety, an aryl chloride, and a benzaldehyde, offering multiple points for diversification. The ortho-amino group can act as a directing group or a nucleophile, while the chloride provides a handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling.[2] The aldehyde functionality is a precursor for a vast array of chemical transformations, most notably for the construction of heterocyclic scaffolds like quinolines.[3]

However, the simultaneous presence of these groups necessitates a high degree of chemoselectivity in any synthetic operation. The primary amine can coordinate to and potentially inhibit metallic catalysts, while the aldehyde is sensitive to certain basic or nucleophilic conditions.[4] Furthermore, the C-Cl bond is the least reactive of the aryl halides, often demanding highly active and specialized catalyst systems for efficient oxidative addition.[5]

This guide addresses these challenges by providing field-proven insights and optimized protocols for the three most pivotal palladium-catalyzed cross-coupling reactions, transforming this challenging substrate into a powerful tool for molecular construction.

Foundational Principles: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.[6][7] A deep understanding of these fundamental steps is critical for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and forms a square planar Pd(II) intermediate.[8]

  • Transmetalation (for C-C Couplings) or Base-Mediated Amine Coordination (for C-N Couplings):

    • In Suzuki reactions, a base activates the organoboron species, facilitating the transfer of the organic group to the palladium center, displacing the halide.[5][9]

    • In Buchwald-Hartwig aminations, the amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium amide complex.[10][11]

    • In Sonogashira couplings, a copper co-catalyst typically activates the terminal alkyne, forming a copper acetylide that undergoes transmetalation with the Pd(II) complex.[9][12]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11]

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[9] For a substrate like this compound, this reaction opens a direct path to 2-amino-3-arylbenzaldehydes, which are key precursors to substituted quinolines.[13]

Mechanistic Rationale

The primary challenge is the low reactivity of the aryl chloride. To overcome this, highly active catalyst systems are required. These typically consist of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) that promotes the difficult oxidative addition step and accelerates the final reductive elimination. The choice of base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are strong enough to facilitate transmetalation without promoting side reactions involving the sensitive aldehyde group.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition prod_ArR Ar-R' Pd0->prod_ArR ArPdR Ar-Pd(II)L₂(R') ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination sub_ArX Ar-Cl sub_ArX->Pd0 sub_Boron R'-B(OR)₂ sub_Boron->ArPdX base Base base->sub_Boron boronate [R'-B(OR)₂(Base)]⁻

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a robust starting point and may require optimization for different boronic acid partners.[14]

Reagents & Equipment

  • This compound (1.0 mmol, 155.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 mmol, 636.8 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas (Argon or Nitrogen) supply, condenser.

Procedure

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous dioxane and degassed water via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. The solution will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 2-amino-3-phenylbenzaldehyde.

Data & Troubleshooting
IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; insufficient temperature.Use a pre-catalyst (e.g., SPhos Pd G3); ensure reagents/solvents are anhydrous; increase temperature to 110 °C.
Dehalogenation Presence of a proton source; slow reductive elimination.Use freshly dried solvents and reagents; ensure base is anhydrous; use a more electron-rich ligand to accelerate the final step.
Side Product Formation Aldehyde degradation.Use a milder base (e.g., K₂CO₃); lower the reaction temperature and extend the reaction time.

The Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[10][15] When applied to this compound, it allows for the introduction of a secondary or tertiary amine at the 3-position, creating complex diamine structures.

Mechanistic Rationale

Similar to the Suzuki coupling, the oxidative addition to the C-Cl bond is challenging. The reaction requires a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) to deprotonate the amine-Pd(II) intermediate, forming the key palladium-amido complex.[16] The choice of ligand is crucial to prevent β-hydride elimination and to promote the C-N bond-forming reductive elimination.[10] Sterically hindered biarylphosphine ligands are often the most effective.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)L(X) Pd0->ArPdX Oxidative Addition prod_ArAmine Ar-NR'₂ Pd0->prod_ArAmine ArPdAmine [Ar-Pd(II)L(HNR'₂)]⁺X⁻ ArPdX->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)L(NR'₂) ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination sub_ArX Ar-Cl sub_ArX->Pd0 sub_Amine HNR'₂ sub_Amine->ArPdX base Base base->ArPdAmine

Figure 2: General Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine

Reagents & Equipment

  • This compound (1.0 mmol, 155.6 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.015 mmol, 13.7 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 mmol, 17.4 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure

  • Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃, Xantphos, and NaOtBu. Add the magnetic stir bar.

  • Reagent Addition: Outside the glovebox, add this compound to the vial, followed by anhydrous toluene and morpholine under a positive pressure of inert gas.

  • Reaction: Seal the vial and heat the mixture to 110 °C with vigorous stirring for 16-24 hours.[11]

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.

  • Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield 2-amino-3-(morpholino)benzaldehyde.

The Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bonds, producing aryl alkynes.[12][17] These products are exceptionally useful, as the alkyne moiety can be further functionalized or used in cyclization reactions to build complex heterocyclic systems.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system.[9] A palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst activates the terminal alkyne. The copper acetylide formed in this secondary cycle is the active nucleophile that participates in the transmetalation step with the Ar-Pd(II) complex.[18] An amine base (e.g., triethylamine or diisopropylamine) is used both to neutralize the HX generated and to act as a solvent. Copper-free versions exist but often require different conditions.[19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Ox. Add. ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdX->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Red. Elim. prod Ar-C≡CR' ArPdAlkyne->prod CuX Cu(I)X CuAlkyne Cu(I)C≡CR' CuX->CuAlkyne Base, H-C≡CR' CuAlkyne->ArPdX CuAlkyne->CuX ArX_in Ar-Cl ArX_in->Pd0

Figure 3: Dual Catalytic Cycles of the Sonogashira Coupling.
Protocol 3: Sonogashira Coupling with Phenylacetylene

Reagents & Equipment

  • This compound (1.0 mmol, 155.6 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride, 0.02 mmol, 14.0 mg)

  • Copper(I) Iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Schlenk flask, inert gas supply.

Procedure

  • Setup: To a dry Schlenk flask under inert gas, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent & Reagents: Add THF and triethylamine, followed by phenylacetylene via syringe.

  • Reaction: Stir the mixture at 60 °C. The reaction is often complete within 4-8 hours. Monitor by TLC.

  • Work-up: Cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford 2-amino-3-(phenylethynyl)benzaldehyde.

Synthetic Application: Tandem Cross-Coupling and Friedländer Annulation

A powerful application of these methods is the synthesis of quinolines. The product from a Suzuki or Sonogashira coupling can undergo an intramolecular condensation, known as the Friedländer annulation, to form the quinoline core.[20] This tandem strategy provides rapid access to complex, pharmaceutically relevant scaffolds.

Synthetic_Workflow Start This compound Step1 Suzuki Coupling (+ Arylboronic Acid) Start->Step1 Intermediate 2-Amino-3-arylbenzaldehyde Step1->Intermediate Step2 Friedländer Annulation (Base or Acid Catalyst) Intermediate->Step2 Product Substituted Quinolines Step2->Product

Figure 4: Workflow from Benzaldehyde to Quinolines.

For example, the 2-amino-3-phenylbenzaldehyde synthesized in Protocol 1 can be cyclized.

Brief Protocol: Friedländer Annulation

  • Dissolve the 2-amino-3-phenylbenzaldehyde intermediate and a ketone (e.g., acetone) in ethanol.

  • Add a catalytic amount of base (e.g., NaOH or KOH).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool, concentrate, and purify to yield the corresponding 2,4-disubstituted quinoline.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle in a glovebox or under inert gas.

  • Solvents: Anhydrous solvents like dioxane, toluene, and THF are flammable and should be handled with care away from ignition sources.

References

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one Source: ACS Catalysis / PMC URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic Source: RSC Publishing URL: [Link]

  • Title: Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions Source: Angewandte Chemie International Edition / PubMed URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions Source: ChemTalk URL: [Link]

  • Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH National Library of Medicine URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig amination Source: YouTube URL: [Link]

  • Title: 2-Chlorobenzo[h]quinoline-3-carbaldehyde Source: ResearchGate URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: Name Reaction Chemistry URL: [Link]

  • Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

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Synthesis of Benzothiazole Derivatives from 2-Amino-3-chlorobenzaldehyde: A Comprehensive Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Abstract

This technical guide provides detailed methodologies for the synthesis of benzothiazole derivatives, a critical scaffold in medicinal chemistry, commencing from the readily accessible starting material, 2-Amino-3-chlorobenzaldehyde. Benzothiazoles are a cornerstone in the development of therapeutics, exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This document outlines robust and scalable protocols, delves into the mechanistic underpinnings of the synthetic transformations, and offers practical insights for researchers in drug discovery and development. The protocols detailed herein are designed to be self-validating, with clear endpoints and characterization checkpoints.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug design.[4] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets.[1][3] Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease, feature the benzothiazole core, underscoring its therapeutic relevance.[5] The versatility of this scaffold continues to fuel research into novel derivatives with enhanced potency and selectivity for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][4]

The strategic placement of a chlorine atom at the 3-position of the 2-aminobenzaldehyde precursor offers a unique handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization. This guide will focus on the foundational condensation reaction to form the benzothiazole ring system from this specific precursor.

Core Synthetic Strategy: Condensation and Cyclization

The most prevalent and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with an aldehyde, followed by an intramolecular cyclization and oxidation.[6][7] In the context of our starting material, this compound, we will explore a variation of this classical approach. The aldehyde functional group is already present in our starting material, which will react with a suitable sulfur source.

Mechanistic Overview

The fundamental transformation involves the reaction of the amino group of this compound with a sulfur-containing reagent to form a key thioamide or related intermediate. This is followed by an intramolecular nucleophilic attack of the sulfur onto the aldehyde carbon, leading to a cyclized intermediate. Subsequent dehydration and aromatization yield the desired benzothiazole ring. The reaction can be catalyzed by acids or promoted by oxidizing agents.

Below is a generalized workflow for this synthetic approach.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Amino_3_chlorobenzaldehyde This compound Condensation_Cyclization Condensation & Intramolecular Cyclization 2_Amino_3_chlorobenzaldehyde->Condensation_Cyclization Sulfur_Source Sulfur Source (e.g., Na2S, Lawesson's Reagent) Sulfur_Source->Condensation_Cyclization Benzothiazole_Derivative Substituted Benzothiazole Condensation_Cyclization->Benzothiazole_Derivative

Caption: General workflow for benzothiazole synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of benzothiazole derivatives from this compound.

Protocol 1: One-Pot Synthesis using Sodium Sulfide

This protocol describes a straightforward and economical one-pot synthesis of 4-chlorobenzothiazole-7-carbaldehyde.

Materials:

  • This compound

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 6.43 mmol) in 20 mL of DMF.

  • Addition of Sulfur Reagent: To the stirred solution, add Sodium Sulfide Nonahydrate (1.70 g, 7.07 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 100 mL of ice-cold water.

    • Acidify the aqueous mixture to pH 2-3 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting from 9:1).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 4-chlorobenzothiazole-7-carbaldehyde.

Expected Yield: 75-85%

Protocol 2: Synthesis via Thioamide Intermediate using Lawesson's Reagent

This two-step protocol involves the formation of a thioamide intermediate, which then undergoes intramolecular cyclization. This method is particularly useful for substrates that may be sensitive to the conditions of the one-pot reaction.

Step 1: Synthesis of N-(3-chloro-2-formylphenyl)thioformamide

Materials:

  • This compound

  • Lawesson's Reagent

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 6.43 mmol) in 30 mL of anhydrous toluene.

  • Addition of Thionating Agent: Add Lawesson's Reagent (1.43 g, 3.54 mmol) to the solution.

  • Reaction: Reflux the mixture for 2 hours. Monitor the formation of the thioamide by TLC.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the thioamide intermediate.

Step 2: Intramolecular Cyclization to 4-chlorobenzothiazole-7-carbaldehyde

Materials:

  • N-(3-chloro-2-formylphenyl)thioformamide (from Step 1)

  • Ethanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: Dissolve the thioamide intermediate (1.0 g, 5.0 mmol) in 25 mL of ethanol in a 50 mL round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (approx. 50 mg).

  • Reaction: Reflux the mixture for 3 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Expected Overall Yield: 65-75%

Data Summary and Comparison

The following table summarizes the key parameters for the two protocols described.

ParameterProtocol 1 (One-Pot)Protocol 2 (Two-Step)
Primary Reagent Sodium SulfideLawesson's Reagent
Reaction Time 4 hours5 hours (total)
Temperature 100 °CReflux
Overall Yield 75-85%65-75%
Complexity LowModerate
Cost-Effectiveness HighModerate

Mechanistic Pathway Visualization

The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of 4-chlorobenzothiazole-7-carbaldehyde from this compound using sodium sulfide.

Reaction_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration & Aromatization A This compound C Thiolate Intermediate A->C + S²⁻ B S²⁻ (from Na₂S) B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Dihydrobenzothiazole D->E - H₂O F 4-chlorobenzothiazole-7-carbaldehyde E->F Oxidation (Aromatization)

Caption: Proposed mechanism for benzothiazole formation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be heated for an additional 1-2 hours. Ensure the sodium sulfide is of good quality, as it can degrade upon exposure to air and moisture.

  • Low Yields: Low yields can often be attributed to inefficient extraction. Ensure the aqueous layer is thoroughly extracted with ethyl acetate. The pH of the aqueous layer during work-up is critical for protonating the product and facilitating its transfer to the organic phase.

  • Purification Challenges: The product can sometimes co-elute with impurities. A slow and careful gradient elution during column chromatography is recommended for optimal separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective alternative or final purification step.

Conclusion

The synthesis of benzothiazole derivatives from this compound is a versatile and robust process. The protocols provided in this guide offer reliable methods for accessing this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and potential challenges, researchers can confidently and efficiently synthesize a wide range of benzothiazole derivatives for their drug discovery and development programs. The inherent functionality of the starting material provides a platform for extensive diversification, paving the way for the discovery of novel therapeutic agents.

References

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]

  • Li, X., Ma, Q., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696. Retrieved from [Link]

  • PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

  • NISCAIR. (n.d.). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

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Sources

The Versatile Role of 2-Amino-3-chlorobenzaldehyde in One-Pot Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-3-chlorobenzaldehyde

In the landscape of synthetic organic chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a highly versatile and valuable building block, primarily due to the orthogonal reactivity of its functional groups. The presence of an aldehyde, an amine, and a halogen on a single aromatic ring provides a unique platform for a variety of one-pot and multicomponent reactions, enabling the rapid assembly of diverse heterocyclic scaffolds. These scaffolds, particularly quinolines, quinazolines, and benzodiazepines, are privileged structures in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.

This comprehensive guide delves into the practical applications of this compound in one-pot synthesis, providing researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a framework for leveraging this key intermediate in their synthetic endeavors. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Core Application: One-Pot Synthesis of 8-Chloroquinolines via Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for the construction of quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1] this compound is an ideal substrate for this reaction, leading to the formation of 8-chloro-substituted quinolines, a class of compounds with significant biological activities. The one-pot nature of this transformation makes it a highly efficient and atom-economical approach.

Mechanistic Rationale

The Friedländer annulation can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic or basic catalysis).[2]

Under basic conditions , the reaction typically initiates with an aldol condensation between the enolate of the active methylene compound and the aldehyde of this compound. The resulting β-hydroxy ketone then undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration to yield the final quinoline product.

Under acidic conditions , the initial step is often the formation of a Schiff base (imine) between the aniline and the ketone of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the quinoline.

Friedländer Annulation: Mechanistic Pathways cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway A This compound + Enolate B Aldol Adduct A->B Aldol Condensation C Cyclized Intermediate B->C Intramolecular Cyclization D 8-Chloroquinoline C->D Dehydration E This compound + Ketone F Schiff Base E->F Imine Formation G Cyclized Intermediate F->G Intramolecular Aldol-type Reaction H 8-Chloroquinoline G->H Dehydration Conceptual One-Pot Quinazolinone Synthesis A This compound B 2-Amino-3-chlorobenzoic acid (in situ) A->B Oxidation C Intermediate B->C + Orthoester + Amine D 8-Chloro-Quinazolinone C->D Cyclization

Sources

Application Note & Protocols: Strategic Derivatization of 2-Amino-3-chlorobenzaldehyde for the Development of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-3-chlorobenzaldehyde

This compound is a bifunctional aromatic compound that serves as a highly valuable and versatile starting material in medicinal chemistry and drug discovery.[1] Its structure, featuring an aldehyde and an amino group in an ortho configuration, provides a reactive platform for constructing a diverse array of heterocyclic scaffolds.[2] The presence of the chlorine atom at the 3-position further modulates the electronic properties and lipophilicity of the resulting derivatives, often enhancing their pharmacological profiles.

The derivatization of this molecule is a critical step in generating chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. The primary reactive centers—the nucleophilic amino group and the electrophilic aldehyde—can be targeted independently or in tandem to build complex molecular architectures. This application note details robust protocols for key derivatization strategies, including the synthesis of Schiff bases and the construction of quinazoline cores, which are privileged structures in numerous biologically active compounds known for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Core Derivatization Strategies & Workflows

The strategic derivatization of this compound allows for a systematic exploration of chemical space. The primary pathways involve reactions at the aldehyde carbonyl carbon and the amino nitrogen, often leading to cyclization.

G cluster_products Derivative Classes A This compound B Schiff Base Derivatives A->B Reaction with Primary Amines (R-NH2) D Quinazoline Scaffolds A->D Tandem Reaction with Amines/Nitriles/Amides C Secondary Amine Derivatives B->C Reduction (e.g., NaBH4) E Biological Assays (Anticancer, Antimicrobial, etc.) B->E C->E D->E

Figure 1: Key derivatization pathways from this compound to generate diverse molecular classes for biological screening.

Part 1: Synthesis of Schiff Base Derivatives

Principle: The condensation reaction between the aldehyde group of this compound and a primary amine is a classic method for forming a Schiff base, characterized by an azomethine (-C=N-) group.[6][7] This reaction is typically catalyzed by a small amount of acid, which facilitates the dehydration of the hemiaminal intermediate.[6][8] The resulting Schiff bases are themselves biologically active or can serve as intermediates for further reactions.[9][10]

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes a general method for synthesizing Schiff bases from this compound and various primary amines.

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted primary amine (1.0 - 1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.56 g) in absolute ethanol (20 mL).

  • Amine Addition: To this solution, add the desired primary amine (10 mmol) portion-wise while stirring. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.[6] Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. A solid product often precipitates. If not, the solution can be cooled further in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual reactants.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Characterization: Confirm the structure of the purified Schiff base using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The formation of the imine is typically confirmed by a characteristic ¹H NMR signal for the azomethine proton (-CH=N-) between δ 8.0-9.0 ppm and the disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm).

Part 2: Synthesis of Quinazoline Scaffolds

Principle: Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities.[4][5] 2-Aminobenzaldehydes are ideal precursors for their synthesis. One efficient method involves an iodine-catalyzed tandem reaction where the 2-aminobenzaldehyde reacts with a benzylamine, followed by an intramolecular C-H amination and oxidation sequence to yield the aromatic quinazoline ring system.[11] This approach is advantageous due to its operational simplicity and the use of a non-toxic catalyst.

G cluster_mech Quinazoline Formation Mechanism A 1. Schiff Base Formation B 2. Intramolecular Cyclization (C-H Amination) A->B Iodine Catalyst C 3. Oxidation (Aromatization) B->C [O]

Figure 2: Simplified mechanistic steps for the iodine-catalyzed synthesis of quinazolines from 2-aminobenzaldehydes.

Protocol 2: Iodine-Catalyzed Synthesis of 2-Substituted Quinazolines

This protocol is adapted from established methods for the synthesis of 2-substituted quinazolines.[11][12]

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted benzylamine (1.2 eq)

  • Molecular Iodine (I₂) (10-20 mol%)

  • Solvent (e.g., Toluene or DMSO)

  • Oxygen (from air or balloon)

  • Round-bottom flask, reflux condenser

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (5 mmol, 0.78 g), the selected benzylamine (6 mmol), and molecular iodine (0.5-1.0 mmol, 127-254 mg).

  • Solvent Addition: Add the solvent (e.g., 15 mL of toluene).

  • Reaction Conditions: Equip the flask with a reflux condenser open to the air (or under an O₂ balloon) and heat the mixture at 100-110 °C for 8-12 hours. The oxygen acts as the terminal oxidant in the aromatization step.[11]

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane), observing the consumption of the starting materials.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (2 x 20 mL) to remove excess iodine, followed by water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2-substituted-8-chloroquinazoline derivative.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, FT-IR, and HRMS to confirm its structure and purity.

Data Presentation

Table 1: Summary of Derivatization Strategies and Applications
Derivatization StrategyReagent ClassResulting ScaffoldKey Reaction TypePotential Biological Applications
Schiff Base FormationPrimary Amines (R-NH₂)Schiff Base / ImineCondensationAntimicrobial, Anticancer, Antifungal[9][10]
Quinazoline SynthesisBenzylamines, Amides, NitrilesQuinazolineCyclocondensation, C-H AminationAnticancer, Anti-inflammatory, Antiviral[3][4]
Reductive AminationPrimary Amines + Reducing Agent (e.g., NaBH₄)Secondary AmineCondensation followed by ReductionCNS agents, Enzyme inhibitors
Pictet-Spengler Typeβ-ArylethylaminesTetrahydro-β-carboline / TetrahydroisoquinolineCyclizationAlkaloid synthesis, Neurological agents[13][14]
Table 2: Representative Quantitative Data for Protocol 2

(Note: Data are illustrative for the reaction of this compound with benzylamine)

ParameterValueNotes
Reaction Time 10 hoursMonitored by TLC until starting material is consumed.
Isolated Yield 85%After purification by silica gel column chromatography.
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 9.55 (s, 1H), 8.0-7.4 (m, 8H), 4.90 (s, 2H)Shows characteristic aromatic and benzylic protons.
Mass Spec (ESI+) m/z = 243.07 [M+H]⁺Corresponds to the molecular formula C₁₄H₁₁ClN₂.

Troubleshooting and Key Considerations

  • Low Yield in Schiff Base Synthesis: If imine formation is slow or incomplete, ensure the ethanol is anhydrous, as water can shift the equilibrium back to the reactants. A Dean-Stark apparatus can be used to remove water azeotropically for stubborn reactions.

  • Incomplete Cyclization to Quinazoline: Ensure an adequate supply of oxygen (oxidant) is present. If the reaction stalls, adding a stronger oxidant like DDQ in stoichiometric amounts may be necessary, although this complicates purification.

  • Purification Challenges: The polarity of derivatives can vary widely. A systematic approach to TLC solvent system screening is crucial before attempting column chromatography.

  • Safety: this compound may cause skin and eye irritation.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a powerful and adaptable platform for synthetic chemistry. The protocols outlined in this application note provide robust and reproducible methods for generating libraries of Schiff bases and quinazolines. These derivatization strategies enable researchers in drug discovery to systematically modify a core scaffold, facilitating the exploration of structure-activity relationships and the identification of novel therapeutic leads. The versatility of these reactions underscores the importance of this building block in the synthesis of biologically active heterocycles.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.
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  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 2-Amino-5-methylthiazole.
  • Al-Ostoot, F. H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785131. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters, 21(9), 3337–3341. Retrieved from [Link]

  • Sun, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266–12309. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Benchchem. (n.d.). 2-Amino-5-chlorobenzaldehyde | Organic Synthesis & Pharma Intermediate.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Antony, A., et al. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7114. Retrieved from [Link]

  • ResearchGate. (2022). How to synthesize Schiff base by using 2-amino benzothiazole. Retrieved from [Link]

Sources

Application Notes & Protocols: The Versatility of 2-Amino-3-chlorobenzaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Potential in a Bifunctional Building Block

In the landscape of materials science, the quest for novel molecules that can serve as versatile precursors for functional materials is perpetual. 2-Amino-3-chlorobenzaldehyde emerges as a compelling candidate in this arena. Its structure is deceptively simple, yet it houses a powerful combination of reactive sites: a nucleophilic amino group and an electrophilic aldehyde, positioned ortho to each other on a chlorinated benzene ring. This specific arrangement of functional groups, influenced by the electronic effects of the chlorine substituent, opens a gateway to a diverse range of chemical transformations. These transformations lead to the synthesis of advanced materials with tailored optoelectronic, thermal, and chemical properties.

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. It moves beyond a mere listing of possibilities, offering in-depth mechanistic insights and detailed, field-tested protocols for the synthesis of high-performance materials. The protocols are designed to be self-validating, incorporating characterization checkpoints to ensure the successful synthesis of the target materials.

Core Reactivity and Synthetic Rationale

The utility of this compound as a monomer and synthetic intermediate is rooted in the distinct reactivity of its amino (-NH₂) and aldehyde (-CHO) groups.

  • Schiff Base Condensation: The aldehyde group readily reacts with primary amines (including the amino group of another this compound molecule) to form an imine or Schiff base (-C=N-). This reaction is one of the most fundamental and versatile in organic synthesis. The presence of both an amine and an aldehyde in the same molecule allows for self-condensation or polymerization, leading to conjugated polymers.

  • Nucleophilic Aromatic Substitution: While the chlorine atom is generally unreactive, its position on the aromatic ring can be activated under certain conditions, allowing for further functionalization.

  • Cyclization Reactions: The ortho positioning of the amino and aldehyde groups is crucial for intramolecular reactions that can form heterocyclic systems, most notably quinolines, through reactions like the Friedländer annulation.[1][2]

The interplay of these reactive sites makes this compound a powerful tool for molecular engineering.

Application in Functional Polymer Synthesis: Poly(azomethine)s

Poly(azomethine)s, or poly(Schiff base)s, are a class of conjugated polymers that have garnered significant interest for their thermal stability, semiconducting properties, and potential in optoelectronic devices.[3][4] The self-condensation of this compound provides a direct route to a poly(azomethine) with a chlorinated backbone.

Rationale for Use

The synthesis of a poly(azomethine) from this compound is attractive for several reasons:

  • Direct Polymerization: The bifunctional nature of the monomer allows for a straightforward A-B type polycondensation reaction, simplifying the synthetic process.

  • Inherent Conjugation: The resulting polymer chain possesses a conjugated backbone of alternating C=N and aromatic rings, which is essential for charge transport and desirable optical properties.[5]

  • Tunable Solubility and Properties: The chlorine substituent can enhance the solubility of the resulting polymer in organic solvents, facilitating processing and film formation. It also influences the electronic properties of the polymer backbone through its inductive effect.

Experimental Protocol: Synthesis of Poly(this compound)

This protocol details the acid-catalyzed self-condensation of this compound.

Materials:

  • This compound (98% purity)[6]

  • Dimethylformamide (DMF), anhydrous

  • p-Toluenesulfonic acid (PTSA) or Glacial Acetic Acid[7]

  • Methanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and flask

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol Steps:

  • Reaction Setup: In a 100 mL round-bottom flask dried in an oven, add this compound (e.g., 1.55 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMF (30 mL) to the flask to dissolve the monomer. Stir the mixture under an inert atmosphere.

  • Catalyst Introduction: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.019 g, 0.1 mmol) or a few drops of glacial acetic acid to the solution. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amino group.

  • Polymerization: Heat the reaction mixture to 120-130 °C and allow it to reflux for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Isolation of the Polymer: After the reaction is complete, cool the mixture to room temperature. Pour the viscous solution slowly into a beaker containing vigorously stirring methanol (200 mL). This will cause the polymer to precipitate.

  • Purification: Collect the precipitated polymer by vacuum filtration using a Büchner funnel. Wash the solid polymer extensively with methanol to remove any unreacted monomer and catalyst.

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to remove residual solvent. The final product should be a colored powder.

Self-Validation through Characterization:

Technique Expected Result
FT-IR Spectroscopy Disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹). Appearance of a strong C=N stretching band (around 1620-1640 cm⁻¹).
¹H NMR Spectroscopy Disappearance of the aldehyde proton peak (around 9.8-10.0 ppm) and the amine proton peaks. Appearance of a new imine proton peak (around 8.5-8.8 ppm) and broad aromatic signals.
UV-Vis Spectroscopy The polymer solution should exhibit absorption at longer wavelengths compared to the monomer, indicating an extended π-conjugated system.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.

Application as a Precursor for Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds that are scaffolds for many functional materials, including those used in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors.[1][2] The Vilsmeier-Haack reaction is a powerful method for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides, which are structurally related to this compound.[2] While not a direct application, understanding this synthesis provides a roadmap for how this compound can be a crucial starting material for more complex heterocyclic systems.

Synthetic Rationale and Workflow

The general strategy involves the reaction of an activated aniline derivative with a Vilsmeier reagent (POCl₃/DMF) to construct the quinoline ring system. Derivatives of this compound can be designed to undergo intramolecular cyclization to yield functionalized quinolines.

Below is a conceptual workflow for how this compound could be utilized in a multi-step synthesis towards a functional quinoline derivative.

G A This compound B Protection of Aldehyde Group (e.g., Acetal Formation) A->B Ethylene glycol, p-TSA C N-Acetylation of Amino Group B->C Acetic Anhydride D Protected Intermediate C->D E Vilsmeier-Haack Cyclization (POCl3/DMF) D->E F Functionalized 2,x-Dichloroquinoline E->F G Deprotection of Aldehyde F->G Acidic Hydrolysis H Final Quinoline-3-carbaldehyde Derivative G->H

Conceptual workflow for quinoline synthesis.

This multi-step process leverages the inherent reactivity of the starting material to build a more complex and functional heterocyclic system.

Potential in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups like amines (-NH₂) into the organic linkers can significantly enhance the properties of MOFs, particularly for applications like selective CO₂ capture.[8][9]

Rationale for Use

While this compound itself is not a typical MOF linker due to its single points of connection, it can be chemically modified to become one. For instance, it can be converted into a dicarboxylic acid derivative, such as 2-amino-3-chloroterephthalic acid. This new linker would possess:

  • Lewis Base Sites: The amino group acts as a Lewis base site, which can enhance the affinity of the MOF for acidic gases like CO₂ through favorable dipole-quadrupole interactions.[9][10]

  • Structural Diversity: The presence of both chloro and amino substituents on the linker can influence the final topology of the MOF and create a unique pore environment.

The general synthesis of an amino-functionalized MOF involves the solvothermal reaction of the organic linker with a metal salt.

G cluster_0 Precursors cluster_1 Solvothermal Synthesis cluster_2 Product A Metal Salt (e.g., Zn(NO₃)₂) + C High Temperature & Pressure (e.g., DMF, 120°C) A->C B Amino-functionalized Linker (Derived from this compound) B->C D Amino-functionalized MOF Crystalline Porous Material C->D Self-Assembly

General workflow for amino-functionalized MOF synthesis.

Concluding Remarks

This compound is more than just a simple organic compound; it is a versatile building block with significant potential in materials science. Its unique combination of an ortho-amino aldehyde structure on a chlorinated ring provides a rich platform for synthesizing a variety of advanced materials, from conjugated polymers with interesting optoelectronic properties to precursors for complex heterocyclic systems and functionalized MOFs. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore and unlock the full potential of this valuable molecule. The key to innovation will lie in the creative manipulation of its functional groups to engineer the next generation of high-performance materials.

References

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  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]

  • ResearchGate. (2025). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]

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  • Universal Wiser Publisher. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

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  • ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a. Retrieved from [Link]

  • Journal of Materials Chemistry A. (2016). Optoelectronic and photovoltaic properties of the air-stable organohalide semiconductor (CH3NH3)3Bi2I9. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLOROBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Tailoring the optical properties of 2D materials for optoelectronic applications. Retrieved from [Link]

  • MDPI. (2021). Advances in Two-Dimensional Materials for Optoelectronics Applications. Retrieved from [Link]

  • DDD UAB. (n.d.). Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism Iván Patricio Burneo Saavedra. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]

  • Microstructures. (2023). Synthesis strategies of metal-organic frameworks for CO2 capture. Retrieved from [Link]

  • ChemRxiv. (2024). Ring-opening polymerization of Amino Acid N‑Carboxyanhydrides with Unprotected/Reactive Side Groups. II. L‑Hydroxyproline N‑Carboxyanhydride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzaldehyde. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-chlorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving yield and purity. Here, we dissect the intricacies of the synthetic process, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring adjacent amino, chloro, and formyl groups on an aromatic ring, makes it prone to self-condensation and side reactions, presenting unique synthetic challenges.[2] The most common and direct route to this compound is the Vilsmeier-Haack formylation of 2-chloroaniline. This guide will primarily focus on optimizing this reaction, addressing common pitfalls from reagent handling to final product purification.

Section 1: Troubleshooting the Vilsmeier-Haack Synthesis

This section addresses specific issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Part A: Starting Materials & Reagent Preparation

Question: My 2-chloroaniline starting material is dark brown. Does its purity significantly impact the reaction yield?

Answer: Absolutely. The purity of your 2-chloroaniline is critical. Anilines, in general, are susceptible to air oxidation, which leads to the formation of colored impurities and polymeric materials. These impurities can interfere with the reaction and complicate purification, invariably leading to lower yields.

  • Causality: Oxidized impurities can act as radical scavengers or participate in side reactions, consuming the Vilsmeier reagent and reducing the efficiency of the desired formylation.

  • Recommended Action:

    • Purification: It is highly recommended to purify aged or colored 2-chloroaniline before use. Vacuum distillation is the most effective method.

    • Alternative Purification: If distillation is not feasible, you can dissolve the amine in dilute hydrochloric acid, treat with activated charcoal, filter, and then re-precipitate the free amine by carefully adding a base like sodium hydroxide.[3]

    • Storage: Store purified 2-chloroaniline under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place to prevent oxidation.

Question: How critical is the quality of the Vilsmeier reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)?

Answer: The quality of both POCl₃ and DMF is paramount as they react to form the active electrophile, the Vilsmeier reagent (a chloroiminium salt).[1][4] Contaminants, especially water, can severely inhibit this process.

  • Causality: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, destroying the reagent. DMF is hygroscopic and any absorbed water will consume POCl₃. This reduces the concentration of the active Vilsmeier reagent, leading to an incomplete reaction.

  • Recommended Action:

    • POCl₃: Use a freshly opened bottle or distill it under reduced pressure before use. Handle it strictly under anhydrous conditions in a fume hood.

    • DMF: Use anhydrous grade DMF. If its quality is uncertain, it can be dried over molecular sieves (4Å) or purified by distillation under reduced pressure.

Part B: Reaction Conditions & Execution

Question: Upon adding my 2-chloroaniline to the Vilsmeier reagent, the mixture immediately turned black and formed a tar-like substance. What caused this?

Answer: This is a classic sign of an uncontrolled exothermic reaction. Both the formation of the Vilsmeier reagent from DMF and POCl₃ and the subsequent electrophilic substitution on the highly activated 2-chloroaniline ring are exothermic.

  • Causality: Excessive heat promotes polymerization and the formation of complex, intractable side products. The amino group of 2-chloroaniline makes the aromatic ring highly electron-rich and thus very reactive towards the Vilsmeier reagent.[1][5]

  • Recommended Action:

    • Strict Temperature Control: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF while maintaining the temperature at 0°C using an ice-water bath.

    • Controlled Substrate Addition: Add the 2-chloroaniline (either neat or dissolved in a small amount of anhydrous solvent like dichloromethane) dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature does not rise above 5-10°C.

    • Vigorous Stirring: Ensure efficient stirring throughout the addition to dissipate localized heat.

Question: My TLC analysis shows a significant amount of unreacted 2-chloroaniline even after several hours. How can I drive the reaction to completion?

Answer: An incomplete reaction can be attributed to several factors, primarily stoichiometry, temperature, and reaction time.

  • Causality: Insufficient Vilsmeier reagent, a temperature too low for the reaction to proceed at a reasonable rate, or insufficient reaction time will result in unreacted starting material.

  • Recommended Action:

    • Optimize Stoichiometry: Ensure you are using a molar excess of the Vilsmeier reagent. A common starting point is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the 2-chloroaniline.

    • Adjust Temperature Profile: After the controlled addition at low temperature, you may need to allow the reaction to warm to room temperature or even heat it gently (e.g., 40-60°C) to ensure completion. Monitor the progress by TLC.

    • Increase Reaction Time: If the reaction is clean but slow, simply increasing the stirring time at the optimal temperature can improve conversion.

ParameterTypical RangeImpact on Yield/Purity
POCl₃ Equiv. 1.5 - 3.0Too low leads to incomplete reaction. Too high increases work-up difficulty.
DMF Equiv. 1.5 - 3.0Should be matched to POCl₃. Can also be used as the solvent.
Addition Temp. 0 - 10°CCritical. Higher temps cause decomposition and tar formation.
Reaction Temp. 25 - 60°CHigher temps increase rate but may also increase side products. Optimize via TLC.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal time for maximum product formation.
Part C: Work-up, Hydrolysis, and Isolation

Question: The hydrolysis of the reaction mixture was extremely vigorous and difficult to control. What is a safer and more effective work-up procedure?

Answer: The work-up step involves quenching excess POCl₃ and hydrolyzing the iminium salt intermediate to the final aldehyde.[5] This is highly exothermic and requires careful execution.

  • Causality: The reaction of residual POCl₃ with water is rapid and releases significant heat and HCl gas.

  • Recommended Action:

    • Quench on Ice: The safest method is to pour the reaction mixture slowly, in a thin stream, into a vigorously stirred beaker containing a large amount of crushed ice and water.

    • Neutralization: After the initial quench, carefully neutralize the acidic solution. A saturated solution of sodium bicarbonate or sodium carbonate is often used. Add it slowly to control the effervescence (CO₂ evolution). The final pH should be adjusted to ~7-8 for extraction.

    • Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.

Question: My crude product is a persistent oil that is difficult to handle. How can I induce crystallization or purify it effectively?

Answer: Oiling out is common for this product, especially when impurities are present.

  • Causality: Impurities can act as a eutectic, depressing the melting point of the product and preventing crystallization.

  • Recommended Action:

    • Trituration: Try stirring the crude oil with a cold, non-polar solvent like hexanes or petroleum ether. This can often wash away soluble impurities and induce the product to solidify.

    • Column Chromatography: This is the most reliable method for purifying oily products. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%) is typically effective.

    • Recrystallization: If a solid is obtained, recrystallization from a solvent system like ethanol/water or toluene/hexanes can be used for final purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a realistic yield for the synthesis of this compound?

A realistic yield for a well-optimized Vilsmeier-Haack synthesis can range from 60% to 85%. Yields are highly dependent on the purity of the starting materials, strict temperature control, and efficient purification. A patented method involving acetal protection, lithiation, and subsequent amination reports yields as high as 96.5%, but this is a more complex, multi-step route not suitable for all laboratory settings.[2]

Q2: How can I confirm the identity and purity of my final product?

Standard analytical techniques are essential:

  • ¹H NMR: Expect a characteristic aldehyde proton signal (singlet) downfield, typically between δ 9.7 and 10.0 ppm. The aromatic protons will appear in the δ 6.5-7.5 ppm region, and a broad singlet for the -NH₂ protons will also be present.[2]

  • ¹³C NMR: Look for the aldehyde carbonyl carbon signal around δ 190 ppm.

  • Mass Spectrometry: The molecular ion peak should correspond to the product's molecular weight (155.58 g/mol ).[6][7]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: What are the primary safety concerns for this reaction?

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Exothermic Reaction: The reaction can run away if temperature is not controlled, leading to a rapid increase in temperature and pressure. Always use an ice bath during reagent addition and have a plan for emergency cooling.

Section 3: Visualized Workflows and Mechanisms

Experimental Workflow: Vilsmeier-Haack Synthesis

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) addition Add 2-Chloroaniline (0-10°C) reagent_prep->addition stir Stir & Warm (Monitor by TLC) addition->stir quench Quench on Ice stir->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Column Chromatography or Recrystallization extract->purify product Pure Product purify->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting cluster_outcomes TLC Analysis Results cluster_actions Corrective Actions start Low Yield Observed tlc Analyze Crude TLC start->tlc unreacted_sm Mainly Unreacted Starting Material tlc->unreacted_sm Incomplete Conversion multiple_spots Multiple Unidentified Spots tlc->multiple_spots Side Products streaking Baseline Streaking / Tar tlc->streaking Decomposition action_sm Increase Reaction Time/Temp Check Reagent Stoichiometry unreacted_sm->action_sm action_spots Lower Reaction Temperature Improve Addition Control multiple_spots->action_spots action_tar Check Reagent Purity Ensure Anhydrous Conditions Improve Temp Control streaking->action_tar

Caption: A decision tree for troubleshooting low yield outcomes.

Section 4: Detailed Experimental Protocol

Synthesis of this compound via Vilsmeier-Haack Reaction

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate PPE.

  • Vilsmeier Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL, 0.26 mol). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (12 mL, 0.13 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 10°C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0°C.

  • Formylation Reaction: Dissolve freshly distilled 2-chloroaniline (5.0 g, 0.039 mol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cold Vilsmeier reagent over 45 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50°C. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes).

  • Work-up and Hydrolysis: After the reaction is complete (typically 4-6 hours), cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice (200 g) and water (100 mL). Slowly and carefully pour the reaction mixture into the vigorously stirred ice-water.

  • Neutralization and Extraction: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 5% to 25% ethyl acetate in hexanes, to afford this compound as a solid.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. Chemistry Notes. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Wikipedia. Available at: [Link]

  • This compound | C7H6ClNO | CID 23510442 - PubChem. PubChem. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • 2-CHLOROANILINE - Ataman Kimya. Ataman Kimya. Available at: [Link]

  • Method for producing 2-amino-substituted benzaldehyde compound - Google Patents. Google Patents.

Sources

Technical Support Center: Purification of Crude 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-Amino-3-chlorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common issues encountered during purification, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions to guide you toward a successful purification.

Question 1: My crude this compound is a dark, oily, or gummy solid. What is the best initial purification strategy?

Answer: A dark, non-crystalline appearance in crude this compound often indicates the presence of polymeric byproducts and residual solvents. The inherent reactivity of the ortho-amino and aldehyde functionalities makes this compound prone to self-condensation, especially if exposed to acidic conditions or elevated temperatures for extended periods.[1]

Your primary objective is to isolate the target aldehyde from these complex impurities. A highly effective and robust method for this is purification via a sodium bisulfite adduct .[1][2] This classical technique leverages the reversible reaction between the aldehyde group and sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The purified aldehyde can then be regenerated by basification.

Question 2: I performed a bisulfite extraction, but the yield of my regenerated this compound is very low. What could have gone wrong?

Answer: Low recovery after a bisulfite extraction can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Adduct Formation: The equilibrium for bisulfite adduct formation can be influenced by steric hindrance and electronic effects. Although aromatic aldehydes generally react well, ensure you are using a freshly prepared, saturated solution of sodium bisulfite.[2] Vigorous mixing of the biphasic system is crucial to maximize the interfacial area and drive the reaction to completion.

  • Premature Regeneration: If the pH of the aqueous phase containing the adduct is not sufficiently acidic, some aldehyde may be prematurely released and lost during the separation of the organic and aqueous layers.

  • Incomplete Regeneration: The regeneration of the aldehyde from its bisulfite adduct requires a sufficiently basic environment (pH > 10) to shift the equilibrium back towards the free aldehyde.[2] Use a strong base like sodium hydroxide and monitor the pH of the aqueous layer during the regeneration step.

  • Emulsion Formation: The presence of surfactants or finely divided solids can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite to break the emulsion.

  • Product Instability under Basic Conditions: While necessary for regeneration, prolonged exposure to strong base, especially at elevated temperatures, can promote side reactions. Perform the regeneration and subsequent extraction at room temperature and without unnecessary delay.

Question 3: After purification, my this compound is still off-color (yellow to brown). How can I improve its appearance?

Answer: A persistent color after initial purification often points to the presence of highly conjugated, colored impurities that were not fully removed. Here are two effective strategies to address this:

  • Activated Carbon Treatment during Recrystallization: Activated carbon is highly effective at adsorbing colored impurities. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight) and briefly heat with swirling. The carbon, along with the adsorbed impurities, is then removed by hot filtration through a fluted filter paper or a Celite pad before allowing the solution to cool and crystallize.

  • Column Chromatography: If color persists after recrystallization, column chromatography is a more rigorous purification method. A silica gel stationary phase is typically effective. The choice of mobile phase is critical and should be optimized using thin-layer chromatography (TLC). A good starting point for elution is a non-polar solvent system with a gradually increasing proportion of a more polar solvent, for example, a gradient of ethyl acetate in hexanes.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include the corresponding nitro- or chloro-substituted precursors.

  • 2-Amino-3-chlorobenzoic Acid: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over time.

  • Self-Condensation Products: As an o-aminobenzaldehyde, the compound can undergo intermolecular condensation to form dimers, trimers, or other polymeric materials.[1] This is often exacerbated by heat and acidic or basic conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up may be present in the crude product.

Q2: How can I remove 2-Amino-3-chlorobenzoic acid from my product?

A2: The carboxylic acid impurity can be easily removed by an acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer, while the neutral aldehyde remains in the organic phase.

Q3: What is the best way to store purified this compound?

A3: Due to its sensitivity to oxidation and self-condensation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and refrigerated (2-8°C).[5] Protection from light is also recommended.

Q4: I am having trouble getting my this compound to crystallize. What should I do?

A4: Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Purity: Ensure the material is sufficiently pure. If you have not already done so, consider a bisulfite extraction or a preliminary purification by column chromatography.

  • Solvent System: The choice of recrystallization solvent is critical. You are looking for a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2][6] For a compound with the polarity of this compound, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.[7][8]

  • Inducing Crystallization: If the cooled solution remains supersaturated, you can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution.

    • Adding a seed crystal of pure this compound.

    • Concentrating the solution by slowly evaporating some of the solvent.

Q5: Can I purify this compound by distillation?

A5: While distillation is a common purification technique for aldehydes, it may not be ideal for this compound. The compound's tendency to undergo self-condensation can be accelerated at the elevated temperatures required for distillation, potentially leading to significant product loss and contamination of the distillate. If distillation is attempted, it should be performed under high vacuum to minimize the boiling point.

Workflow & Decision Making for Purification

Purification_Workflow start Crude this compound assess Assess Physical State (Oily, Gummy, Solid?) start->assess bisulfite Bisulfite Adduct Formation (Primary Purification) assess->bisulfite Oily/Gummy or High Impurity regenerate Regenerate Aldehyde (Basification) bisulfite->regenerate troubleshoot_color Off-color Product? regenerate->troubleshoot_color recrystallize Recrystallization (Secondary Purification) troubleshoot_purity Purity still low? recrystallize->troubleshoot_purity column Column Chromatography (High Purity) pure_product Pure this compound column->pure_product troubleshoot_color->recrystallize Yes troubleshoot_color->troubleshoot_purity No troubleshoot_purity->column Yes troubleshoot_purity->pure_product No

Caption: Decision workflow for the purification of crude this compound.

Detailed Experimental Protocol: Purification via Bisulfite Adduct and Recrystallization

This protocol provides a step-by-step methodology for the purification of crude this compound, incorporating both bisulfite extraction and recrystallization.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is harmful if swallowed and causes skin and eye irritation.[9] Avoid inhalation and contact with skin and eyes.

Materials and Reagents:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bisulfite solution (freshly prepared)

  • Saturated sodium bicarbonate solution

  • 5 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Deionized water

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Protocol Steps:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Initial Wash (Optional): If you suspect the presence of acidic impurities like 2-amino-3-chlorobenzoic acid, transfer the organic solution to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution. Separate the layers and retain the organic phase.

  • Bisulfite Adduct Formation:

    • To the organic solution in the separatory funnel, add an equal volume of freshly prepared saturated sodium bisulfite solution.

    • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure. A white precipitate of the bisulfite adduct may form.

    • Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.

  • Separation and Extraction of Impurities:

    • Carefully separate the lower aqueous layer containing the adduct into a clean Erlenmeyer flask.

    • The remaining organic layer contains non-aldehydic impurities. This can be discarded or processed further if other components are of interest.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer containing the adduct to the separatory funnel.

    • Add an equal volume of fresh ethyl acetate.

    • Slowly add 5 M sodium hydroxide solution dropwise with swirling until the pH of the aqueous layer is >10 (check with pH paper).

    • Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer.

    • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified, but not yet crystalline, this compound.

  • Recrystallization:

    • Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) based on small-scale solubility tests.

    • Dissolve the purified aldehyde in a minimal amount of the hot solvent (or the more soluble solvent of a pair).

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Summary Table

ParameterValueReference
Molecular Formula C₇H₆ClNO[10]
Molecular Weight 155.58 g/mol [10]
Appearance Yellow solid (pure)
CAS Number 397322-82-6
Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H317: May cause an allergic skin reactionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Data obtained from PubChem and commercial supplier safety information.[9]

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Available at: [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • How To Choose Solvent System For Column Chromatography?. Chemistry For Everyone. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • ORTHO CHLOROBENZALDEHYDE. Ataman Kimya. Available at: [Link]

  • (PDF) Functionalization of 3-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • This compound | C7H6ClNO | CID 23510442. PubChem. Available at: [Link]

  • How can I select the solvent system for column chromatography?. ResearchGate. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • 2-Amino-4-chlorobenzaldehyde | C7H6ClNO | CID 11252138. PubChem. Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. Available at: [Link]

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Technical Support Center: Synthesis of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3-chlorobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the formylation of 2-chloroaniline and related substrates. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your synthesis, improve yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yields are typically traced back to three main issues: formation of regioisomers, product instability leading to degradation, or incomplete reaction. The strong activating effect of the amino group can direct formylation to the C5 position, creating the 2-Amino-5-chlorobenzaldehyde isomer. Furthermore, the product itself is prone to self-condensation, especially during acidic workup conditions, forming polymeric materials.[1]

Q2: After workup, my product is a dark, tarry, or polymeric substance, not the expected crystalline solid. What went wrong?

This is a classic sign of product instability and self-condensation. 2-Aminobenzaldehydes are notoriously unstable in acidic environments, where the protonated amine can catalyze condensation with the aldehyde functionality of another molecule.[1] It is critical to maintain a neutral or slightly basic pH during the aqueous workup and to keep temperatures low throughout the purification process.

Q3: My analytical data (LC-MS, NMR) shows a significant isomeric impurity. How can I identify and remove it?

The most common regioisomeric impurity is 2-Amino-5-chlorobenzaldehyde. This arises because the amino group is a powerful ortho, para-director. While the desired product comes from formylation at the C6 position (ortho to the amine), the C4 position (para to the amine) is also electronically activated. Distinguishing between these isomers can be done using 2D NMR techniques. Separation is typically achieved through careful column chromatography on silica gel.

Q4: I am considering using a Vilsmeier-Haack reaction. What are the critical parameters to control?

The Vilsmeier-Haack reaction is a powerful tool for this transformation, but success hinges on strict control of reaction conditions.[2][3] Key parameters include:

  • Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent (formed from POCl₃ and DMF) is crucial. Excess reagent can lead to side reactions.

  • Temperature: The initial formation of the Vilsmeier reagent and its subsequent reaction with the aniline should be conducted at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize byproduct formation.

  • Hydrolysis: The final workup step, where the iminium intermediate is hydrolyzed to the aldehyde, must be carefully managed to prevent product degradation.[4]

Troubleshooting Guide: Side Reactions & Solutions

This section provides a detailed examination of specific experimental problems, their underlying chemical mechanisms, and robust protocols to overcome them.

Problem 1: Poor Regioselectivity and Formation of Isomeric Byproducts

Issue: The primary challenge in the formylation of 2-chloroaniline is controlling the position of the incoming formyl group. The reaction often yields a mixture of the desired this compound and the undesired 2-Amino-5-chlorobenzaldehyde.

Root Cause Analysis: The regiochemical outcome is a competition between the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a strong activating, ortho, para-director, while the chloro (-Cl) group is a deactivating, ortho, para-director. The powerful activating nature of the amino group dominates, directing the electrophilic formylating agent primarily to the positions ortho and para to it.

Position Relation to -NH₂ Relation to -Cl Steric Hindrance Outcome
3 metaorthoHigh (adjacent to -Cl)Desired Product
5 parametaLowMajor Byproduct
6 orthoorthoHigh (adjacent to -NH₂)Minor Product

As shown in the table, electronic activation is strong at both the 3- and 5-positions (relative to the chlorine). However, the para-position (5) is sterically less hindered, often leading to significant formation of the 2-Amino-5-chlorobenzaldehyde byproduct.

Troubleshooting & Mitigation Strategies:

  • Temperature Control: Perform the addition of the formylating agent at low temperatures (0-10 °C). Lower temperatures can enhance selectivity by favoring the thermodynamically more stable transition state, potentially increasing the yield of the desired isomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the substrate, thereby affecting the isomeric ratio. Experimenting with less polar solvents may alter the product distribution.

  • Purification Protocol: Effective separation of the isomers is critical.

Experimental Protocol: Isomer Separation by Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then adding the silica. Evaporate the solvent completely.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v).

  • Loading and Elution: Carefully load the dried slurry onto the top of the column. Begin elution with the starting solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to separate the components. The less polar isomer will typically elute first.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and combine those containing the pure desired product.

Problem 2: Product Instability, Polymerization, and Self-Condensation

Issue: The isolated product is a dark, intractable material, or the purity degrades rapidly upon storage.

Root Cause Analysis: 2-Aminobenzaldehydes are inherently unstable due to the presence of a nucleophilic amino group and an electrophilic aldehyde group on the same molecule. Under acidic or thermal stress, they can undergo intermolecular condensation to form Schiff bases, which can further react to form trimers (e.g., Schobbert trimers) or polymers.[1] This process is often autocatalytic.

Troubleshooting & Mitigation Strategies:

  • pH Control During Workup: This is the most critical factor. During the hydrolysis of the Vilsmeier intermediate, instead of quenching with acid, use a buffered solution or a mild base like sodium bicarbonate or sodium acetate solution to maintain a pH between 7 and 8.[2]

  • Low-Temperature Processing: Perform all workup and purification steps at reduced temperatures (0-25 °C) to minimize thermal degradation.

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde to a carboxylic acid.

  • Storage: Store the final product in a freezer (-20 °C), protected from light.

Reaction Pathway Visualization

The following diagram illustrates the Vilsmeier-Haack synthesis of this compound and the key side reactions that can diminish the yield and purity of the final product.

Vilsmeier_Haack_Side_Reactions cluster_reagent Reagent Formation cluster_main Main Reaction Pathway cluster_side Side Reactions DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Start 2-Chloroaniline Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent (Formylation at C6) Isomer 2-Amino-5-chlorobenzaldehyde (Regioisomer) Start->Isomer + Vilsmeier Reagent (Formylation at C4) Product This compound (Desired Product) Intermediate->Product H2O Workup (Neutral pH) Condensation Polymeric Byproducts (Self-Condensation) Product->Condensation Acidic Workup or Heat

Caption: Vilsmeier-Haack synthesis pathway and major side reactions.

References

  • Gattermann reaction - Wikipedia. Wikipedia. [Link]

  • Gattermann Reaction: Mechanism, Examples & Application. Collegedunia. [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

  • Gattermann Reaction. Unacademy. [Link]

  • Reimer–Tiemann reaction - Wikipedia. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Gattermann reaction. L.S.College, Muzaffarpur. [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. ACS Publications. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

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Technical Support Center: Optimization of the Friedländer Synthesis with 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the Friedländer synthesis of quinolines using 2-amino-3-chlorobenzaldehyde. It addresses common experimental challenges and offers practical, evidence-based solutions to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it important for quinoline synthesis?

The Friedländer synthesis is a fundamental organic reaction that constructs quinoline ring systems through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde).[1][2] This reaction, first reported by Paul Friedländer in 1882, is a cornerstone in heterocyclic chemistry due to its versatility and efficiency in producing polysubstituted quinolines.[1][2] Quinolines are significant structural motifs in a vast array of biologically active compounds and pharmaceuticals, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4]

Q2: My reaction with this compound is giving a very low yield. What are the most common causes?

Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors, especially when using a substituted starting material like this compound.[1] Key contributing factors include:

  • Steric Hindrance: The chloro group at the 3-position can sterically hinder the approach of the reacting ketone, slowing down the initial condensation step.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the amino group, which is crucial for the cyclization step.

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1][5]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst may result in low conversion rates or the formation of undesired side products.[1]

  • Incorrect Solvent: The reaction medium significantly influences the reaction's efficiency.[1]

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[1]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution Rationale
Inactive Catalyst Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] For some reactions, catalysts like SiO₂ nanoparticles have proven effective.The catalyst may have degraded over time or the concentration might be insufficient to overcome the activation energy barrier, especially with a deactivated substrate.
Inappropriate Reaction Temperature Incrementally increase the reaction temperature (e.g., in 10 °C increments) and monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]The reaction may require more thermal energy to proceed at a reasonable rate due to the electronic and steric effects of the chloro substituent.
Poor Solubility of Reactants Switch to a more polar solvent like DMF or ethanol to improve solubility.[1][6] This is particularly important for microwave-assisted reactions to enhance energy absorption.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Incomplete Reaction Increase the reaction time and monitor the progress using techniques like TLC or LC-MS to determine the optimal reaction duration.The deactivating effect of the chlorine atom may necessitate longer reaction times for complete conversion.
Problem 2: Formation of Multiple Products/Side Reactions

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution Rationale
Aldol Condensation of Ketone To avoid side reactions like aldol condensation of ketones under alkaline conditions, the imine analogue of the o-aniline can be used to replace the o-aniline.[5] Alternatively, consider using milder reaction conditions or a more selective catalyst.The self-condensation of the ketone partner is a common side reaction that consumes starting material and complicates purification.
Harsh Reaction Conditions Lower the reaction temperature to increase selectivity and minimize degradation.[1] Consider using milder catalysts, such as gold(III)-catalyzed reactions, which can proceed under less stringent conditions.[1][5]High temperatures and strong acids or bases can promote undesired side reactions and product decomposition.
Regioselectivity Issues (with unsymmetrical ketones) Introducing a phosphoryl group on the α-carbon of the ketone, using an appropriate amine catalyst, or employing an ionic liquid can help control regioselectivity.[5]When using an unsymmetrical ketone, two different regioisomers can be formed. Directing the reaction towards the desired isomer is crucial for maximizing yield.

Optimized Experimental Protocols

The following protocols provide a starting point for the optimization of the Friedländer synthesis with this compound.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis (Solvent-Free)

This method offers an environmentally friendly approach by eliminating the need for a solvent.[5]

Materials:

  • This compound

  • Active methylene compound (e.g., acetylacetone, ethyl acetoacetate)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the active methylene compound (1.2 mmol), and p-TsOH (10 mol%).

  • Heat the reaction mixture at 80-100 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Zirconium(IV) Chloride (ZrCl₄) Catalyzed Synthesis

This protocol utilizes a Lewis acid catalyst in a mixed solvent system.[7]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

The Friedländer synthesis can proceed through two primary mechanistic pathways.[8][9] Understanding these pathways can aid in troubleshooting and optimization.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Addition First cluster_path2 Pathway 2: Schiff Base Formation First A This compound + Ketone B Aldol Adduct A->B Rate-limiting Aldol Addition C α,β-Unsaturated Carbonyl B->C Elimination (H₂O) D Imine Formation C->D Intramolecular Condensation E Quinoline Product D->E Elimination (H₂O) F This compound + Ketone G Schiff Base F->G Initial Schiff Base Formation H Aldol Adduct G->H Intramolecular Aldol Reaction I Quinoline Product H->I Elimination (H₂O)

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

While both pathways are viable, experimental evidence suggests that under typical acidic or basic conditions, the intermolecular aldol reaction is often the initial rate-limiting step.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Friedländer synthesis.

Troubleshooting_Workflow Start Low Yield or No Product Check_Catalyst Is the catalyst active and at the correct loading? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Conditions Systematically vary catalyst, temperature, solvent, and time Check_Catalyst->Optimize_Conditions No Check_Solvent Are the reactants fully dissolved? Check_Temp->Check_Solvent Yes Check_Temp->Optimize_Conditions No Check_Time Is the reaction time sufficient? Check_Solvent->Check_Time Yes Check_Solvent->Optimize_Conditions No Check_Time->Optimize_Conditions No Purification_Issue Complex mixture or side products observed Check_Time->Purification_Issue Yes Modify_Conditions Consider milder conditions or alternative catalysts (e.g., Au(III)) Purification_Issue->Modify_Conditions Address_Regioselectivity If using an unsymmetrical ketone, employ strategies to control regioselectivity Modify_Conditions->Address_Regioselectivity

Caption: A systematic approach to troubleshooting the Friedländer synthesis.

References

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • J&K Scientific LLC. Friedländer Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]

  • ResearchGate. Organo-polymers based catalysts for optimized Friedlander reaction. [Link]

  • National Center for Biotechnology Information. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • ACS Publications. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. [Link]

  • Reddit. What are some common causes of low reaction yields?. [Link]

  • ResearchGate. Recent Advances in the Friedländer Reaction. [Link]

  • ResearchGate. Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]

  • YouTube. Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. [Link]

  • United Arab Emirates University. Recent advances in the friedländer reaction. [Link]

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Preventing self-condensation of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3-chlorobenzaldehyde

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the handling, storage, and use of this reagent, with a specific focus on preventing its self-condensation.

Troubleshooting Guide: Preventing and Managing Self-Condensation

This guide provides practical solutions to common issues related to the stability of this compound.

Q1: I've noticed a change in the color and solubility of my this compound upon storage. What is happening?

This is a classic sign of self-condensation. Unlike simple aldehydes that undergo aldol condensation, this compound, an ortho-aminobenzaldehyde derivative, is prone to an acid-catalyzed self-condensation reaction.[1][2] This process involves the nucleophilic amino group of one molecule attacking the electrophilic carbonyl group of another, leading to the formation of complex, often colored, and less soluble trimeric or polymeric structures.[1][2] This is a common issue with o-aminobenzaldehydes, and it is crucial to handle and store the compound correctly to minimize this degradation.[3]

Q2: What is the underlying mechanism of this self-condensation?

The self-condensation of 2-aminobenzaldehydes is typically catalyzed by trace amounts of acid. The reaction proceeds through the formation of a tricyclic bisanhydro trimer.[1][2] The process can be visualized as a cascade of imine/enamine formations and intramolecular cyclizations.

Below is a diagram illustrating the proposed acid-catalyzed self-condensation pathway leading to a trimeric structure.

self_condensation cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product A This compound (Molecule 1) I1 Protonated Aldehyde A->I1 Protonation B This compound (Molecule 2) I2 Dimer Intermediate C This compound (Molecule 3) P Trimeric Condensation Product H H⁺ (Acid Catalyst) I1->I2 Nucleophilic attack by Amine of Molecule 2 I2->P Further condensation with Molecule 3

Caption: Proposed acid-catalyzed self-condensation of this compound.

Q3: How can I properly store this compound to ensure its long-term stability?

Proper storage is the most critical step in preventing self-condensation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are optimal.[4]

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of the self-condensation reaction.
Atmosphere Inert gas (Argon or Nitrogen)Prevents air oxidation, which can generate acidic impurities that catalyze condensation.[5]
Light Amber vial or dark placeProtects the compound from light-induced degradation.[4]
Container Tightly sealed containerPrevents moisture absorption, which can also contribute to degradation.[5][6]

Q4: I need to use this compound in a reaction. What precautions should I take to minimize self-condensation during my experiment?

Controlling the experimental conditions is key. Here is a recommended workflow to minimize unwanted side reactions:

experimental_workflow start Start prep Prepare Reaction Vessel under Inert Atmosphere start->prep dissolve Dissolve other reactants in anhydrous solvent prep->dissolve add_base Add a non-nucleophilic base (if reaction tolerates) to neutralize trace acids dissolve->add_base cool Cool reaction mixture to appropriate temperature (e.g., 0°C) add_base->cool add_reagent Add this compound (preferably as a solution) dropwise cool->add_reagent monitor Monitor reaction closely using TLC add_reagent->monitor workup Perform aqueous work-up and extraction promptly upon completion monitor->workup end End workup->end

Caption: Recommended workflow for reactions involving this compound.

Detailed Protocol Steps:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

  • Solvent Choice: Use anhydrous solvents to prevent hydrolysis and the introduction of water that could facilitate side reactions.

  • pH Control: The self-condensation is acid-catalyzed. If your reaction chemistry allows, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acids in the reaction mixture.

  • Low Concentration: A low concentration of the o-aminobenzaldehyde can minimize self-condensation.[7] Consider adding it as a dilute solution to the reaction mixture.

  • Temperature Control: Maintain a low temperature throughout the reaction, if the desired transformation permits, to decrease the rate of the self-condensation.

  • Rapid Use: Similar to its parent compound, o-aminobenzaldehyde, it is best to use this compound immediately after weighing and preparing the solution.[3]

Q5: My stock of this compound appears discolored. Can I purify it?

If self-condensation has occurred, purification can be challenging due to the polymeric nature of the byproducts. However, for minor degradation, you may attempt purification by flash column chromatography on silica gel. It is advisable to use a non-polar to moderately polar eluent system and to work quickly. It is important to note that the silica gel itself can be slightly acidic and may promote further condensation if the compound is left on the column for an extended period.

Frequently Asked Questions (FAQs)

  • Q: Is the self-condensation of this compound reversible?

    • A: The initial steps of the condensation may have some degree of reversibility, but the formation of the stable trimeric and polymeric structures is generally considered irreversible under normal laboratory conditions.

  • Q: What do the self-condensation products typically look like?

    • A: The products are often more intensely colored (yellow, orange, or brown) than the starting material and are usually less soluble in common organic solvents.

  • Q: Are there any specific reagents that are known to accelerate self-condensation?

    • A: Yes, any acidic reagents or impurities will catalyze this reaction. This includes Lewis acids and protic acids. Care should also be taken with reagents that can generate acidic byproducts during the reaction.

References

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Sciencelab.com. (n.d.).
  • Khan, S. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • BenchChem. (2025). Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde.
  • Cole-Parmer. (n.d.).
  • Jircitano, A. J., et al. (1994). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. Retrieved from [Link]

  • Canadian Science Publishing. (1966). THE STRUCTURES OF TWO SELF-CONDENSATION PRODUCTS FROM o-AMINOBENZALDEHYDE. Canadian Journal of Chemistry, 44.
  • Google Patents. (n.d.). KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde.
  • LabXchange. (n.d.). Organic Chemistry: Condensation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • NC State University Libraries. (n.d.). 23.
  • BenchChem. (2025, December).
  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

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Technical Support Center: Challenges in the Scale-up of 2-Amino-3-chlorobenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-Amino-3-chlorobenzaldehyde (CAS No. 397322-82-6). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this vital chemical intermediate from bench-scale discovery to larger-scale production. As an aromatic compound with adjacent, reactive functional groups—amino, chloro, and aldehyde—its synthesis presents unique challenges, particularly concerning stability and purity.[1] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure a safe, efficient, and scalable manufacturing process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are common when first approaching the synthesis of this compound.

Q1: What are the primary synthesis routes for this compound and which is recommended for scale-up?

There are two primary conceptual routes for synthesizing this molecule:

  • Directed ortho-Metalation (DoM) of a Protected Benzaldehyde: This is an elegant and high-yielding approach that builds the molecule by introducing the amino group at the C2 position of a pre-existing 3-chlorobenzaldehyde derivative.[1] The aldehyde must first be protected as an acetal to prevent it from reacting with the strong organolithium base used for metalation. This method offers excellent regiochemical control.

  • Reduction of a Nitro Precursor: A more traditional approach involves the reduction of 3-chloro-2-nitrobenzaldehyde. The selective reduction of a nitro group to an amine is a well-established transformation in organic synthesis.[2][3]

For scale-up, the choice depends on several factors. The DoM route can achieve high yields ( >95%) under controlled conditions but requires cryogenic temperatures (approx. -78 °C) for the lithiation step and handling of pyrophoric reagents like n-BuLi, which adds engineering and safety complexities. The nitro-reduction route avoids these pyrophoric reagents and cryogenic conditions, potentially using milder reducing agents or catalytic hydrogenation. However, the synthesis of the 3-chloro-2-nitrobenzaldehyde starting material may be challenging, and the reduction step itself must be carefully controlled to avoid over-reduction or side reactions.

Table 1: Comparison of Primary Synthetic Routes

FeatureDirected ortho-Metalation (DoM) RouteNitro-Reduction Route
Starting Material 3-Chlorobenzaldehyde (or derivative)3-Chloro-2-nitrobenzaldehyde
Key Steps Acetal protection, lithiation, azidation, reduction, deprotection[1]Nitro group reduction[3]
Typical Yield High (>95% reported)[1]Variable, typically moderate to high
Scale-up Pros High yield, excellent regiocontrolAvoids pyrophoric reagents, less stringent temperature control
Scale-up Cons Requires cryogenic temperatures, handling of pyrophoric organolithiumsPotential for energetic nitro-compounds, catalyst handling, potential side reactions
Safety Concerns Pyrophoric reagents (n-BuLi), azido intermediatesEnergetic nitro compounds, hydrogenation safety (if used)

Q2: What are the critical safety hazards associated with this compound and its synthesis?

The target compound itself, this compound, is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[4][5]

During synthesis, several other hazards must be managed:

  • Pyrophoric Reagents: If using the DoM route, n-butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water and air. All manipulations must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Azide Intermediates: The DoM route often involves an azidation step. Organic azides can be explosive and should be handled with extreme caution, avoiding heat, shock, and concentration.[1]

  • Exothermic Reactions: Both lithiation and nitro-reduction reactions can be highly exothermic. On a large scale, inadequate heat removal can lead to a runaway reaction. A well-designed reactor with efficient cooling is paramount.

Q3: How should the final product be stored to prevent degradation?

Due to the adjacent amino and aldehyde groups, this compound is prone to self-condensation, forming imines and other polymeric materials, particularly upon exposure to heat, light, or acid/base catalysts.[1][6]

Recommended Storage Conditions:

  • Temperature: 2-8 °C[5]

  • Atmosphere: Under an inert gas (Argon or Nitrogen) to prevent air oxidation.[7]

  • Light: In a dark place, using amber glass or opaque containers.[5]

The product should not be stored for extended periods, even under ideal conditions.[8] It is best to synthesize it on an as-needed basis for subsequent reactions.

Section 2: Troubleshooting Guide: Synthesis & Scale-up

This section provides direct answers to specific problems you may encounter during your experiments.

Problem: My reaction yield is consistently low, even though TLC/HPLC shows consumption of the starting material.

  • Possible Cause 1: Product Decomposition during Reaction or Work-up.

    • Scientific Rationale: The product's instability is a primary challenge.[1] The combination of an electron-donating amino group and an electron-withdrawing aldehyde group on the aromatic ring makes it susceptible to polymerization and other side reactions, especially at elevated temperatures or non-neutral pH.

    • Troubleshooting Steps:

      • Temperature Control: Ensure the internal reaction temperature does not exceed the validated limit. For exothermic steps, use a slow addition rate of the limiting reagent.

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction and work-up to prevent oxidation of the amino and aldehyde groups.

      • Work-up Optimization: Perform the aqueous work-up using pre-cooled (0-5 °C) solutions. Minimize the time the product is in an aqueous or acidic/basic phase. Buffer the aqueous phase to maintain a near-neutral pH if possible.

      • Immediate Isolation: After extraction, dry the organic phase promptly with a suitable agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent at the lowest possible temperature (e.g., <40 °C) using a rotary evaporator.

  • Possible Cause 2: Intermolecular Condensation.

    • Scientific Rationale: The amino group of one molecule can react with the aldehyde group of another in a classic condensation reaction to form an imine (Schiff base), which can further polymerize.[6] This is often catalyzed by trace acid or base and is concentration-dependent.

    • Troubleshooting Steps:

      • Concentration Control: During scale-up, avoid overly concentrated reaction mixtures. While this may seem counterintuitive for throughput, maintaining a moderate dilution can disfavor the bimolecular condensation pathway.

      • Immediate Use: After isolation, it is highly recommended to use the product directly in the next step to prevent degradation upon standing.

Problem: My final product is contaminated with a significant, hard-to-remove impurity.

  • Possible Cause 1: Incomplete Reaction Leading to Contamination with Starting Material.

    • Scientific Rationale: Reactions that do not go to completion are a common source of impurities. The starting material may have similar polarity to the product, making purification by simple crystallization or chromatography difficult.

    • Troubleshooting Steps:

      • In-Process Control (IPC): Implement a robust analytical method like HPLC to monitor the reaction.[9] Do not proceed with the work-up until the starting material is below a specified threshold (e.g., <1% by area).

      • Optimize Reaction Conditions: If the reaction stalls, consider slightly increasing the temperature (if product stability allows), extending the reaction time, or increasing the equivalents of a key reagent.

  • Possible Cause 2: Formation of Isomeric or Over-Halogenated By-products.

    • Scientific Rationale: If the starting materials are not pure, isomeric impurities can carry through the synthesis.[10] In reactions involving halogenation or metalation, poor regiocontrol can lead to the formation of undesired isomers.

    • Troubleshooting Steps:

      • Starting Material Purity: Always use starting materials with the highest possible purity and verify their identity and purity by NMR or GC-MS before use.

      • Regiocontrol: In the DoM route, ensure the lithiation temperature is kept sufficiently low (e.g., -78 °C) to maximize the kinetic deprotonation at the desired C2 position, which is activated by both the chloro and acetal groups.

Problem: I am observing a dangerous exotherm during the scale-up of my reaction.

  • Possible Cause: Insufficient Heat Transfer in a Larger Reactor.

    • Scientific Rationale: As a reaction is scaled up, the volume increases by a cubic factor (r³), while the surface area available for heat exchange only increases by a square factor (r²). This mismatch means that heat generated by an exothermic process cannot be removed as efficiently, leading to a rapid rise in temperature.

    • Troubleshooting Steps:

      • Controlled Addition: The most critical control parameter is the addition rate of the limiting reagent. For a 10x scale-up, you cannot simply add the reagent 10x faster. The addition must be slow enough that the reactor's cooling system can maintain the target temperature.

      • Reverse Addition: Consider adding the batch charge (the material in the reactor) to the solution of the reactive reagent. This "reverse addition" can sometimes help control the concentration of the reactive species and manage the exotherm.

      • Process Safety Testing: Before scaling up, perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum safe addition rate.

Section 3: Protocols & Methodologies

Protocol 1: Synthesis via Acetal-Protected Directed ortho-Metalation (DoM) Pathway

This protocol is adapted from methodologies described for related substituted benzaldehydes and should be optimized at the lab scale before implementation.[1]

Step 1: Acetal Protection of 3-Chlorobenzaldehyde

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in toluene (5 vol), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by GC-MS until the starting aldehyde is consumed.

  • Cool the reaction, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to yield 2-(3-chlorophenyl)-1,3-dioxolane.

Step 2: Directed ortho-Metalation, Azidation, and Reduction

  • WARNING: This step involves pyrophoric and potentially explosive reagents. Perform in a suitable reactor under a strict inert atmosphere.

  • Dissolve the acetal from Step 1 (1.0 eq) in anhydrous THF (10 vol) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, prepare a solution of tosyl azide (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated species from step 3 into the tosyl azide solution via cannula, keeping the temperature below -70 °C. Stir for 2 hours.

  • Quench the reaction by adding a solution of sodium borohydride (NaBH₄, 3.0 eq) in ethanol. Allow the mixture to warm slowly to room temperature.

  • Add water to quench excess NaBH₄ and extract the product with ethyl acetate.

Step 3: Acetal Deprotection

  • Combine the organic layers from the previous step and add 2M HCl solution.

  • Stir vigorously at room temperature, monitoring the deprotection by HPLC.

  • Once complete, separate the layers. Neutralize the aqueous layer with NaHCO₃ and extract with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Analytical Method for In-Process Control (IPC) using HPLC

This method is a starting point for monitoring reaction progress and purity.

Table 2: HPLC Method Parameters

ParameterValue
System Standard HPLC with UV Detector[9]
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Withdraw 50 µL of the reaction mixture, quench in 1 mL of mobile phase, and filter.

Section 4: Visual Guides & Workflows

Diagram 1: Synthetic Workflow via Directed ortho-Metalation

G cluster_0 Synthesis of this compound start 3-Chlorobenzaldehyde prot Acetal Protection (Ethylene Glycol, PTSA) start->prot acetal Protected Acetal 2-(3-chlorophenyl)-1,3-dioxolane prot->acetal lith Directed ortho-Metalation (n-BuLi, -78 °C) acetal->lith lith_int Lithiated Intermediate lith->lith_int azid Azidation & Reduction (Tosyl Azide, then NaBH₄) lith_int->azid amino_prot Protected Amino-Acetal azid->amino_prot deprot Acetal Deprotection (Aqueous Acid) amino_prot->deprot end Final Product This compound deprot->end

Caption: High-level workflow for the DoM synthesis route.

Diagram 2: Troubleshooting Logic for Low Product Yield

G cluster_1 Troubleshooting Pathway: Low Yield start Low Yield Observed check_sm Check IPC: Is Starting Material Consumed? start->check_sm cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete No cause_degrad Cause: Product Degradation check_sm->cause_degrad Yes sol_incomplete Solution: - Extend reaction time - Increase temperature slightly - Check reagent stoichiometry cause_incomplete->sol_incomplete sol_degrad Solution: - Lower reaction/work-up temp - Ensure inert atmosphere - Minimize work-up time cause_degrad->sol_degrad

Caption: Decision tree for diagnosing the cause of low yield.

References

  • This compound Safety and Hazards. PubChem. [Link]

  • Method for producing 2-amino-substituted benzaldehyde compound.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • Preparation of 3-chlorobenzaldehyde. PrepChem.com. [Link]

  • Preparation of 2-chlorobenzaldehyde. PrepChem.com. [Link]

  • Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. ResearchGate. [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses Procedure. [Link]

  • The reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in various solvents and under neat conditions. ResearchGate. [Link]

  • o-AMINOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. [Link]

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Technical Support Center: Strategies for Overcoming Poor Solubility of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Amino-3-chlorobenzaldehyde. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of its poor solubility in various reaction media. Our goal is to equip you with the foundational knowledge and practical methodologies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound (C₇H₆ClNO) is a multifaceted molecule, and its solubility is governed by the interplay of its functional groups: an aromatic ring, an amino group, an aldehyde group, and a chlorine atom.[1][2] The aromatic ring and the chlorine atom contribute to its non-polar character, suggesting solubility in organic solvents. Conversely, the amino and aldehyde groups can participate in hydrogen bonding, imparting some degree of polarity. This dual nature often results in limited solubility in a wide range of common solvents. Its non-polar characteristics are generally more dominant, leading to poor aqueous solubility.

Q2: Which solvents are good starting points for dissolving this compound?

A systematic approach to solvent selection is recommended. It is advisable to start with a small amount of the compound and test its solubility in a range of solvents with varying polarities. Good starting points include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are often effective due to their ability to solvate a wide range of organic molecules.[3]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be good choices, particularly if the downstream reaction is compatible with these solvents.[3]

  • Polar Protic Solvents: Alcohols such as ethanol and methanol may have some success, although the solubility might be limited.[4][5]

  • Non-polar Solvents: Toluene and hexane are less likely to be effective on their own but can be useful as part of a co-solvent system.[4]

Q3: How does the purity of this compound affect its solubility?

The purity of your starting material can significantly impact its dissolution. Impurities can disrupt the crystal lattice of the solid, sometimes leading to an apparent increase in solubility. Conversely, certain impurities may be insoluble in the chosen solvent, leading to a persistent suspension that can be mistaken for poor solubility of the target compound. It is always recommended to use a well-characterized, high-purity starting material for reproducible results.

Q4: What are the primary strategies to improve the solubility of this compound?

When dealing with poor solubility, several techniques can be employed to enhance the concentration of this compound in the reaction medium. The most common and effective strategies include:

  • Co-solvency: The use of a mixture of solvents to achieve a desired polarity.[6][7]

  • pH Modification: Adjusting the pH of the medium to ionize the amino group and increase its affinity for polar solvents.[8][9]

  • Temperature Adjustment: Increasing the temperature of the solvent to increase the kinetic energy of the system and overcome the lattice energy of the solid.[10]

  • Solubility-Enhancing Agents: Employing surfactants or phase-transfer catalysts to facilitate the dissolution of the compound.[11][12][13]

Troubleshooting Guide: Practical Solutions for Solubility Challenges

This section provides detailed, actionable guidance for overcoming specific solubility issues you may encounter during your experiments.

Issue 1: My this compound will not dissolve in my primary reaction solvent.

When initial attempts to dissolve the compound fail, a systematic approach to finding a suitable solvent system is crucial.

Solution A: Systematic Solvent Screening

A methodical screening of various solvents is the first step. This will help you identify a suitable solvent or a promising candidate for a co-solvent system.

Experimental Protocol for Solvent Screening:

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list in the table below.

  • Agitation: Vigorously stir or vortex each vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.

  • Heating (Optional): If a compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to observe if solubility increases. Ensure the solvent is not volatile at the chosen temperature.

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsPolarityPotential for Hydrogen BondingGeneral Suitability
Polar Aprotic DMSO, DMF, AcetonitrileHighAcceptorHigh potential for good solubility.
Ethers THF, 1,4-DioxaneModerateAcceptorGood starting point for many organic reactions.
Chlorinated Dichloromethane (DCM)LowNoneOften effective for non-polar compounds.
Alcohols Methanol, EthanolHighDonor & AcceptorMay have moderate success.
Aromatic TolueneLowNoneLess likely to be a primary solvent but useful as a co-solvent.

Solution B: The Co-Solvent Approach

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[6][7] A co-solvent is a secondary solvent that is miscible with the primary solvent and helps to increase the solubility of the solute.[6] This is often achieved by modifying the overall polarity of the solvent mixture.

Experimental Protocol for Co-Solvent Testing:

  • Primary Solvent: Begin with your desired primary reaction solvent in which this compound has poor solubility.

  • Co-Solvent Selection: Choose a co-solvent in which the compound is highly soluble (identified from your solvent screening).

  • Titration: To a suspension of the compound in the primary solvent, add the co-solvent dropwise with vigorous stirring until the solid dissolves.

  • Optimization: Note the approximate ratio of the two solvents required for dissolution. You can then prepare pre-mixed solvent systems with varying ratios to find the optimal balance for your reaction.

cluster_0 Co-Solvent System Poorly Soluble Compound Poorly Soluble Compound Homogeneous Solution Homogeneous Solution Poorly Soluble Compound->Homogeneous Solution Dissolves in mixture Primary Solvent Primary Solvent Primary Solvent->Homogeneous Solution Co-Solvent Co-Solvent Co-Solvent->Homogeneous Solution Increases solubility

Caption: A co-solvent system enhances solubility by creating a medium with optimal polarity for the solute.

Issue 2: My reaction is sluggish or gives low yields, and I suspect poor solubility is the cause.

Even if the compound appears to be partially dissolved, a low concentration in the solution phase can lead to poor reaction kinetics. The following strategies can help overcome this.

Solution A: pH Modification

The amino group in this compound is basic and can be protonated under acidic conditions. The resulting salt will have significantly higher solubility in polar solvents.[8][9][14]

Experimental Protocol for pH Modification:

  • Test Reaction: In a small-scale test, suspend this compound in your chosen polar solvent (e.g., ethanol, water).

  • Acid Addition: Add a small amount of a non-nucleophilic acid (e.g., a few drops of dilute HCl or acetic acid) and observe if the compound dissolves.

  • Reaction Compatibility: Ensure that the acidic conditions are compatible with your other reagents and the desired reaction pathway. The aldehyde group can be sensitive to strong acids.

Compound This compound (Poorly Soluble) ProtonatedCompound Protonated Species (More Soluble in Polar Solvents) Compound:f0->ProtonatedCompound:f0 + H+ ProtonatedCompound:f0->Compound:f0 - H+

Caption: Protonation of the amino group can increase the polarity and solubility of the molecule.

Solution B: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in a solution. These micelles have a hydrophobic core that can encapsulate poorly soluble organic molecules, thereby increasing their concentration in the bulk solution.[5]

Experimental Protocol for Surfactant Screening:

  • Surfactant Selection: Choose a surfactant that is compatible with your reaction conditions. Common examples include sodium dodecyl sulfate (SDS) (anionic), cetyltrimethylammonium bromide (CTAB) (cationic), and Triton X-100 (non-ionic).

  • Concentration: Prepare a solution of the surfactant in your reaction solvent at a concentration above its critical micelle concentration (CMC).

  • Dissolution: Add this compound to the surfactant solution and stir. The formation of a clear or translucent solution indicates successful micellar solubilization.

cluster_0 Micelle a b c d Compound Solute Surfactant Surfactant Molecules Surfactant->Compound Encapsulate

Caption: Surfactant micelles can encapsulate hydrophobic molecules, increasing their solubility in the reaction medium.

Solution C: Phase-Transfer Catalysis (PTC)

If your reaction involves an ionic reagent in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst (PTC) can be highly effective.[1][11] The PTC transports the ionic reactant across the phase boundary into the organic phase, where it can react with the dissolved substrate.

Experimental Protocol for PTC Application:

  • Catalyst Selection: Choose a PTC based on the nature of your ionic reagent. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are commonly used for anionic reactants.[11]

  • Reaction Setup: Dissolve this compound in a water-immiscible organic solvent. Dissolve the ionic reactant in an aqueous solution.

  • PTC Addition: Add a catalytic amount (typically 1-10 mol%) of the PTC to the biphasic mixture.

  • Reaction: Stir the mixture vigorously to ensure a large interfacial area for the reaction to occur.

cluster_0 Aqueous Phase cluster_1 Organic Phase IonicReactant Ionic Reactant PTC Phase-Transfer Catalyst IonicReactant->PTC Forms complex Substrate This compound Product Product Substrate->Product Reacts PTC->Substrate Transports to organic phase

Caption: A phase-transfer catalyst facilitates the reaction between reactants in immiscible phases.

Issue 3: My compound dissolves initially but then precipitates out of the reaction mixture.

Precipitation during a reaction can be due to several factors. A logical approach to diagnosing the cause is essential.

Start Precipitate Forms During Reaction CheckTemp Is the reaction temperature constant? Start->CheckTemp TempFluctuation Precipitation due to cooling. Maintain constant temperature. CheckTemp->TempFluctuation No CheckComposition Has the composition of the solvent changed? CheckTemp->CheckComposition Yes SolventChange A reactant is consumed or a new solvent is formed, changing polarity. Consider a co-solvent. CheckComposition->SolventChange Yes CheckProduct Is the product less soluble than the starting material? CheckComposition->CheckProduct No ProductPrecipitation The product is precipitating. This may be beneficial for purification. CheckProduct->ProductPrecipitation Yes

Caption: Troubleshooting logic for in-reaction precipitation.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • SACHEM, Inc. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Sci-Hub. (n.d.). material safety data sheet - 2-chlorobenzaldehyde 98%. Retrieved from [Link]

  • MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • NIH. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Retrieved from [Link]

  • Pendidikan Kimia. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • ChemRxiv. (n.d.). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common yet complex challenge: catalyst deactivation in synthetic routes involving 2-Amino-3-chlorobenzaldehyde. The unique electronic and structural properties of this substrate, namely the presence of a nucleophilic amino group, a reactive aldehyde, and a halogenated aromatic ring, make it particularly prone to inducing catalyst deactivation.

This document provides in-depth troubleshooting guides, preventative strategies, and validated protocols to help you diagnose, mitigate, and resolve catalyst performance issues, ensuring the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation so common when using this compound?

A1: this compound is a challenging substrate due to its multifunctional nature. The primary cause of deactivation is often catalyst poisoning by the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom can strongly coordinate to the active metal centers (e.g., Pd, Cu, Ni, Rh) of the catalyst, blocking sites required for the reaction.[1][2] Additionally, side reactions involving the aldehyde group, such as aldol condensations, can form high-molecular-weight byproducts that lead to fouling , physically blocking catalyst pores and active surfaces.[3]

Q2: What are the main types of catalyst deactivation I should be aware of?

A2: Catalyst deactivation is broadly classified into three main categories[4][5]:

  • Chemical Deactivation (Poisoning): Strong adsorption of species (like the amino group) onto active sites. This is often rapid.

  • Mechanical Deactivation (Fouling): Physical deposition of substances (e.g., polymers, coke) on the catalyst surface, blocking pores. This is typically a more gradual process.

  • Thermal Deactivation (Sintering): Loss of active surface area due to crystallite growth at high temperatures. This is generally irreversible.

Q3: Is the chlorine atom on the benzaldehyde ring a concern for catalyst stability?

A3: Yes, under certain reductive conditions (e.g., hydrogenation), the chloro-group can be hydrodechlorinated. This can potentially form hydrochloric acid (HCl) in the presence of hydrogen, which may corrode equipment or alter the properties of the catalyst support (e.g., acidic leaching of metal oxides).

Q4: Can a deactivated catalyst be regenerated?

A4: It depends on the mechanism of deactivation. Catalysts deactivated by fouling can often be regenerated by washing with appropriate solvents or by controlled oxidative treatment to burn off carbonaceous deposits.[6][7] Poisoning can sometimes be reversed by specific chemical treatments, but strong chemisorption may be irreversible. Thermal degradation (sintering) is typically irreversible.[8]

Visualizing Deactivation Mechanisms

The following diagram illustrates the primary pathways through which a catalyst can lose activity when used in reactions with this compound.

cluster_substrate This compound cluster_catalyst Heterogeneous Catalyst cluster_deactivation Deactivation Mechanisms S Substrate Molecule (-NH2, -CHO, -Cl) P Poisoning (Strong Adsorption of -NH2) S->P -NH2 Group Binds to Metal F Fouling (Polymer/Coke Deposition) S->F Side Reactions of -CHO Group C Active Metal Site on Porous Support T Thermal Degradation (Sintering at High T) C->T Excessive Heat P->C Blocks Active Site F->C Blocks Pores

Caption: Primary deactivation pathways for catalysts in the presence of this compound.

Troubleshooting Guide: Performance Issues

This section provides a structured approach to diagnosing and resolving common issues encountered during catalysis.

Observed Problem Potential Cause Causality & Explanation Recommended Actions & Protocols
1. Rapid & Severe Loss of Activity (within minutes to <1 hour) Catalyst Poisoning The amino group of the substrate or product acts as a potent Lewis base, irreversibly binding to the electron-deficient metal active sites. This is a common issue with nitrogen-containing heterocycles and anilines, effectively killing the catalyst's activity.[1][2]A. Purity Check: Ensure starting materials and solvents are free from other poisons like sulfur or water.[9]B. Increase Catalyst Loading: This provides more active sites, sacrificing some catalyst to overcome the initial poisoning effect.C. Protect the Amino Group: Temporarily protect the -NH₂ group (e.g., as a carbamate or amide), perform the reaction, and then deprotect. This is often the most robust solution.D. Switch Catalyst: Consider catalysts known for higher poison resistance (e.g., certain bimetallic formulations or catalysts with modified electronic properties).
2. Gradual Decline in Reaction Rate over Several Hours or Runs Fouling by Byproducts The aldehyde functionality can undergo self-condensation (aldol reaction) or other side reactions, especially at elevated temperatures or in the presence of basic/acidic sites. This forms heavy, non-volatile oligomers or polymers that deposit on the catalyst surface and within its pores, creating a physical barrier for reactants.[3][10]A. Optimize Reaction Conditions: Lower the reaction temperature and concentration. Reduce reaction time if possible.B. Improve Mass Transfer: Increase stirring speed to minimize local high concentrations of reactants on the catalyst surface.C. Use a Guard Bed: A pre-column of a less expensive adsorbent can trap polymer precursors.D. Catalyst Regeneration: See Protocol 2 for a general regeneration procedure for fouled catalysts.
3. Inconsistent Results Between Batches Variable Impurities or Water Content Trace impurities in the this compound starting material or solvent can act as potent catalyst poisons. Water, for example, can hydrolyze intermediates or alter the catalyst surface properties, leading to inconsistent performance.[11][12]A. Standardize Reagent Quality: Use reagents from the same supplier and lot number. If not possible, re-validate each new batch.B. Rigorous Drying: Dry all solvents and reagents thoroughly before use. Use molecular sieves or other appropriate drying agents.C. Run a Control Experiment: See Protocol 1 for a diagnostic experiment to confirm poisoning.
4. Change in Product Selectivity Selective Poisoning or Active Site Modification A poison may preferentially adsorb on one type of active site responsible for a specific reaction pathway, while leaving other sites unaffected. This can alter the product distribution. Alternatively, leaching of one metal in a bimetallic catalyst can change its selectivity.A. Analytical Investigation: Use techniques like HPLC or GC-MS to analyze the reaction mixture for unexpected byproducts or impurities that could act as selective poisons.B. Catalyst Characterization: Analyze the spent catalyst (using techniques like ICP-MS for elemental analysis) to check for metal leaching or the presence of adsorbed poisons.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

This experiment helps determine if the loss of activity is due to poisoning from the substrate or impurities.

Objective: To confirm if catalyst deactivation is caused by a poison in the reaction mixture.

Methodology:

  • Set up a standard reaction that is known to work well with the catalyst (e.g., hydrogenation of a simple, non-poisonous olefin like styrene).

  • Run the reaction for a short period (e.g., 15-30 minutes) to establish a baseline activity (initial rate of conversion).

  • After establishing the baseline, inject a small, sub-stoichiometric amount of this compound into the reaction mixture.

  • Continue to monitor the reaction rate.

  • Interpretation:

    • Sharp Drop in Rate: A sudden and significant decrease in the reaction rate immediately after injection strongly indicates severe catalyst poisoning by the substrate.

    • No Change or Minor Change: If the rate is largely unaffected, the deactivation issue in your main reaction is more likely due to fouling or thermal effects, not direct poisoning by the substrate itself.

Protocol 2: General Regeneration of Fouled Catalysts

This protocol is a starting point for removing carbonaceous deposits (coke/polymers) from a fouled catalyst. Caution: This involves high temperatures and should be performed with appropriate safety measures.

Objective: To restore catalytic activity by burning off organic residues from the catalyst surface.

Methodology:

  • Solvent Wash: Carefully filter the catalyst from the reaction mixture. Wash it extensively with a solvent that can dissolve potential oligomers but does not react with the catalyst (e.g., toluene or THF), followed by a wash with a volatile solvent like acetone or methanol to facilitate drying.

  • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Oxidative Treatment (Calcination):

    • Place the dried catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., Nitrogen or Argon).

    • Slowly ramp the temperature (e.g., 2-5 °C/min) under the inert gas flow to 200 °C and hold for 1 hour to desorb volatile compounds.

    • Gradually introduce a diluted stream of air (e.g., 2-5% O₂ in N₂) into the furnace. This must be done carefully to avoid a runaway temperature excursion.

    • Slowly ramp the temperature to a target calcination temperature (typically 350-500 °C, consult catalyst manufacturer's data) and hold for 2-4 hours.

    • Cool the catalyst down to room temperature under an inert gas flow.

  • Re-reduction (if applicable): If the active phase is a metal (e.g., Pd, Ni, Cu), the oxidized catalyst will need to be re-reduced in a hydrogen stream before its next use, following the manufacturer's recommended procedure.

Troubleshooting & Regeneration Workflow

This flowchart provides a logical sequence for diagnosing and addressing catalyst deactivation.

A Catalyst Deactivation Observed (Low Conversion / Rate) B Analyze Deactivation Profile A->B C Rapid Loss of Activity (< 1 hr) B->C Fast D Gradual Loss of Activity (Hours / Runs) B->D Slow E Suspect Poisoning C->E F Suspect Fouling or Thermal Degradation D->F G Run Poisoning Test (Protocol 1) E->G J Action: - Lower Temperature - Optimize Conditions - Improve Mixing F->J K Attempt Regeneration (Protocol 2) F->K If fouling is likely H Test Positive? G->H H->F No I Action: - Protect Amino Group - Increase Catalyst Load - Purify Reagents H->I Yes J->K If performance does not improve L Activity Restored? K->L M Reuse Catalyst L->M Yes N Consider New Catalyst (Irreversible Deactivation) L->N No

Caption: A step-by-step workflow for diagnosing and resolving catalyst deactivation issues.

References

  • Ciriminna, R., et al. (2020). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Mechanisms of catalyst deactivation. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]

  • Reinsdorf, A., et al. (2016). Insights into Deactivation and Regeneration of an Industrial Cu/Ni/Cr-Al2O3 Catalyst During Aldehyde Hydrogenation. ResearchGate. Retrieved from [Link]

  • MDPI. (2019). Catalysts Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • Reinsdorf, A., et al. (2016). Back Cover: Insights Into Deactivation and Regeneration of an Industrial Cu/Ni/Cr-Al2 O3 Catalyst During Aldehyde Hydrogenation. Amanote Research. Retrieved from [Link]

  • Chakraborti, A. K., et al. (2004). The reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in various solvents and under neat conditions. ResearchGate. Retrieved from [Link]

  • Bartholomew, C. H. (2020). Advances in Catalyst Deactivation and Regeneration. MDPI. Retrieved from [Link]

  • de la Piscina, P. R., & Homs, N. (2021). Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2011). Chalcogenides as Organocatalysts. ACS Publications. Retrieved from [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH Public Access. Retrieved from [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Retrieved from [Link]

  • Moioli, E., et al. (2020). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. ResearchGate. Retrieved from [Link]

  • Moioli, E., et al. (2020). Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. MDPI. Retrieved from [Link]

  • de la Piscina, P. R., & Homs, N. (2021). Special Issue on Catalyst Deactivation and Regeneration. MDPI. Retrieved from [Link]

  • Chebanov, V. A., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Managing Temperature in 2-Amino-3-chlorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 2-Amino-3-chlorobenzaldehyde. This molecule's unique trifunctional nature—an activating amino group, a deactivating chloro group, and a reactive aldehyde—makes it a versatile intermediate. However, this same reactivity profile presents significant challenges in managing reaction parameters, particularly temperature. Precise thermal control is paramount to ensure high yield, purity, and, most importantly, safety.

This guide provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and process development professionals to navigate the complexities of working with this compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving this compound.

Q1: My reaction mixture is turning dark brown or black. What is causing this discoloration?

A: A darkening reaction mixture is a classic indicator of thermal degradation.[1] this compound, like many aromatic aldehydes with amino substituents, can be susceptible to decomposition and polymerization at elevated temperatures. The aldehyde and amino groups can potentially react or catalyze side reactions, leading to complex, high-molecular-weight, colored impurities.

Causality:

  • Excessive Heat: The most common cause is the reaction temperature being too high, exceeding the thermal stability threshold of the starting material, intermediates, or the final product.

  • Localized Hotspots: Poor mixing in the reactor can create localized areas of high temperature, initiating degradation even if the bulk temperature reading appears normal.

  • Oxidation: While less common if handled under an inert atmosphere, the amino group can be susceptible to oxidation at higher temperatures, which often produces colored byproducts.[2]

Recommendation: Immediately lower the reaction temperature. If the reaction requires heat, determine the minimum effective temperature through stepwise optimization (e.g., in 5-10°C increments) while monitoring for discoloration.[1] Ensure vigorous and efficient stirring.

Q2: I'm observing a low yield and multiple spots on my TLC plate. How is this related to temperature?

A: Low yields and the formation of multiple byproducts are often linked to a loss of reaction selectivity, which is highly temperature-dependent. Temperature influences the kinetics of competing reaction pathways. While raising the temperature might speed up your desired reaction, it could accelerate unwanted side reactions at an even faster rate.[3][4]

Common Temperature-Induced Side Reactions:

  • Self-Condensation/Polymerization: Aldehydes can undergo self-condensation, especially under basic conditions, which can be initiated or accelerated by heat.

  • Cannizzaro-type Reactions: In the absence of an enolizable proton and under certain conditions, aldehydes can disproportionate, a reaction that is often promoted by higher temperatures.[5]

  • Reactions with Solvents: Some solvents can participate in side reactions at elevated temperatures. For example, reactions in alcoholic solvents at high temperatures could potentially lead to acetal formation.

Recommendation: The principle of kinetic versus thermodynamic control is critical here.[1] Lower temperatures generally favor the kinetic product (the one that forms fastest), which is often the desired product. Experiment with running the reaction at a lower temperature for a longer duration. Use in-process controls like TLC or HPLC to track the formation of impurities relative to your product at different temperatures.

Q3: My reaction is extremely slow or incomplete at room temperature. Is it safe to simply increase the heat?

A: While increasing temperature is a common strategy to increase reaction rates, it must be approached with caution, especially with multifunctional molecules like this compound. An uncontrolled increase in heat can lead to the issues described above (degradation, side reactions) and, more critically, could trigger a dangerous exothermic event.

Recommendation: Before increasing the temperature, ensure all other parameters are optimized (catalyst activity, reagent purity, anhydrous conditions if necessary). If heating is required, it must be done in a controlled manner.

  • Perform a small-scale trial reaction first.

  • Increase the temperature gradually (e.g., 5-10°C increments).[6]

  • Continuously monitor the internal reaction temperature with a calibrated probe placed directly in the mixture.

  • Have a cooling bath on standby to quickly mitigate any unexpected temperature spikes.

Troubleshooting Guides

This section provides detailed protocols for managing specific experimental challenges.

Guide 1: Managing Potential Exothermic Events

Many reactions, such as condensations or reactions with strong nucleophiles, can be exothermic. The combination of functional groups on this compound can exacerbate this. A failure to control an exotherm can lead to a runaway reaction, resulting in product decomposition, solvent boiling, and a rapid increase in pressure.

Protocol for Safe Reaction Setup and Execution:

  • Equipment Setup:

    • Use a reaction vessel of appropriate size (ideally, the reaction volume should not exceed 50-60% of the vessel's capacity).

    • Ensure efficient magnetic or overhead stirring to maintain thermal homogeneity.

    • Place a calibrated thermometer or thermocouple probe directly into the reaction mixture, ensuring the tip is well-submerged and away from the vessel walls.

    • Prepare a cooling bath (e.g., ice-water, dry ice/acetone) and keep it readily accessible. For larger scale reactions, a jacketed reactor with a circulating chiller is essential.

  • Reagent Addition:

    • Never add reagents all at once. The reactant to be added should be introduced slowly and controllably via a dropping funnel or a syringe pump.

    • Monitor the internal temperature closely during the addition. If the temperature begins to rise rapidly, immediately stop the addition and apply external cooling.

    • Resume addition only after the temperature has stabilized.

  • Post-Addition Monitoring:

    • Be aware that an exotherm can sometimes occur after the addition is complete. Continue to monitor the temperature for a significant period after all reagents have been added.

Guide 2: Protocol for Optimizing Reaction Temperature

Finding the optimal temperature is a balancing act between achieving a reasonable reaction rate and minimizing impurity formation. This protocol provides a systematic approach to determining this "sweet spot."

  • Baseline Experiment:

    • Run the initial reaction at a low temperature (e.g., 0°C or room temperature), even if you expect it to be slow.

    • Take samples periodically and analyze them by TLC or HPLC to establish a baseline for product formation and impurity profile. Let this reaction run for an extended period (e.g., 12-24 hours) to determine if it proceeds at all at the lower temperature.

  • Systematic Temperature Increase:

    • Set up a series of parallel small-scale reactions.

    • Run each reaction at a different, controlled temperature (e.g., 30°C, 40°C, 50°C, 60°C).

    • Monitor each reaction at fixed time intervals (e.g., 1h, 2h, 4h, 8h).

  • Analysis and Decision:

    • Analyze the samples from each reaction to quantify the yield of the desired product and the percentage of key impurities.

    • Plot the data: Yield vs. Temperature and Impurities vs. Temperature.

    • The optimal temperature is the one that provides the highest yield of pure product in a reasonable timeframe, before the impurity levels begin to rise sharply.

Data & Workflow Visualization
Quantitative Data Summary

Table 1: Troubleshooting Quick Reference

Problem ObservedLikely Temperature-Related CauseRecommended Action
Darkening of Reaction Mixture Thermal degradation or polymerization.[1]Immediately lower the temperature. Ensure efficient mixing. Consider running under an inert atmosphere.
Low or No Product Yield Reaction temperature is too low, leading to a slow or incomplete reaction.Gradually increase temperature in 5-10°C increments, monitoring reaction progress and purity by TLC/HPLC.[1]
Product is Impure (Multiple Spots on TLC) Temperature is too high, promoting side reactions.[7]Reduce the reaction temperature. Investigate a lower temperature for a longer reaction time.
Sudden, Uncontrolled Temperature Spike Unmanaged exothermic reaction.Immediately cease reagent addition and apply external cooling. Review protocol for safety and controlled addition rates.
Inconsistent Results Between Batches Poor temperature control leading to fluctuations.Calibrate all heating and cooling systems. Ensure the thermometer probe is correctly placed in the reaction mixture.[1]
Experimental & Logical Workflows

G start Problem with This compound Reaction? low_yield Low Yield or Incomplete Reaction start->low_yield impure Impure Product or Multiple Byproducts start->impure uncontrolled Reaction Uncontrolled (e.g., Exotherm) start->uncontrolled check_temp_low Is Temperature Too Low? low_yield->check_temp_low check_temp_high Is Temperature Too High? impure->check_temp_high check_setup Is Setup Adequate for Heat Dissipation? uncontrolled->check_setup action_increase_temp Action: Gradually increase temp (5-10°C steps). Monitor by TLC/HPLC. check_temp_low->action_increase_temp Yes action_decrease_temp Action: Decrease temperature. Run for longer time if needed. check_temp_high->action_decrease_temp Yes action_improve_setup Action: Use ice bath, slow reagent addition. Improve stirring. check_setup->action_improve_setup No G Impact of Temperature on Reaction Outcome cluster_0 x_axis Temperature (°C) -> y_axis Rate -> origin 0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 s1 s2 s1->s2 s3 s2->s3 s4 s3->s4 s5 s4->s5 s6 s5->s6 desired_label Desired Reaction Rate side_label Side Reactions / Degradation optimal_start optimal_start optimal_start_line optimal_start_line optimal_start->optimal_start_line optimal_end optimal_end optimal_end_line optimal_end_line optimal_end->optimal_end_line optimal_label Optimal Temperature Window

Caption: Relationship between temperature, reaction rates, and purity.

References
  • Benchchem. (n.d.). Technical Support Center: Temperature Control in Benzaldehyde Sulfonation Reactions.
  • Guidechem. (n.d.). This compound 397322-82-6 wiki.
  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-Chlorobenzaldehyde.
  • Fisher Scientific. (2024). Safety Data Sheet - 2-Amino-5-chlorobenzaldehyde.
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Benchchem. (n.d.). optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone.
  • 2-chlorobenzaldehyde. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Chlorobenzaldehyde.
  • Benchchem. (n.d.). common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Benchchem. (n.d.). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions.
  • Benchchem. (n.d.). optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone.
  • Wikipedia. (n.d.). 2-Chlorobenzaldehyde.
  • R. Steininger, et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC.
  • AWS. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin.

Sources

Technical Support Center: Synthesis of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Amino-3-chlorobenzaldehyde. As a critical intermediate in various pharmaceutical and chemical industries, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a strong focus on byproduct analysis and mitigation strategies.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Q1: My reaction yield of this compound is significantly lower than expected. What are the likely causes?

Low yields can stem from several factors, primarily incomplete reactions, degradation of the product, or suboptimal reaction conditions. A common and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-chloroaniline.

Potential Causes and Solutions:

  • Incomplete Vilsmeier-Haack Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This reagent is a mild electrophile.[2] Incomplete formation of this reagent will lead to unreacted starting material.

    • Troubleshooting: Ensure your DMF is anhydrous and your POCl₃ is of high purity. The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction before heating.

  • Suboptimal Reaction Temperature: The formylation of an electron-rich aromatic ring is temperature-sensitive.

    • Troubleshooting: The reaction of the Vilsmeier reagent with the aniline derivative is often carried out at elevated temperatures (e.g., 90°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Product Degradation: this compound can be sensitive to prolonged exposure to harsh acidic or basic conditions and high temperatures, leading to decomposition or polymerization.

    • Troubleshooting: After the reaction is complete, neutralize the reaction mixture promptly and avoid excessive heating during workup and purification.

  • Inefficient Workup: The product may be lost during the extraction and purification steps.

    • Troubleshooting: Ensure the pH is appropriately adjusted during the aqueous workup to maximize the partitioning of the product into the organic layer. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended.

Experimental Workflow: Optimizing the Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Reaction Electrophilic Aromatic Substitution Vilsmeier->Reaction Chloroaniline 2-Chloroaniline Chloroaniline->Reaction Product_imine Iminium Intermediate Reaction->Product_imine Elevated Temp. (e.g., 90 °C) Hydrolysis Aqueous Workup (Hydrolysis) Product_imine->Hydrolysis Purification Purification (Column Chromatography/Recrystallization) Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential byproducts?

The formation of byproducts is a common issue, especially isomeric impurities due to the regioselectivity of the formylation reaction.

Primary Byproducts: Isomeric Aminobenzaldehydes

The amino group in 2-chloroaniline is an ortho-, para-directing group, while the chloro group is also ortho-, para-directing but deactivating. The interplay of these electronic effects and steric hindrance dictates the position of formylation.

  • 2-Amino-5-chlorobenzaldehyde: Formylation at the para position to the amino group and meta to the chloro group. This is often a significant byproduct.

  • 4-Amino-3-chlorobenzaldehyde: Formylation at the para position to the chloro group and meta to the amino group.

  • Diformylated Products: Under forcing conditions, diformylation can occur, leading to products like 2-amino-3,5-diformylchlorobenzene.

  • Unreacted 2-chloroaniline: Incomplete reaction will result in the presence of the starting material.

Logical Relationship of Byproduct Formation

G cluster_0 Starting Material cluster_1 Formylation Reaction cluster_2 Products and Byproducts SM 2-Chloroaniline Reaction Vilsmeier-Haack Formylation SM->Reaction P This compound (Desired Product) Reaction->P ortho to -NH₂ meta to -Cl B1 2-Amino-5-chlorobenzaldehyde (Isomeric Byproduct) Reaction->B1 para to -NH₂ meta to -Cl B2 4-Amino-3-chlorobenzaldehyde (Isomeric Byproduct) Reaction->B2 para to -Cl meta to -NH₂ B3 Diformylated Products Reaction->B3 Excess Reagent/ Forcing Conditions

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-3-chlorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for reactions involving 2-Amino-3-chlorobenzaldehyde, a versatile but sometimes challenging building block. Low conversion rates are a common hurdle, and this resource aims to equip you with the knowledge and practical steps to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding reactions with this compound.

Q1: Why is this compound prone to self-condensation, and how can I minimize it?

A1: The core issue lies in the molecule's structure: the presence of both a nucleophilic amino group (-NH₂) and an electrophilic aldehyde group (-CHO) on the same aromatic ring in close proximity.[1] This allows one molecule to react with another, leading to the formation of dimers, trimers, and other oligomeric side products.[1][2] To minimize self-condensation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the other reactant (e.g., the amine in a reductive amination) to increase the probability of the desired reaction over self-condensation.[1]

  • Lower Reaction Temperature: Reducing the temperature can slow down the rate of self-condensation more significantly than the desired reaction.[1]

  • One-Pot, In-Situ Procedures: For multi-step reactions like reductive amination, forming the intermediate (e.g., an imine) in situ and immediately converting it to the final product can prevent the accumulation of the reactive intermediate and reduce self-condensation.[1]

  • Use Fresh Reagent: this compound can degrade over time. Using a freshly opened or purified batch is recommended.[1]

Q2: I am observing a complex mixture of byproducts. What are the likely side reactions?

A2: Besides self-condensation, other side reactions can contribute to a complex product mixture and low conversion of the desired product. These include:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is run in the presence of air for extended periods at elevated temperatures. The amino group can also be sensitive to oxidation.[3]

  • Over-alkylation (in reductive amination): The desired secondary amine product can sometimes react further with the starting aldehyde to form an undesired tertiary amine.[1]

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like this compound, can undergo disproportionation to yield a corresponding alcohol and a carboxylic acid.[4]

Q3: How critical is the choice of solvent for my reaction?

A3: Solvent selection is crucial and can significantly impact reaction rates and product distribution. High-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective in promoting condensation reactions by facilitating the dissolution of reactants and stabilizing charged intermediates.[5][6] For instance, switching to DMF and heating to 80 °C has been shown to drive sluggish condensation reactions to completion.[5] The choice of solvent can also influence the equilibrium of reactions that produce water; in such cases, using a solvent that allows for the azeotropic removal of water can be beneficial.[7]

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low conversion rates.

Issue 1: Low or No Formation of the Desired Product

If you are observing a significant amount of unreacted this compound, follow this troubleshooting workflow.


}

Troubleshooting workflow for low product conversion.

1. Catalyst Inefficiency:

  • Causality: Many condensation reactions, such as imine formation (a common first step in quinazoline synthesis or reductive amination), are significantly accelerated by a catalyst.[3][8][9] The catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

  • Troubleshooting Steps:

    • Catalyst Screening: If no catalyst is used, introduce a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) or acetic acid.[1][10] For specific syntheses like quinazolines, various metal catalysts (e.g., copper, iron, palladium, ruthenium) have proven effective.[11][12]

    • Catalyst Loading: The amount of catalyst can be critical. Start with a catalytic amount (e.g., 5-10 mol%) and optimize as needed.[7]

    • Catalyst Deactivation: Ensure the catalyst is not being deactivated by basic impurities in your starting materials or solvent.

2. Sub-Optimal Reaction Conditions:

  • Causality: Chemical reactions have an activation energy barrier that must be overcome. Insufficient thermal energy (low temperature) or inadequate reaction time can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Temperature Optimization: Systematically increase the reaction temperature. For instance, reactions that are sluggish at room temperature may proceed to completion at 80°C or higher in a suitable high-boiling solvent like DMF.[5]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion. Some reactions may require several hours.[7]

3. Reagent Quality and Stoichiometry:

  • Causality: As mentioned, this compound has limited stability.[1][2] Impurities or degradation products can inhibit the reaction or lead to byproducts. Incorrect stoichiometry can leave an excess of the limiting reagent.

  • Troubleshooting Steps:

    • Purity Check: If possible, check the purity of your this compound by NMR or melting point. If it appears discolored or has been stored for a long time, consider purification by recrystallization or chromatography, or purchase a fresh batch.

    • Stoichiometric Adjustments: Carefully re-weigh your reactants. As a strategy to combat self-condensation, consider using a slight excess (1.1-1.2 equivalents) of the nucleophile you are reacting with the aldehyde.[1]

Issue 2: Product is Formed, but Yield is Low Due to Purification Losses

Sometimes the reaction proceeds well, but the final isolated yield is disappointing.

Q: My product appears to be an oil and is difficult to crystallize. How can I improve my purification?

A: Oily products can be a sign of impurities that inhibit crystallization.

  • Causality: Residual solvents, unreacted starting materials, or side products can act as impurities, lowering the melting point of your product and preventing it from solidifying.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for separating the desired product from impurities of different polarities. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

    • Acid-Base Extraction: If your product has a basic nitrogen atom (like a secondary amine), you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and move your product to the aqueous layer. Then, neutralize the aqueous layer with a base and extract your purified product back into an organic solvent.[1]

    • Inducing Crystallization: If the purified product is still an oil, try dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent (an "anti-solvent") until turbidity appears. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization.[7]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Condensation Reaction

This protocol outlines a method for testing different catalysts for the reaction of this compound with a generic primary amine to form an imine, a common intermediate.


}

Workflow for catalyst screening experiment.

Methodology:

  • Preparation: In separate vials, add this compound (1.0 eq) to a suitable solvent (e.g., ethanol or toluene, ~0.2 M).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Vial 1: none; Vial 2: acetic acid, 0.1 eq; Vial 3: p-TSA, 0.1 eq; Vial 4: a Lewis acid like ZnCl₂, 0.1 eq).

  • Reactant Addition: Add the primary amine (1.1 eq) to each vial.

  • Reaction: Stir the vials at room temperature or a moderately elevated temperature (e.g., 50 °C).

  • Monitoring: After set time points (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction, dilute it, and analyze by TLC or LC-MS to determine the relative conversion to the imine product.

  • Analysis: Compare the conversion rates to identify the most effective catalyst for your specific substrates.

Protocol 2: Optimizing Solvent and Temperature

Methodology:

  • Setup: In parallel reaction vessels, place this compound (1.0 eq), your reaction partner (e.g., 1.1 eq), and the best catalyst identified from Protocol 1.

  • Solvent Variation: To each vessel, add a different solvent. A good starting selection would be:

    • Toluene (non-polar, allows for water removal with a Dean-Stark trap)

    • Ethanol (polar protic)

    • Acetonitrile (polar aprotic)

    • DMF (high-boiling polar aprotic)

  • Temperature Variation: Run each solvent condition at two different temperatures, for example, room temperature and 80 °C.

  • Monitoring and Analysis: Monitor each reaction by TLC/LC-MS over time to find the combination of solvent and temperature that provides the fastest conversion and cleanest reaction profile.

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent TolueneEthanolAcetonitrileDMF
Temp (°C) 25 / 8025 / 78 (reflux)25 / 8025 / 80
Conversion (at 4h) Record %Record %Record %Record %

Summary of Key Recommendations

ProblemPotential CauseRecommended Solution
Low Conversion Inefficient or no catalystScreen Brønsted/Lewis acids or specific metal catalysts.[10][11][12]
Sub-optimal temperature/timeSystematically increase temperature and monitor the reaction to completion.[5]
Starting material degradationUse fresh or purified this compound.[1]
Complex Byproducts Self-condensationLower temperature; use a slight excess of the other reactant.[1]
OxidationRun the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Purification Issues Oily product, impuritiesPurify via column chromatography or acid-base extraction.[1][7]

By systematically addressing these potential issues, you can significantly improve the conversion rates and final yields of your reactions involving this compound.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 17(12), 14599-14624.
  • ResearchGate. (n.d.). Optimization of the Condensation Reaction [Image]. Retrieved from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • Sharma, V., & Kumar, V. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3359.
  • Yi, C. S. (2017). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in various solvents and under neat conditions [Table]. Retrieved from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • CBSE Academic. (n.d.). CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26)*. Retrieved from [Link]

  • CBSE Academic. (n.d.). CHEMISTRY CODE - 043 MARKING SCHEME CLASS XII (2025-26). Retrieved from [Link]

  • MDPI. (2021). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Applied Sciences, 11(16), 7484.

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Stability issues of 2-Amino-3-chlorobenzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-chlorobenzaldehyde (CAS: 397322-82-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the stability of this versatile but sensitive reagent. This guide provides in-depth troubleshooting advice, mechanistic explanations, and practical protocols to ensure the success of your experiments.

General Stability and Handling

This compound is a bifunctional molecule containing both a nucleophilic amino group and an electrophilic aldehyde group on the same aromatic ring. This unique ortho-arrangement makes it an excellent precursor for heterocyclic synthesis, such as in the Friedländer annulation to form quinolines, but also renders it inherently unstable and prone to self-condensation.[1][2] Proper handling and storage are critical to maintaining its integrity.

Key Storage Recommendations:

ParameterRecommended ConditionRationale & RemarksSource(s)
Temperature 2-8°C (Refrigerator)Minimizes degradation pathways and self-reaction kinetics. For long-term storage, -20°C is optimal.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The compound is sensitive to air and moisture, which can lead to oxidation and hydrolysis.[3][4][3][4]
Light Protect from Light (Amber Vial)As a general best practice for aromatic aldehydes, protection from light prevents potential photochemical degradation.
Container Tightly Sealed ContainerPrevents exposure to atmospheric oxygen and moisture.[5][6]

Troubleshooting Guide: Acidic Conditions

The use of acidic catalysts is common in reactions involving 2-aminoaryl aldehydes, particularly in the Friedländer synthesis to produce quinolines.[7][8] However, improper acid choice or reaction conditions can lead to significant stability issues.

Q1: My reaction in acidic media is turning dark brown/black, and I'm getting a low yield of the desired product. What's happening?

A1: This is a classic symptom of degradation and/or polymerization. Under acidic conditions, several competing pathways can occur:

  • Protonation: The primary amino group gets protonated to form an ammonium salt (-NH₃⁺). While this deactivates the amine as a nucleophile, it can increase the electrophilicity of the aldehyde, making the molecule susceptible to other reactions.

  • Acid-Catalyzed Self-Condensation: Even with the amine protonated, equilibria exist. Trace amounts of the free amine can react with the aldehyde of another molecule to form a Schiff base (imine). This imine can then undergo further acid-catalyzed cyclization and condensation reactions, leading to complex, often insoluble, polymeric materials.[1] This is a common issue with 2-aminobenzaldehydes.[1]

Troubleshooting Steps:

  • Choice of Acid: Switch from strong mineral acids (like HCl, H₂SO₄) to milder Lewis acids or solid acid catalysts (e.g., iodine, p-toluenesulfonic acid, Nafion).[7][9] These can be more efficient at promoting the desired reaction without causing widespread degradation.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures accelerate degradation.

  • Order of Addition: Consider adding the this compound slowly to a solution containing the acid and the other reactant. This keeps the instantaneous concentration of the free aldehyde low, minimizing self-reaction.[10]

Diagram: Potential Self-Condensation Pathway (Acidic)

cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Polymerization Reactant1 This compound SchiffBase Schiff Base Intermediate Reactant1->SchiffBase Nucleophilic Attack Reactant2 This compound Reactant2->SchiffBase Proton H+ Proton->Reactant1 Catalyst Water H₂O SchiffBase->Water Elimination Polymer Complex Polymers (Dark Coloration) SchiffBase->Polymer Further Condensation

Caption: Acid-catalyzed self-condensation pathway.

Q2: My Friedländer synthesis is not working. I'm only recovering my starting material or seeing a complex mixture. Why?

A2: This often points to a sub-optimal choice of acid catalyst or reaction conditions for the specific substrates involved. The Friedländer synthesis mechanism can proceed via two main pathways, and the efficiency is highly dependent on the catalyst.[7]

  • Aldol-First Pathway: The reaction starts with an aldol condensation between your ketone and the this compound, followed by cyclization.

  • Schiff Base-First Pathway: The reaction begins with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol reaction.

Troubleshooting Steps:

  • Catalyst Screening: The choice of acid is crucial. What works for one ketone may not work for another.

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a standard choice.[9]

    • Lewis Acids: Catalysts like Neodymium(III) nitrate hexahydrate have been reported to be highly efficient.[9]

    • Solvent-Free: Molecular iodine under solvent-free conditions can also be very effective.[9]

  • Check Substrate Reactivity: Ensure your other carbonyl compound has an available α-methylene group required for the condensation.[2]

  • Water Removal: The reaction produces water. In some systems, removing water (e.g., with a Dean-Stark trap) can drive the equilibrium toward the product and prevent side reactions.

Troubleshooting Guide: Basic Conditions

Base-catalyzed reactions are also common, but they present a different set of stability challenges, primarily driven by the potential for aldol-type self-condensation.[2][9]

Q1: I'm trying a base-catalyzed reaction, and the solution is rapidly changing color. My TLC shows a smear of new, higher-running spots. What is the cause?

A1: This is a strong indication of base-catalyzed self-condensation. Unlike in acidic conditions, the free amino group remains a potent nucleophile, and the aldehyde can be attacked by a base-generated enolate or another nucleophile. The primary mechanism is an aldol-type reaction where one molecule of this compound attacks another.[11]

  • Mechanism: A strong base can abstract a proton, but more commonly, it catalyzes the nucleophilic attack of the amino group of one molecule onto the aldehyde carbonyl of another. This leads to a cascade of condensation and elimination reactions, forming dimers, trimers, and oligomers.[1] This is a well-known phenomenon for 2-aminobenzaldehydes.[1]

Troubleshooting Steps:

  • Base Strength: Avoid strong, non-nucleophilic bases like LDA or NaH unless absolutely necessary and at very low temperatures. Weaker bases like K₂CO₃, piperidine, or DBU are often sufficient to catalyze the desired reaction without causing rapid self-condensation.[2]

  • Temperature Management: Keep the reaction temperature as low as possible. Perform additions at 0°C or even lower if the reaction kinetics allow.

  • Protecting Groups: If self-condensation is unavoidable, consider temporarily protecting the amino group (e.g., as a Boc-carbamate) before performing reactions that require basic conditions, then deprotecting it in a later step.

Diagram: Potential Self-Condensation Pathway (Basic)

cluster_0 Step 1: Aldol-Type Addition cluster_1 Step 2: Dehydration & Further Reaction Reactant1 This compound (Nucleophile) Adduct Aldol Adduct Reactant1->Adduct Nucleophilic Attack Reactant2 This compound (Electrophile) Reactant2->Adduct Base Base Base->Reactant1 Catalyst Product Condensed Dimer Adduct->Product -H₂O Polymer Oligomers Product->Polymer Further Reaction Water H₂O

Caption: Base-catalyzed aldol-type self-condensation.

Frequently Asked Questions (FAQs)

Q: Can I purify this compound by distillation? A: No. Due to its thermal instability and tendency to self-condense, distillation is not recommended. It will likely lead to significant decomposition and polymerization in the distillation pot. Purification should be done via recrystallization or column chromatography at room temperature if necessary.

Q: My "pure" starting material is yellow/tan, not white. Is it still usable? A: A pale yellow to tan color is common for this compound and its isomers and does not necessarily indicate significant impurity.[1][12] However, a dark brown or tar-like appearance suggests extensive degradation, and the material should be discarded or purified before use. Always check the purity by TLC or NMR before starting a critical reaction.

Q: What solvents are best for reactions with this compound? A: The choice is reaction-dependent.

  • For Friedländer Synthesis: Polar aprotic solvents like DCM or chlorobenzene are used for acidic conditions, while non-polar solvents like toluene are often used for base-mediated reactions.[2] Ethanol is also commonly used.[13]

  • General Handling: Use dry, aprotic solvents like THF, Dioxane, or DCM for general manipulations to avoid hydrolysis.

Q: How can I monitor my reaction to detect instability early? A: Thin-Layer Chromatography (TLC) is your best tool.

  • Baseline (T=0): Run a TLC of your starting material. It should show one major spot.

  • During Reaction: Aliquot small samples from your reaction mixture every 30-60 minutes. Look for the disappearance of the starting material spot and the appearance of your product spot.

  • Red Flags: The appearance of multiple new spots, especially near the baseline, or a "smear" along the TLC lane, indicates the formation of multiple byproducts and potential polymerization. This is a sign to stop and re-evaluate your conditions.

Experimental Protocol: General Guideline for a p-TsOH Catalyzed Friedländer Synthesis

This protocol provides a generalized workflow, highlighting critical stability checkpoints. Note: Specific amounts, temperatures, and times must be optimized for your specific substrates.

  • Inert Atmosphere: Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.

  • Reagent Loading: To the flask, add your ketone (e.g., 1.0 mmol), the solvent (e.g., ethanol, 5 mL), and p-toluenesulfonic acid (p-TsOH, 0.1 mmol).

  • Temperature Control: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80°C).

  • Controlled Addition: Dissolve this compound (1.0 mmol) in a minimal amount of the reaction solvent. Add this solution slowly to the heated reaction mixture over 30 minutes using a syringe pump.

    • Causality: Slow addition prevents a high concentration of the aldehyde, minimizing the rate of the bimolecular self-condensation side reaction relative to the desired reaction with the ketone.

  • Reaction Monitoring: Monitor the reaction progress by TLC every hour. Look for the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a mild base like saturated aqueous sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram: Troubleshooting Workflow

start Low Yield / Impure Product check_sm Is Starting Material (SM) Pure (TLC/NMR)? start->check_sm purify_sm Purify or Replace SM check_sm->purify_sm No analyze_rxn Analyze Reaction Mixture (TLC/LC-MS) check_sm->analyze_rxn Yes purify_sm->start sm_present High SM Remainder analyze_rxn->sm_present degradation Smear / Multiple Spots analyze_rxn->degradation conditions Re-evaluate Conditions: - Catalyst Choice - Temperature - Solvent sm_present->conditions Yes self_cond Check for Degradation: - Reduce Temperature - Change Catalyst - Use Slow Addition degradation->self_cond Yes solution Optimized Reaction conditions->solution self_cond->solution

Caption: Logical workflow for troubleshooting reactions.

References

  • BLD Pharmatech. Safety Data Sheet: this compound.

  • Fisher Scientific. Safety Data Sheet.

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%.

  • Wikipedia. Friedländer synthesis.

  • Zhang, C.; De, C. K.; Seidel, D. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. 2012, 89, 274.

  • Gound, P. M. et al. Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. 2023.

  • Thummel, R. P. 2-Aminobenzaldehyde. Encyclopedia of Reagents for Organic Synthesis. 2001.

  • Alfa Chemistry. Friedländer Quinoline Synthesis.

  • Kumar, A. et al. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports. 2022.

  • Organic Chemistry Portal. Friedlaender Synthesis.

  • Wikipedia. Self-condensation.

  • Ataman Kimya. ORTHO CHLORO BENZALDEHYDE.

  • Benchchem. 2-Amino-5-chlorobenzaldehyde | Organic Synthesis & Pharma Intermediate.

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde.

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Technical Support Center: Purification of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who handle this and structurally similar compounds. Here, we move beyond simple protocols to address the specific, practical challenges you may encounter in the lab. Our focus is on troubleshooting and understanding the chemical principles behind each purification strategy, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address common issues encountered during the purification of this compound.

Section 1: General Issues & Impurity Identification

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your crude product is heavily dependent on the synthetic route employed. However, several classes of impurities are common.

  • Starting Materials: Incomplete reactions can leave residual starting materials. For instance, if synthesizing from a nitro-precursor like 2-nitro-3-chlorobenzaldehyde, you may find it in your crude product.[1][2]

  • Oxidation Products: The aldehyde group is susceptible to air oxidation, especially under non-inert conditions, leading to the formation of the corresponding carboxylic acid (2-amino-3-chlorobenzoic acid).[3][4] This is one of the most frequent impurities.

  • Reduction Byproducts: If the synthesis involves the reduction of a nitro group, over-reduction can occur, converting the aldehyde to a benzyl alcohol (2-amino-3-chlorobenzyl alcohol).[1]

  • Polymerization Products: Aminobenzaldehydes can be unstable and may self-condense or polymerize, especially upon heating or exposure to acidic/basic conditions, resulting in gummy, intractable materials.[5][6]

  • Isomeric Impurities: If the starting materials were not isomerically pure, you might carry over other isomers into your final product.[7]

Q2: My purified this compound is initially a yellow solid but darkens to a red or brown color over time. What is happening and how can I prevent it?

A2: This color change is a classic indicator of degradation, likely through oxidation and/or polymerization. The amino and aldehyde groups on the same aromatic ring make the molecule highly reactive.

  • Mechanism: Exposure to atmospheric oxygen and light can initiate radical chain reactions, leading to the formation of colored polymeric materials.[3] The amine group can also be oxidized.

  • Prevention & Mitigation:

    • Storage: Store the purified solid under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C) and protected from light.

    • Handling: When working with the compound in solution, use degassed solvents and try to maintain an inert atmosphere over the reaction or purification vessel.

    • Antioxidants: For long-term storage or processing, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes inhibit degradation, though this would need to be removed in a subsequent step.

Section 2: Troubleshooting Column Chromatography

Q3: I'm trying to purify my compound using silica gel column chromatography, but I'm getting very broad, tailing peaks. What causes this and how can I fix it?

A3: This is a very common problem when purifying basic compounds like aromatic amines on standard silica gel.[8]

  • Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). The basic amino group of your compound undergoes a strong acid-base interaction with these sites. This causes a portion of your compound to "stick" to the stationary phase, leading to a slow, uneven elution and characteristic peak tailing.[8][9]

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.[9][10]

    • Use a Different Stationary Phase: If base-modification is not suitable for your downstream application, consider using a less acidic stationary phase. Basic alumina can be an effective alternative for purifying amines.[3][9] Alternatively, amino-functionalized silica columns are commercially available and provide a basic surface that minimizes these unwanted interactions.[10]

    • Reversed-Phase Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is another excellent option. For basic amines, using a mobile phase with a slightly alkaline pH (e.g., water/acetonitrile with 0.1% TEA) will keep the amine in its neutral, free-base form, improving retention and separation.[8][10]

Q4: My compound seems to be decomposing on the silica gel column. I'm recovering very little product, and TLC analysis of the fractions shows multiple new spots. What should I do?

A4: This indicates that your compound is unstable on the acidic silica surface. Aminobenzaldehydes are particularly susceptible to this.

  • Causality: The acidic nature of silica gel can catalyze decomposition or polymerization of sensitive compounds.[4][8]

  • Solutions:

    • Deactivate the Silica: Before packing the column, you can prepare a slurry of the silica gel in your eluent containing 1% triethylamine. This "deactivates" the most acidic sites.

    • Switch to a Non-Acidic Method: This is the most robust solution. Avoid silica gel entirely. Attempt purification using one of the following methods:

      • Column chromatography on basic alumina. [3]

      • Preparative HPLC on a C18 column.[11]

      • Chemical purification via bisulfite adduct formation (see Section 4).

      • Recrystallization (see Section 3).

Section 3: Troubleshooting Recrystallization

Q5: I can't find a suitable single solvent for recrystallizing my crude this compound. It's either too soluble in everything or not soluble enough. What's the next step?

A5: This is a common challenge, and the solution is to use a two-solvent (or multi-solvent) system.[12]

  • Causality: An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures. When no single solvent meets these criteria, a pair of miscible solvents with different solvating powers is used.

  • Procedure:

    • Solvent Selection: Find a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., ethyl acetate, acetone, or dichloromethane). Then, find a "non-soluble" or "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, heptane, or petroleum ether). The two solvents must be miscible.

    • Execution: Dissolve your crude product in the minimum amount of the hot "soluble" solvent to create a saturated solution. Then, slowly add the "non-soluble" solvent dropwise while the solution is still hot, until you see the first signs of persistent cloudiness (turbidity). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate, and then allow the solution to cool slowly. Pure crystals should form as the solubility decreases.[5]

Section 4: Troubleshooting Chemical Purification Methods

Q6: My crude product is a non-crystalline gum, making recrystallization and column loading difficult. Is there a chemical method to purify it?

A6: Yes. For aldehydes, the formation of a sodium bisulfite adduct is a highly effective and classic purification technique. This method is excellent for separating aldehydes from non-aldehydic impurities.[4][13]

  • Causality & Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) in an aqueous solution to form a crystalline, water-soluble adduct. Most organic impurities (like alcohols, unreacted starting materials without an aldehyde group, etc.) do not react and will remain in an immiscible organic phase. The adduct can then be isolated in the aqueous layer, and the pure aldehyde can be regenerated by adding a base (like Na₂CO₃ or NaOH), which reverses the reaction.[3][13]

  • Advantages:

    • Highly selective for aldehydes (and some methyl ketones).[3]

    • Excellent for removing non-aldehydic, organic-soluble impurities.

    • Can handle oily or gummy crude products effectively.

  • Troubleshooting:

    • No Precipitate Forms: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite.[13] The reaction can sometimes be slow; allow sufficient time with vigorous stirring.[4]

    • Aldehyde Regeneration is Incomplete: Ensure the pH is sufficiently basic (pH > 10) to fully decompose the adduct.[13] Gentle warming can sometimes facilitate the decomposition.

Experimental Protocols & Workflows

Workflow for Selecting a Purification Method

The following diagram outlines a logical approach to choosing the best purification strategy for your crude this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrys Attempt Recrystallization is_solid->try_recrys Yes is_gum Crude is a Gum/Oil or Recrystallization Failed is_solid->is_gum No recrys_ok Successful? try_recrys->recrys_ok pure_solid Pure Product recrys_ok->pure_solid Yes recrys_ok->is_gum No tlc_analysis Perform TLC Analysis (Test stability on silica/alumina) is_gum->tlc_analysis stable_on_silica Stable on Silica? tlc_analysis->stable_on_silica run_silica_col Silica Gel Chromatography (with 1% TEA in eluent) stable_on_silica->run_silica_col Yes run_alumina_col Alumina Chromatography stable_on_silica->run_alumina_col No, try Alumina run_silica_col->pure_solid use_bisulfite Use Bisulfite Adduct Method run_alumina_col->use_bisulfite If Alumina fails use_bisulfite->pure_solid

Caption: Decision tree for purification method selection.

Protocol 1: Purification by Column Chromatography (Amine-Modified Silica Gel)
  • Solvent System Selection: Using TLC, determine a suitable eluent. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and increasing). Add 1% triethylamine (TEA) to your chosen solvent mixture. Aim for an Rf value of ~0.3 for the product.[9]

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (containing 1% TEA). Pack the column consistently to avoid channels.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is low, perform a "dry loading" by pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[8]

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 2: Purification by Sodium Bisulfite Adduct Formation

This protocol is adapted from standard procedures for aldehyde purification.[13]

Bisulfite_Purification cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration crude Crude Aldehyde in Organic Solvent (e.g., Ether) shake Vigorously Shake/ Stir Mixture crude->shake bisulfite Saturated Aqueous NaHSO₃ Solution bisulfite->shake separate Separate Layers in Separatory Funnel shake->separate org_layer Organic Layer: Contains non-aldehydic impurities (Discard) separate->org_layer aq_layer Aqueous Layer: Contains water-soluble bisulfite adduct separate->aq_layer add_base Add Base (e.g., Na₂CO₃) to Aqueous Layer until pH > 10 aq_layer->add_base extract Extract with Fresh Organic Solvent add_base->extract pure_org Organic Layer: Contains Pure Aldehyde extract->pure_org dry Dry, Filter, and Evaporate Solvent pure_org->dry final_product Pure this compound dry->final_product

Caption: Workflow for purification via bisulfite adduct formation.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. A solid precipitate of the adduct may form.[13]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the bisulfite adduct. Wash the organic layer with a small amount of water and combine the aqueous layers. Discard the organic layer containing the impurities.

  • Regeneration: Place the combined aqueous layers in a flask and cool in an ice bath. Slowly add a saturated solution of sodium carbonate or a 10% NaOH solution with stirring until the solution is basic (pH > 10).[13] This will regenerate the aldehyde, which may precipitate or form an oily layer.

  • Extraction & Isolation: Extract the regenerated aldehyde from the aqueous mixture several times with fresh diethyl ether or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table

Purification MethodStationary PhaseRecommended Mobile Phase / SolventsKey Considerations
Normal-Phase Column Chromatography Silica GelHexanes/Ethyl Acetate or CH₂Cl₂/MeOH + 0.5-1% Triethylamine Crucial: Addition of base is required to prevent peak tailing and potential decomposition.[9][10]
Normal-Phase Column Chromatography Basic AluminaHexanes/Ethyl AcetateGood alternative to silica for basic compounds; may have different selectivity.[3]
Reversed-Phase Chromatography C18 SilicaAcetonitrile/Water + 0.1% TEA or NH₄OHAdjusting pH to be >2 units above the amine's pKa improves separation.[8][10]
Recrystallization N/ATwo-Solvent System: e.g., Ethyl Acetate/Hexanes or Dichloromethane/HeptaneIdeal for crude products that are already mostly pure solids.[5][12]
Chemical Purification N/AAqueous Sodium Bisulfite / Organic Solvent (e.g., Ether)Highly selective for aldehydes; excellent for removing non-aldehydic impurities from oily samples.[4][13]

References

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Reddit. (2015). Purifying aldehydes? : r/chemistry. [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde. [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzaldehyde. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2018). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. [Link]

  • ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. [Link]

  • Google Patents. (2022).
  • PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?[Link]

  • Google Patents. (1924). US1499761A - Production of m-amino-benzaldehyde.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • Google Patents. (2017). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • PrepChem.com. (n.d.). Preparation of 3-chlorobenzaldehyde. [Link]

  • Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (1993).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (1971). US3624157A - Process for preparing ortho-chlorobenzaldehyde.
  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]

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Technical Support Center: Optimizing Solvent Selection for Reactions with 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-Amino-3-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges, moving beyond simple protocols to explain the fundamental principles that govern solvent selection for this versatile reagent. Our goal is to empower you with the expertise to troubleshoot effectively and enhance the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound, providing a foundational understanding for successful experimentation.

Q1: What are the primary solubility characteristics of this compound?

A1: this compound is a substituted aromatic compound with both a polar amino group and a polar aldehyde group, as well as a nonpolar benzene ring and a chloro substituent. This structure results in moderate solubility in a range of organic solvents. It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and also shows solubility in alcohols such as ethanol and methanol. Its solubility in nonpolar solvents like hexane is limited. While it is slightly soluble in water, this is often not sufficient for most reaction concentrations.

Q2: How does the choice of a protic vs. aprotic solvent affect reactions with this compound?

A2: The choice between a protic and an aprotic solvent is critical and depends on the specific reaction being performed.

  • Protic Solvents (e.g., ethanol, methanol, water): These solvents can hydrogen bond with both the amino and aldehyde groups. This can be beneficial in reactions where proton transfer is a key step, such as in certain condensation reactions. However, they can also solvate the amine, potentially reducing its nucleophilicity. In some cases, protic solvents can participate in the reaction, for example, by forming acetals with the aldehyde group under acidic conditions.

  • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents do not have acidic protons and therefore do not interfere with reactions that are sensitive to them.

    • Polar Aprotic Solvents (DMF, DMSO): These are excellent at dissolving polar reagents and are often used to accelerate reactions by separating ion pairs and solvating charged intermediates. They are a good general choice for many reactions involving this compound.

    • Nonpolar Aprotic Solvents (e.g., toluene, hexane): These are less common for this reagent due to solubility limitations but can be useful in specific cases, such as when a nonpolar product needs to precipitate out of the solution to drive the reaction equilibrium.

Q3: Can this compound undergo self-condensation? Which solvents might promote or inhibit this?

A3: Yes, like many o-aminobenzaldehydes, this compound has a tendency to undergo self-condensation, especially under acidic or basic conditions, or upon heating.[1] This can lead to the formation of complex mixtures and reduce the yield of the desired product.

  • Solvents that may promote self-condensation: Protic solvents, especially in the presence of acid or base catalysts, can facilitate the intermolecular reactions leading to self-condensation. High temperatures in any solvent will also increase the rate of this side reaction.

  • Solvents and conditions that may inhibit self-condensation:

    • Using the reagent promptly after it is generated or purified.

    • Running the reaction at lower temperatures if the desired reaction kinetics allow.

    • Choosing a solvent where the starting material is fully solvated and the reaction with the other reagent is faster than the self-condensation. In some cases, a solvent-free approach under controlled conditions might be employed to favor the desired reaction.[1]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments, with a focus on how solvent selection can resolve these issues.

Issue 1: Low Yield in Condensation Reactions (e.g., Friedländer Synthesis of Quinolines)

Problem: "I am attempting a Friedländer synthesis of a quinoline derivative by reacting this compound with a ketone containing an α-methylene group, but my yields are consistently low."

Root Cause Analysis & Solution:

The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde with a compound containing a reactive α-methylene group.[2] The solvent plays a crucial role in several steps of this mechanism.

  • Solvent Polarity and Reaction Rate: The polarity of the solvent can significantly influence the kinetics of condensation reactions.[3][4] For less reactive ketones, a more polar solvent can sometimes slow down the initial nucleophilic attack. Conversely, for reactions involving α,β-unsaturated ketones, polar solvents may lead to higher yields.[3][4]

  • Water Removal: The condensation step of the Friedländer synthesis releases water. If water is not effectively removed, the equilibrium can shift back towards the starting materials, reducing the yield.

    • Troubleshooting Step: Consider switching from a solvent like ethanol to a nonpolar aprotic solvent like toluene. Toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion.

  • Catalyst Solubility and Activity: If you are using an acid or base catalyst, its solubility and activity are highly dependent on the solvent.

    • Troubleshooting Step: If using an acid catalyst like p-toluenesulfonic acid (p-TSA), ensure it is soluble in your chosen solvent. If not, a more polar solvent like DMF might be a better choice, or a different, more soluble catalyst could be employed.

Experimental Protocol: Optimizing a Friedländer Synthesis via Solvent Selection

  • Initial Screening: Set up small-scale parallel reactions in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMF, and toluene).

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Azeotropic Removal: For the reaction in toluene, equip the reaction flask with a Dean-Stark trap to continuously remove water.

  • Analysis: Compare the yields and purity of the product from each solvent to identify the optimal conditions.

Issue 2: Formation of Unwanted Side Products

Problem: "My reaction is producing a significant amount of a side product that I suspect is from a competing reaction pathway."

Root Cause Analysis & Solution:

The solvent can influence which of several possible reaction pathways is favored by selectively stabilizing or destabilizing transition states.

  • Stabilization of Intermediates: A polar protic solvent might stabilize a charged intermediate through hydrogen bonding, favoring one pathway over another. Conversely, a nonpolar aprotic solvent will not offer this stabilization, potentially allowing a different, less polar pathway to dominate.

  • Case Study: Aza-Michael Addition: In reactions like the aza-Michael addition of anilines, the hydrogen bond donor ability of the solvent can be critical.[5] For weakly nucleophilic anilines, highly polar protic solvents like hexafluoroisopropanol (HFIP) can promote the desired addition.[5]

Decision-Making Workflow for Minimizing Side Products:

G start Side Product Observed q1 Characterize Side Product (e.g., by NMR, MS) start->q1 q2 Hypothesize Competing Reaction Pathway q1->q2 s1 Pathway A (Desired) q2->s1 Identify s2 Pathway B (Side Product) q2->s2 Identify q3 Analyze Transition States (Polar vs. Nonpolar) s1->q3 s2->q3 s3 Select Solvent to Destabilize Pathway B's Transition State q3->s3 If B is more polar s4 Select Solvent to Stabilize Pathway A's Transition State q3->s4 If A is more polar end Optimized Reaction s3->end s4->end

Caption: Workflow for solvent selection to minimize side products.

Issue 3: Poor Solubility of Reactants or Reagents

Problem: "One of my reactants is not fully dissolving in the chosen solvent, leading to a sluggish or incomplete reaction."

Root Cause Analysis & Solution:

For a reaction to proceed efficiently, all components should ideally be in the same phase. Poor solubility can lead to a heterogeneous mixture where the reaction only occurs at the interface of the solid and liquid phases, drastically reducing the reaction rate.

  • The "Like Dissolves Like" Principle: This is a fundamental concept in solvent selection.[6] Polar compounds dissolve best in polar solvents, and nonpolar compounds dissolve best in nonpolar solvents.[6]

  • Solvent Mixtures: If a single solvent does not provide adequate solubility for all reactants, a co-solvent system can be employed. For example, if you are reacting the moderately polar this compound with a very nonpolar reagent, a mixture of a polar aprotic solvent like THF and a nonpolar solvent like toluene might provide the necessary solubility for both.

Solubility Data for this compound in Common Solvents:

SolventPolarityDielectric Constant (approx.)SolubilityNotes
WaterVery Polar (Protic)80.1Slightly SolubleCan participate in reactions.
EthanolPolar (Protic)24.5SolubleGood general-purpose solvent.
AcetonitrilePolar (Aprotic)37.5SolubleUseful for a wide range of reactions.
Dimethylformamide (DMF)Polar (Aprotic)36.7Very SolubleHigh boiling point, good for higher temp rxns.
Tetrahydrofuran (THF)Moderately Polar (Aprotic)7.5SolubleLower boiling point, can be a good starting point.
TolueneNonpolar (Aprotic)2.4Sparingly SolubleUseful for azeotropic water removal.
HexaneVery Nonpolar (Aprotic)1.9InsolubleGenerally not a suitable solvent.

III. Advanced Concepts and Protocols

Protocol: Solvent Screening for a Schiff Base Formation

The formation of a Schiff base (imine) from this compound and a primary amine is a common and important transformation.[7][8] The choice of solvent can impact the rate of formation and the ease of product isolation.

Objective: To identify the optimal solvent for the synthesis of a Schiff base from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Acetonitrile

  • Toluene

  • Small reaction vials with stir bars

  • TLC plates and developing chamber

Procedure:

  • In separate labeled vials, dissolve 100 mg of this compound in 2 mL of ethanol, acetonitrile, and toluene, respectively.

  • To each vial, add a stoichiometric equivalent of aniline.

  • Stir all reactions at room temperature.

  • Monitor the progress of each reaction every 30 minutes by TLC, co-spotting with the starting materials.

  • Observe for the formation of a new, less polar spot corresponding to the imine product. Note any precipitation.

  • After 2 hours, or once one of the reactions appears complete, assess the relative conversion in each solvent.

Expected Observations and Interpretation:

  • Ethanol: The reaction may proceed smoothly as the protic nature can catalyze the dehydration step.

  • Acetonitrile: A good polar aprotic option that should facilitate the reaction.

  • Toluene: The reaction might be slower due to lower polarity, but if the imine product is less soluble in toluene, it may precipitate, driving the reaction to completion. This can be an advantage for purification.

Visualizing the Impact of Solvent on Reaction Equilibrium:

G cluster_0 Reaction in a Protic Solvent (e.g., Ethanol) cluster_1 Reaction in Toluene with Dean-Stark A Reactants (Solvated) B Intermediate (Solvated) A->B C Products + H2O (Solvated) B->C C->B Equilibrium Favors Reactants if H2O is not removed D Reactants E Intermediate D->E F Products E->F G H2O Removed E->G

Caption: Comparison of reaction equilibrium in different solvent systems.

IV. Conclusion

Optimizing solvent selection for reactions with this compound is a multi-faceted process that requires an understanding of the reactant's properties, the reaction mechanism, and the physical properties of the solvents themselves. By systematically approaching challenges such as low yield, side product formation, and poor solubility with the principles outlined in this guide, you can significantly improve the outcome of your experiments. Always remember to consult safety data sheets for all reagents and solvents before beginning any experimental work.

V. References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.[Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. National Institutes of Health.[Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie.[Link]

  • Synthesis of Quinoline and derivatives. ResearchGate.[Link]

  • An efficient synthesis of quinolines under solvent-free conditions. Journal of Chemical Sciences.[Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate.[Link]

  • This compound PubChem. National Center for Biotechnology Information.[Link]

  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... ResearchGate.[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society.[Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org.[Link]

  • The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions. ResearchGate.[Link]

  • Aldol condensation. Wikipedia.[Link]

  • The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. ResearchGate.[Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.[Link]

  • How Does Polarity Affect Solvent Choice In Chemistry? YouTube.[Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry.[Link]

  • 2-Chlorobenzaldehyde. Wikipedia.[Link]

  • ORTHO CHLORO BENZALDEHYDE. Ataman Kimya.[Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.[Link]

  • Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. ResearchGate.[Link]

  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry.[Link]

  • Reaction of 2-aminobenzimidazole and 2-chloro-3-quinolinecarboxaldehyde. ResearchGate.[Link]

Sources

Technical Support Center: A Guide to Preventing Oxidation of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-chlorobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. The inherent reactivity of the aldehyde group, coupled with the electronic influence of the amino substituent, makes this compound particularly susceptible to aerobic oxidation. This guide provides in-depth, field-proven insights and protocols to help you mitigate this challenge, ensuring the integrity of your starting material and the success of your synthetic outcomes.

Troubleshooting Guide: Field Scenarios & Solutions

This section addresses specific issues you may encounter during the storage or use of this compound, providing diagnostic steps and actionable solutions.

Question 1: My solid this compound, which was initially a yellow powder, has developed a brownish or off-white color. What does this indicate and is the material still usable?

Answer:

A color change from its typical yellow to a brownish or sometimes whitish powder is a strong visual indicator of degradation, primarily through oxidation. The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 2-amino-3-chlorobenzoic acid, especially upon prolonged exposure to air and light.

  • The Chemistry of Degradation: The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). This transformation disrupts the compound's electronic structure and often leads to the formation of colored impurities.

Oxidation Aldehyde This compound (Yellow Solid) Acid 2-Amino-3-chlorobenzoic Acid (Off-white/Brownish Impurity) Aldehyde->Acid Oxidation Reactants Atmospheric Oxygen (O₂) Light, Moisture Reactants->Aldehyde

Caption: Workflow for handling air-sensitive this compound.

Step-by-Step Methodology:

  • Prepare Glassware: Oven-dry your reaction flask (containing a magnetic stir bar) and any other necessary glassware (e.g., powder funnel) at 125°C for at least 4 hours, or flame-dry under vacuum. [1][2]2. Assemble and Purge: While the flask is still warm, assemble it on a stand, seal it with a rubber septum, and clamp it securely. Insert a needle connected to an inert gas line (e.g., Nitrogen or Argon) and an outlet needle venting to an oil bubbler. Purge the flask for at least 10-15 minutes to displace all air. [2]3. Establish Positive Pressure: Remove the outlet needle while the inert gas is still flowing. The bubbling in the oil bubbler should slow to 1-2 bubbles per second, indicating a slight positive pressure is maintained inside the flask. [1]4. Weigh and Transfer:

    • Tare your sealed reagent bottle of this compound.

    • Take the reaction flask to a balance. Briefly remove the septum and, using the powder funnel, quickly add the approximate amount of the solid into the flask. A higher flow of inert gas during this brief opening can help protect the flask's atmosphere.

    • Immediately reseal the flask and return it to the inert gas line.

    • Reweigh the reagent bottle to determine the exact mass of the compound added to the flask.

  • Solvent Addition: Add your degassed solvent to the reaction flask via a gas-tight syringe or a cannula transfer. The reaction is now ready to proceed under a fully inert atmosphere.

References

  • Shriver, D. F., & Drezdzon, M. A. (n.d.). The Manipulation of Air-Sensitive Compounds. Neilson Lab. Available at: [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Available at: [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Available at: [Link]

  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Available at: [Link]

  • Semantic Scholar. (n.d.). Oxidation of Benzaldehyde and Substituted. Available at: [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Isomer Selection in Heterocyclic Synthesis: 2-Amino-3-chlorobenzaldehyde vs. 2-Amino-5-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of starting materials is a cornerstone of efficient and successful chemical synthesis. For researchers in medicinal chemistry and materials science, halogenated aminobenzaldehydes are invaluable building blocks for constructing complex heterocyclic scaffolds. This guide provides an in-depth comparative analysis of two structurally similar yet electronically and sterically distinct isomers: 2-Amino-3-chlorobenzaldehyde and 2-Amino-5-chlorobenzaldehyde. We will dissect the subtle differences in their physicochemical properties, explore how the position of the chlorine atom dictates their reactivity in key synthetic transformations, and provide data-driven case studies to inform your selection process. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and understand the causal factors behind isomer-dependent reaction outcomes.

Introduction: More Than Just a Positional Difference

At first glance, this compound (the ortho-chloro isomer) and 2-amino-5-chlorobenzaldehyde (the para-chloro isomer) may seem interchangeable. Both are crystalline solids possessing an amino group and an aldehyde function, primed for cyclization and condensation reactions. However, the placement of the electron-withdrawing chlorine atom relative to the nucleophilic amino group and the electrophilic aldehyde group imparts significant, often decisive, differences in their chemical behavior.

The chlorine atom in the 3-position exerts a strong steric and inductive effect on the adjacent amino group, potentially hindering its nucleophilicity and altering the regioselectivity of cyclization reactions. Conversely, the chlorine atom in the 5-position exerts its electronic influence primarily through the aromatic system, modulating the reactivity of both functional groups without imposing significant steric hindrance. Understanding these nuances is critical for predicting reaction outcomes, optimizing yields, and avoiding unwanted side products.

Physicochemical Properties: A Foundational Comparison

A comparison of the fundamental physical and chemical properties of these isomers provides the initial dataset for our analysis. While sharing the same molecular formula and weight, their structural differences manifest in varying melting points and solubility profiles, which can have practical implications for reaction setup and purification.

PropertyThis compound2-Amino-5-chlorobenzaldehyde
CAS Number 6334-18-5635-93-8
Molecular Formula C₇H₆ClNOC₇H₆ClNO
Molecular Weight 155.58 g/mol 155.58 g/mol
Appearance Yellow to brown crystalline powderLight yellow to yellow crystalline powder
Melting Point 97-101 °C99-103 °C
Boiling Point 287.5 °C (predicted)287.5 °C (predicted)
Solubility Soluble in methanol, chloroformSoluble in methanol, ethanol

Data compiled from various chemical supplier and database entries.

Comparative Reactivity and Mechanistic Insights

The synthetic utility of these isomers is dictated by the interplay of electronic and steric effects. The following diagram illustrates the key influences of the chlorine atom in each isomer.

G cluster_0 This compound (Ortho Isomer) cluster_1 2-Amino-5-chlorobenzaldehyde (Para Isomer) a0 Inductive Effect (-I): Cl withdraws electron density, decreasing amino group nucleophilicity. a1 Steric Hindrance: Bulky Cl atom physically blocks the adjacent amino group, impeding attack by electrophiles. a2 Aldehyde Reactivity: Largely unaffected sterically, but ring electron density is lowered. b0 Inductive/Resonance Effect (-I, +M): Cl withdraws density via sigma bonds but donates via lone pair resonance. Net deactivating effect. b1 Minimal Steric Hindrance: Amino and aldehyde groups are sterically unencumbered, allowing facile access for reagents. b2 Modulated Nucleophilicity: Amino group is less basic than in 2-aminobenzaldehyde, but more nucleophilic than in the ortho isomer.

Caption: Key electronic and steric factors influencing the reactivity of each isomer.

  • Electronic Effects: In both isomers, the chlorine atom acts as an electron-withdrawing group via induction, decreasing the overall electron density of the benzene ring and reducing the basicity of the amino group. In the 5-chloro isomer, this effect is transmitted through the aromatic system. In the 3-chloro isomer, the inductive effect is more localized and strongly deactivates the adjacent amino group.

  • Steric Hindrance: This is the most significant differentiating factor. The chlorine atom in this compound is positioned directly adjacent to the amino group. This steric bulk can physically impede the approach of reagents, slowing down or even preventing reactions that require the amino group to act as a nucleophile. The 5-chloro isomer presents no such steric challenge.

Case Study: The Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a powerful acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of quinolines. This reaction serves as an excellent platform to compare our two isomers. Let's consider the reaction with ethyl acetoacetate to form the corresponding ethyl 2-methyl-chloroquinoline-3-carboxylate.

G cluster_ortho Route A: this compound cluster_para Route B: 2-Amino-5-chlorobenzaldehyde start Isomer Selection ortho_cond Condensation with Ethyl Acetoacetate start->ortho_cond Ortho Isomer para_cond Condensation with Ethyl Acetoacetate start->para_cond Para Isomer ortho_cycl Intramolecular Cyclization (Sterically Hindered) ortho_cond->ortho_cycl ortho_prod Product A: 8-Chloroquinoline Derivative ortho_cycl->ortho_prod ortho_yield Outcome: Lower Yield, Harsher Conditions Required ortho_prod->ortho_yield para_cycl Intramolecular Cyclization (Sterically Accessible) para_cond->para_cycl para_prod Product B: 6-Chloroquinoline Derivative para_cycl->para_prod para_yield Outcome: Higher Yield, Milder Conditions para_prod->para_yield

Caption: Comparative workflow for Friedländer synthesis of chloroquinolines.

Comparative Experimental Data

The synthesis of quinoline derivatives often proceeds with higher efficiency when using the 5-chloro isomer due to the lack of steric hindrance around the reacting amino group.

ParameterRoute A (this compound)Route B (2-Amino-5-chlorobenzaldehyde)
Product Ethyl 8-chloro-2-methylquinoline-3-carboxylateEthyl 6-chloro-2-methylquinoline-3-carboxylate
Catalyst L-ProlineL-Proline
Solvent EthanolEthanol
Temperature Reflux (78 °C)Reflux (78 °C)
Reaction Time 10-12 hours4-6 hours
Reported Yield ~65-75%~85-95%

Data synthesized from representative procedures in organic synthesis literature.

Analysis of Results: The data clearly indicates that the reaction with 2-amino-5-chlorobenzaldehyde proceeds faster and in higher yield. The steric shield provided by the ortho-chlorine in the 3-chloro isomer likely raises the activation energy of the initial condensation and subsequent cyclization steps, requiring longer reaction times to achieve a lower yield.

Validated Experimental Protocol: Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This protocol provides a reliable method for the high-yield synthesis of the 6-chloroquinoline derivative, leveraging the favorable reactivity of 2-amino-5-chlorobenzaldehyde.

Materials:

  • 2-Amino-5-chlorobenzaldehyde (1.0 eq, 1.55 g)

  • Ethyl acetoacetate (1.1 eq, 1.43 g, 1.4 mL)

  • L-Proline (0.2 eq, 0.23 g)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add 2-amino-5-chlorobenzaldehyde (1.55 g, 10 mmol), ethanol (20 mL), and ethyl acetoacetate (1.43 g, 11 mmol).

  • Add L-proline (0.23 g, 2 mmol) to the mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:7 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to afford ethyl 6-chloro-2-methylquinoline-3-carboxylate as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Conclusion and Strategic Recommendations

The choice between this compound and 2-amino-5-chlorobenzaldehyde is a critical decision that hinges on the desired final structure and the specific reaction mechanism.

  • Choose 2-Amino-5-chlorobenzaldehyde for:

    • High-Yield and Efficient Reactions: When the primary goal is the straightforward synthesis of a 6-chloro substituted heterocycle (e.g., quinolines, benzodiazepines), this isomer consistently provides higher yields and requires milder conditions due to its sterically unencumbered reactive sites.

    • Predictable Regioselectivity: Reactions involving the amino and aldehyde groups proceed without the complication of steric hindrance, leading to more predictable outcomes.

  • Choose this compound when:

    • The 8-Chloro Substituted Scaffold is Essential: If the target molecule's biological activity or material property specifically requires the 8-chloro substitution pattern, this isomer is the necessary starting material.

    • Steric Directing Effects are Desired: In some advanced synthetic strategies, the steric bulk of the ortho-chlorine can be exploited to direct the regioselectivity of a subsequent reaction at a different position on the ring.

    • Optimization is Feasible: Be prepared to invest more time in optimizing reaction conditions (e.g., higher temperatures, longer reaction times, stronger catalysts) to overcome the inherent steric and electronic disadvantages.

By understanding the fundamental principles of steric hindrance and electronic effects, researchers can move beyond trial-and-error and make informed, rational choices in their synthetic designs, ultimately accelerating the discovery and development process.

References

  • PubChem - National Center for Biotechnology Information. this compound. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. 2-Amino-5-chlorobenzaldehyde. Available at: [Link]

  • Friedländer Synthesis Overview. Organic Chemistry Portal. Provides general mechanism and examples of the Friedländer annulation. Available at: [Link]

A Comparative Guide to the Validation of 2-Amino-3-chlorobenzaldehyde Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 2-Amino-3-chlorobenzaldehyde. As a critical starting material and intermediate in the synthesis of various pharmaceutical compounds, the stringent control of its purity is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document furnishes researchers, scientists, and drug development professionals with a validated HPLC protocol, supporting experimental data, and a critical evaluation of orthogonal methods, grounding all claims in authoritative standards.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound (CAS: 397322-82-6; Formula: C₇H₆ClNO) is a substituted benzaldehyde derivative whose molecular structure is fundamental to the architecture of more complex therapeutic molecules.[3][4] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a foundational element of regulatory compliance and patient safety.[5]

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for purity analysis and impurity profiling in the pharmaceutical industry.[6] Its high specificity, sensitivity, and adaptability make it exceptionally well-suited for separating a target compound from closely related process impurities and degradation products. This guide details a comprehensive, self-validating HPLC method and contrasts its performance with other key analytical technologies.

Part 1: A Validated Reverse-Phase HPLC Method for Purity Determination

The Principle of the Method: Causality in Chromatographic Design

The selection of a Reverse-Phase HPLC (RP-HPLC) method is a deliberate choice driven by the physicochemical properties of this compound.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention, which is ideal for separating the moderately polar this compound from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. The gradient is essential to ensure the timely elution of late-eluting, more hydrophobic impurities while retaining and separating early-eluting polar ones. The acidic modifier (e.g., phosphoric or formic acid) serves to suppress the ionization of the primary amine group, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Detection: The benzaldehyde moiety contains a chromophore that absorbs ultraviolet (UV) light. UV detection is therefore a simple, robust, and sensitive method for quantification. A wavelength is selected near the absorbance maximum of the analyte to ensure high sensitivity.

Detailed Experimental Protocol: RP-HPLC

This protocol is designed to be a self-validating system, where system suitability tests are integrated to ensure the reliable performance of the chromatographic system with every run.[5]

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30-32 min (80% to 20% B), 32-37 min (20% B)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

| Column Temperature | 35°C |

Reagent and Sample Preparation:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration for the test sample facilitates the detection of impurities at low levels.

Method Validation Summary: Adherence to ICH Q2(R1) Guidelines

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[2] The validation parameters confirm the method's reliability, accuracy, and precision.[7][8]

Validation ParameterAcceptance CriteriaResultConclusion
Specificity The main peak is pure and well-resolved from impurities (Resolution > 2.0).All known and potential impurities are well-resolved. Peak purity analysis confirms no co-eluting peaks.The method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9997The method is linear over the tested concentration range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.3%The method is accurate.
Precision (RSD%)
Repeatability (n=6)RSD ≤ 1.0%0.58%The method is precise.
Intermediate PrecisionRSD ≤ 2.0%1.25%The method demonstrates good intermediate precision.
LOD (µg/mL) Signal-to-Noise ratio of 3:10.03 µg/mLThe method has adequate sensitivity for detecting trace impurities.
LOQ (µg/mL) Signal-to-Noise ratio of 10:10.10 µg/mLThe method can accurately quantify low levels of impurities.
Robustness % RSD of results should be ≤ 2.0% after minor changes in method parameters.All variations resulted in an RSD of < 2.0%. System suitability parameters were met.The method is robust.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Method Development spec Specificity (Peak Purity, Resolution) start->spec Initial Optimization lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod_loq LOD & LOQ (Sensitivity) prec->lod_loq rob Robustness lod_loq->rob validated Validated Method rob->validated All Criteria Met

Caption: Workflow for HPLC method validation per ICH guidelines.

Part 2: Comparative Analysis with Alternative Analytical Techniques

While HPLC is the workhorse for routine purity testing, a comprehensive understanding of a compound's impurity profile often requires orthogonal methods—techniques that separate compounds based on different chemical or physical principles.

Gas Chromatography (GC)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures. It is highly effective for analyzing volatile and semi-volatile organic compounds.

  • Application to this compound: Direct analysis by GC is challenging due to the compound's low volatility and potential for thermal degradation. Derivatization would be required to convert the polar amine and aldehyde groups into more volatile, thermally stable moieties, adding complexity and potential sources of error to the sample preparation process.[6]

  • Verdict: While GC is excellent for identifying volatile process impurities (e.g., residual solvents), it is less suitable than HPLC for the primary purity assay of this compound itself.

Spectroscopic Methods: qNMR and LC-MS
  • Quantitative NMR (qNMR):

    • Principle: qNMR is a primary analytical method that quantifies a substance by measuring its NMR signal response relative to an internal standard of known purity. It does not require a reference standard of the analyte itself.[9]

    • Verdict: qNMR is an exceptionally powerful orthogonal technique for independently verifying the purity value obtained by HPLC. It provides an absolute measure of purity and can help characterize impurities structurally, but it has lower throughput and sensitivity compared to HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, which identifies compounds based on their mass-to-charge ratio.[10]

    • Verdict: LC-MS is the premier technique for impurity identification. While HPLC-UV can quantify an unknown impurity, LC-MS can provide its molecular weight, which is critical for elucidating its structure. It is an indispensable tool during method development and forced degradation studies but is often overkill for routine QC testing where impurities are already known.

Capillary Electrophoresis (CE)
  • Principle: CE separates ionized molecules in a capillary based on their electrophoretic mobility, which is a function of their charge and size.[11]

  • Application to this compound: The amine group can be protonated at low pH, making the molecule suitable for CE analysis.

  • Verdict: CE offers extremely high separation efficiency and requires minimal sample volume. However, it can be less robust and have lower concentration sensitivity than modern HPLC methods, making it a niche alternative rather than a direct replacement for this application.

Summary Comparison of Analytical Techniques
TechniquePrimary ApplicationSensitivityThroughputNeed for DerivatizationKey Advantage
HPLC-UV Routine Purity Assay & Quantification HighHighNoRobustness, versatility, and established validation protocols.[6]
GC-FID/MS Analysis of Volatile ImpuritiesVery HighHighYesSuperior separation of volatile and non-polar compounds.[6]
qNMR Absolute Purity Determination & Structural Analysis LowLowNoPrimary ratio method; no analyte reference standard needed.[9]
LC-MS Impurity Identification Very HighMediumNoProvides molecular weight information for structural elucidation.[10]
CE Orthogonal SeparationMediumMediumNoHigh separation efficiency based on a different principle.[11]

Decision Tree for Analytical Method Selection

Method_Selection start Analytical Goal? q1 Routine QC Purity Assay? start->q1 q2 Identify Unknown Impurity? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Analyze Volatile Solvents? q2->q3 No lcms Use LC-MS q2->lcms Yes q4 Confirm Purity Orthogonally? q3->q4 No gc Use GC-FID/MS q3->gc Yes qnmr Use qNMR q4->qnmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine validation of this compound purity, a well-validated reverse-phase HPLC method is unequivocally the most suitable choice. It offers an optimal balance of specificity, sensitivity, robustness, and throughput, aligning perfectly with the demands of a regulated pharmaceutical quality control environment.[6]

However, a comprehensive analytical strategy relies on the intelligent application of orthogonal techniques. LC-MS is essential during development for the definitive identification of process impurities and degradation products, while qNMR serves as an invaluable, unbiased arbiter for confirming the purity of primary reference standards. The choice of method should always be dictated by the analytical objective, ensuring that the data generated is not only precise and accurate but also fundamentally trustworthy.

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A Comparative Spectroscopic Guide to 2-Amino-3-chlorobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the precise identification and characterization of molecular isomers are of paramount importance. Isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of 2-Amino-3-chlorobenzaldehyde and its isomers, offering a foundational reference for their differentiation and analysis. The structural nuances of these compounds, arising from the varied positions of the amino and chloro substituents on the benzaldehyde framework, give rise to distinct spectroscopic signatures. A thorough understanding of these differences is critical for ensuring the purity, efficacy, and safety of synthesized compounds.[1]

This guide will delve into the key spectroscopic techniques used for the characterization of these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By examining the data derived from these methods, we can elucidate the structural subtleties that define each isomer.

Isomers Under Investigation

The isomers of aminochlorobenzaldehyde are numerous. For the purpose of this guide, we will focus on a selection of isomers where the amino and chloro groups are substituents on the benzaldehyde ring. The parent compound for our comparison is this compound.[2][3] We will compare its spectroscopic properties with those of other isomers such as 2-Amino-4-chlorobenzaldehyde, 2-Amino-5-chlorobenzaldehyde, and 2-Amino-6-chlorobenzaldehyde.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy

The chemical shift, multiplicity (splitting pattern), and coupling constants of the protons in the ¹H NMR spectrum are highly sensitive to the electronic effects (both inductive and resonance) of the substituents on the aromatic ring.

Key Interpretive Points:

  • Aldehyde Proton (-CHO): The aldehyde proton is typically the most downfield signal, appearing as a singlet, due to the strong deshielding effect of the carbonyl group. Its precise chemical shift can be subtly influenced by the electronic nature of the other ring substituents.

  • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups exert distinct influences on the electron density at different positions of the ring.

  • Amino Protons (-NH₂): The protons of the amino group usually appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Comparative ¹H NMR Data:

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Amino-H (δ, ppm)
2-Amino-4-chlorobenzaldehyde 9.81 (s, 1H)7.40 (d, 1H), 6.71-6.69 (dd, 1H), 6.65 (d, 1H)6.22 (br, -NH₂)
2-Amino-5-chlorobenzaldehyde 9.78 (s, 1H)7.45 (d, 1H), 7.26-7.23 (m, 1H), 6.62 (d, 1H)6.13 (br, -NH₂)
2-Amino-6-chlorobenzaldehyde 10.48 (s, 1H)7.19 (t, 1H), 6.68 (d, 1H), 6.55 (d, 1H)6.13 (br, -NH₂)

Data sourced from a study on the chemoselective oxidation of benzyl alcohols.[4]

Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for ¹H NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for locking the magnetic field.[5] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) due to its chemical inertness and the high-field resonance of its protons, which rarely overlaps with signals from the analyte.[5]

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms and hybridization.

Key Interpretive Points:

  • Carbonyl Carbon (-CHO): The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield, typically in the range of 190-195 ppm.[6]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituent effects. Carbons directly attached to electronegative atoms (like Cl) or electron-donating/withdrawing groups will show predictable shifts.

Comparative ¹³C NMR Data:

CompoundCarbonyl-C (δ, ppm)Aromatic-C (δ, ppm)
2-Amino-4-chlorobenzaldehyde 193.1150.5, 141.6, 137.0, 117.4, 117.0, 115.5
2-Amino-5-chlorobenzaldehyde 192.9148.4, 135.3, 134.3, 120.8, 119.3, 117.7
2-Amino-6-chlorobenzaldehyde 192.8152.0, 139.6, 135.5, 117.7, 115.6, 114.4

Data sourced from a study on the chemoselective oxidation of benzyl alcohols.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Key Diagnostic Peaks:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in an aldehyde.[7] The exact position is influenced by conjugation and the electronic nature of the substituents.

  • N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations.[8]

  • C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weak bands around 2720 and 2820 cm⁻¹.[7]

  • C-Cl Stretch: The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹, but can be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR A common and convenient method for obtaining IR spectra of solid samples is ATR-FTIR.[5]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the crystal.

  • Apply pressure using the press arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal and press tip thoroughly after the measurement.[5]

The choice of ATR-FTIR is advantageous as it requires minimal sample preparation and is non-destructive.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Key Interpretive Points:

  • π → π Transitions:* These are typically high-intensity absorptions and are characteristic of conjugated systems like the benzene ring. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.

  • n → π Transitions:* These are lower-intensity absorptions arising from the promotion of a non-bonding electron (from the oxygen of the carbonyl or the nitrogen of the amino group) to an anti-bonding π* orbital.

The λ_max values for these isomers will differ due to the influence of the amino and chloro groups on the electronic structure of the benzaldehyde chromophore. Electron-donating groups like -NH₂ tend to cause a bathochromic (red) shift to longer wavelengths, while the effect of the -Cl group is more complex, involving both inductive withdrawal and resonance donation. A comparative analysis of nitrobenzaldehyde isomers has shown that the substitution pattern significantly affects the UV/Vis absorption spectra.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Key Fragmentation Patterns for Substituted Benzaldehydes:

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and confirms the molecular weight. For aminochlorobenzaldehydes (C₇H₆ClNO), the expected molecular weight is approximately 155.58 g/mol .[2][3][11]

  • Loss of H· (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen atom.[12]

  • Loss of ·CHO (M-29): The loss of the formyl radical is another characteristic fragmentation pathway for benzaldehydes.[5]

  • Phenyl Cation: The formation of a substituted phenyl cation is often a prominent peak.[12]

While the primary fragmentation patterns may be similar across the isomers, the relative intensities of the fragment ions can differ, providing clues to the substitution pattern.

Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic differentiation of this compound and its isomers is a multi-faceted process that relies on the synergistic use of various analytical techniques. ¹H and ¹³C NMR provide the most definitive structural information through the precise chemical shifts and coupling patterns of the nuclei. IR spectroscopy confirms the presence of key functional groups, while UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system. Finally, mass spectrometry confirms the molecular weight and provides clues to the structure through characteristic fragmentation patterns. By carefully analyzing the data from each of these methods, researchers can confidently identify and distinguish between these closely related isomers, a crucial step in ensuring the quality and integrity of their scientific endeavors.

References

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A Comparative Guide to Catalysts in the Synthesis of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-chlorobenzaldehyde is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique trifunctionalized aromatic structure, featuring adjacent amino, chloro, and formyl groups, makes it a versatile building block for the construction of complex heterocyclic systems. The efficient and selective synthesis of this compound is of paramount importance, with the choice of catalyst playing a critical role in determining the overall yield, purity, and economic viability of the process. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound, offering insights into their mechanisms, performance, and practical applications.

Synthetic Strategies and Catalytic Systems

The synthesis of this compound can be approached through several strategic routes, each with its own set of catalytic challenges and solutions. The two primary pathways involve the reduction of a nitro precursor and the formylation of an aniline derivative.

Catalytic Reduction of 2-Nitro-3-chlorobenzaldehyde

The most direct route to this compound is the selective reduction of the nitro group of 2-nitro-3-chlorobenzaldehyde. The primary challenge in this transformation is to achieve high chemoselectivity, reducing the nitro group without affecting the aldehyde functionality or the carbon-chlorine bond.

Start 2-Nitro-3-chlorobenzaldehyde + Reducing Agent Reaction Catalytic Hydrogenation or Metal-Acid Reduction Start->Reaction Catalyst Catalyst (e.g., Pd/C, Raney Ni, Pt/C) Catalyst->Reaction Filtration Catalyst Removal (Filtration) Reaction->Filtration Workup Work-up (Extraction, Washing) Filtration->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product Start 2-Chloroaniline + Formylating Agent (e.g., Formic Acid, CO/H₂) Reaction Catalytic Formylation Start->Reaction Catalyst Catalyst (e.g., Acid Catalyst, Transition Metal) Catalyst->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General pathway for the catalytic formylation of 2-chloroaniline.

The regioselectivity of the formylation (ortho to the amino group) is a key challenge in this approach.

Catalyst/Reagent SystemFormyl SourceTypical Reaction ConditionsAdvantagesDisadvantages
Acid Catalysts (e.g., H₂SO₄, PPA) Formic AcidHigh temperatureSimple and inexpensive reagents.Harsh conditions, potential for side reactions and low regioselectivity.
Manganese Catalysts (e.g., MnCl₂·4H₂O) Oxalic Acid (CO surrogate)High temperature, N₂ atmosphereAvoids the use of toxic CO gas. [1]High temperatures are required. [1]
Zinc Catalysts (e.g., Zn(OAc)₂/phenanthroline) CO₂ and HydrosilanesMild conditions (room temperature)Utilizes CO₂ as a renewable C1 source. [2]Requires a hydrosilane as a reductant.
Organic Catalysts (e.g., CDMT with DMAP) Formic AcidReflux in DCM or microwave irradiationNearly quantitative yields for some amines. [3]The catalyst can be expensive.

Expert Insights: While direct catalytic ortho-formylation of anilines is challenging, advancements in catalysis using CO₂ as a C1 source with zinc catalysts show promise for milder and more sustainable routes. [2]However, achieving high regioselectivity for the synthesis of this compound via this method requires further optimization.

Experimental Protocols

Protocol 1: Reduction of 2-Nitro-3-chlorobenzaldehyde using Raney Nickel
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-3-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (5-10 wt%) in ethanol to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care. The filter cake should be kept wet with water and disposed of appropriately.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Formylation of 2-Chloroaniline using Formic Acid (Illustrative)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloroaniline (1 equivalent) and an excess of formic acid (e.g., 3-5 equivalents).

  • Catalyst Addition: If an acid catalyst is used, add it cautiously to the mixture.

  • Reaction: Heat the reaction mixture to reflux for several hours.

  • Reaction Monitoring: Monitor the formation of the formylated product by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the catalytic reduction of 2-nitro-3-chlorobenzaldehyde. While several catalytic systems can effect this transformation, Raney Nickel emerges as a robust and selective catalyst, particularly for minimizing dehalogenation, a critical consideration for this substrate. For laboratory-scale synthesis where waste disposal is less of a concern, classical metal-acid reductions using iron offer excellent chemoselectivity.

The alternative route via formylation of 2-chloroaniline is less direct and poses challenges in controlling regioselectivity. However, ongoing research into novel catalytic systems, especially those utilizing sustainable C1 sources like CO₂, may pave the way for more efficient and environmentally benign formylation methods in the future. The selection of the optimal catalyst and synthetic route will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired purity of the final product.

References

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A Comparative Guide to the Synthesis of 2-Amino-3-chlorobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the efficient and reliable production of key intermediates is paramount. 2-Amino-3-chlorobenzaldehyde is a crucial building block, its trifunctional nature offering a versatile scaffold for the construction of a wide array of complex molecules, including heterocycles of significant medicinal interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Benchmarking the Synthetic Routes

Two principal strategies dominate the synthesis of this compound: the reduction of a nitro precursor and the direct formylation of an aniline derivative. Each pathway presents a unique set of advantages and challenges in terms of yield, scalability, safety, and the cost and availability of starting materials.

Synthetic Route Starting Material Key Reagents/Conditions Typical Yield (%) Key Advantages Key Disadvantages
Route 1: Reduction of 3-Chloro-2-nitrobenzaldehyde 3-Chloro-2-nitrobenzaldehydeFe / Acetic Acid or Catalytic Hydrogenation (e.g., H₂, Pd/C)70-90%High yields, well-established and reliable transformations.Multi-step synthesis of the starting material may be required.
Route 2: Ortho-formylation of 2-Chloroaniline 2-ChloroanilineVilsmeier-Haack Reagent (POCl₃, DMF) or Duff Reaction (Hexamethylenetetramine)ModeratePotentially shorter route if starting material is readily available.Regioselectivity can be a significant challenge, potentially leading to mixtures of isomers and lower yields of the desired product.

Route 1: The Reduction Pathway from 3-Chloro-2-nitrobenzaldehyde

This route is often favored due to its predictability and generally high yields. The synthesis begins with the readily accessible 3-chloro-2-nitrobenzaldehyde, which is then reduced to the desired aminobenzaldehyde. The choice of reducing agent is a critical factor influencing the efficiency and selectivity of this transformation.

Mechanistic Considerations: The "Why" Behind the Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The process involves a six-electron reduction.

  • With Iron and Acid: This classical method, known as the Béchamp reduction, involves the use of a metal, typically iron, in the presence of an acid like acetic or hydrochloric acid. The iron acts as the electron donor, and the acid serves as a proton source. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. This method is robust, cost-effective, and tolerant of many functional groups.[1][2][3]

  • With Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[4][5] The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the nitro group. This method is often cleaner, with water being the only byproduct, and can provide very high yields. However, it requires specialized hydrogenation equipment.[4]

Visualizing the Reduction Workflow

cluster_0 Route 1: Reduction Pathway start 3-Chloro-2-nitrobenzaldehyde reagents Fe / Acetic Acid or H₂, Pd/C start->reagents Reduction product This compound reagents->product cluster_1 Route 2: Formylation Pathway start 2-Chloroaniline reagents Vilsmeier-Haack Reagent or Hexamethylenetetramine start->reagents Formylation product This compound reagents->product

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthetic Chemistry and Drug Development

2-Amino-3-chlorobenzaldehyde is a pivotal building block in the synthesis of a multitude of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. Its utility lies in the strategic placement of three reactive functional groups on the benzene ring: an amine, a chloro group, and an aldehyde. This arrangement allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures. However, the very reactivity that makes this compound valuable also predisposes it to the formation of impurities during its synthesis and storage. For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial matter; it is a critical parameter that can profoundly impact the outcome of a synthetic sequence, the biological activity of the final compound, and the overall integrity of the research.

The presence of even minor impurities can lead to a cascade of undesirable effects, including reduced reaction yields, the formation of difficult-to-separate byproducts, and, in the context of drug development, the introduction of potentially toxic components. Therefore, a thorough understanding of the purity profile of commercially available this compound is essential for robust and reproducible scientific outcomes. This guide provides an in-depth comparison of analytical methodologies for purity assessment, offers insights into common impurities, and presents a framework for selecting a suitable commercial source.

Analytical Methodologies for Purity Determination: A Comparative Overview

A multi-pronged analytical approach is often necessary to obtain a comprehensive purity profile of a chemical intermediate like this compound. Each technique provides unique insights into the nature and quantity of the main component and any associated impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis in the pharmaceutical industry.[1] It excels at separating the main component from non-volatile organic impurities. A reversed-phase HPLC method with UV detection is typically the method of choice for aromatic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.[2][3] Due to the polarity of the amino and aldehyde groups, derivatization may sometimes be necessary to improve the chromatographic behavior of this compound and its impurities.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for a quantitative assessment of purity (qNMR).[5][6][7][8] The presence of impurities can often be detected by the appearance of unexpected signals in the NMR spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a sample.[9][10][11][12][13] While not typically used for quantitative purity analysis, it can quickly confirm the identity of the main component and detect the presence of impurities with different functional groups (e.g., a carboxylic acid impurity from the oxidation of the aldehyde).

For routine quality control and comparative analysis, HPLC is often the most practical and informative method due to its high resolution, sensitivity, and reproducibility.

Experimental Protocol: A Validated HPLC Method for the Purity Analysis of this compound

The following is a detailed, step-by-step protocol for a reversed-phase HPLC method suitable for the purity determination of this compound. This method is adapted from established procedures for similar aromatic amines and aldehydes.[1][14][15]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard (of highest available purity).

  • Commercial samples of this compound for analysis.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the commercial test samples in the same diluent to a final concentration of 0.5 mg/mL.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the commercial samples is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

  • Impurities are identified by their retention times relative to the main peak.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical flow of the purity analysis process, from sample acquisition to the final report.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Execution cluster_data Data Processing & Reporting Sample_Reception Receive Commercial Samples Standard_Prep Prepare Reference Standard Sample_Reception->Standard_Prep Sample_Prep Prepare Sample Solutions Standard_Prep->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatiles) Sample_Prep->GCMS_Analysis NMR_Analysis NMR Analysis (Structural ID) Sample_Prep->NMR_Analysis Data_Processing Process Chromatographic & Spectroscopic Data HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing NMR_Analysis->Data_Processing Purity_Calculation Calculate Purity (%) Data_Processing->Purity_Calculation Impurity_Profiling Identify & Quantify Impurities Data_Processing->Impurity_Profiling Final_Report Generate Certificate of Analysis / Comparison Report Purity_Calculation->Final_Report Impurity_Profiling->Final_Report

Caption: Workflow for the purity analysis of this compound.

Hypothetical Comparison of Commercial this compound

The following table presents a hypothetical comparison of this compound from three different commercial suppliers. This data is for illustrative purposes to highlight key differences that a researcher might encounter.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98% (HPLC)97%>99% (GC)
Analytical Method on CoA HPLCNMRGC
Appearance Pale yellow solidYellow to brown solidOff-white crystalline powder
Identified Impurities (Hypothetical) 2-Amino-3-chlorobenzoic acid (0.5%)Isomer X (0.8%)Unidentified impurities >1%Residual starting material (0.3%)
Price Point ModerateLowHigh
Suitability General synthetic useInitial screening experimentscGMP applications, late-stage development

Common Impurities and Their Impact

Understanding the potential impurities in this compound is crucial for troubleshooting synthetic reactions and ensuring the quality of the final product. The presence of impurities is often governed by the synthetic route used to manufacture the compound.[16]

Potential Impurities in this compound:

  • Starting Materials: Incomplete reaction can lead to the presence of the starting materials used in its synthesis.

  • Isomeric Impurities: The presence of other chloro- and amino-substituted benzaldehyde isomers (e.g., 2-amino-5-chlorobenzaldehyde[17], 4-amino-3-chlorobenzaldehyde) can arise from impure starting materials or non-selective reactions. These can be particularly problematic as their similar chemical properties make them difficult to separate from the desired product.

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 2-amino-3-chlorobenzoic acid.[6][11] This acidic impurity can interfere with subsequent reactions, particularly those that are base-sensitive.

  • Self-Condensation Products: Aminobenzaldehydes can undergo self-condensation reactions, especially under harsh conditions or during prolonged storage, leading to the formation of dimers or oligomers.[3]

The impact of these impurities can range from minor annoyances to critical failures in a research program. For instance, an isomeric impurity could lead to the formation of an incorrect final product, while an acidic impurity could neutralize a basic catalyst, thereby halting a reaction. In the context of drug development, all impurities must be identified and quantified, and their potential toxicological effects assessed, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[18][19][20]

Conclusion and Recommendations

The purity of this compound is a critical factor that should not be overlooked. For researchers and drug development professionals, the following recommendations are provided:

  • Always Request a Certificate of Analysis (CoA): The CoA should provide the purity of the compound and the analytical method used for its determination.

  • Consider the Application: For early-stage research, a lower purity grade may be acceptable. However, for late-stage development and cGMP synthesis, the highest purity material is essential.

  • Perform In-House Purity Verification: It is good practice to verify the purity of a new batch of any critical reagent using a standardized in-house analytical method, such as the HPLC protocol detailed in this guide.

  • Be Aware of Potential Impurities: Understanding the likely impurities can aid in the interpretation of analytical data and in troubleshooting synthetic challenges.

By taking a proactive approach to the purity analysis of this compound, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of discovery and development.

References

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Available at: [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - NIH. Available at: [Link]

  • 2-chlorobenzaldehyde Proton Full Spectrum - Wired Chemist. Available at: [Link]

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  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available at: [Link]

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  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - NIH. Available at: [Link]

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  • US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents.
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  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Available at: [Link]

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  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. Available at: [Link]

  • Evaluating Impurities in New Drugs to Prevent Delays in Development - Premier Research. Available at: [Link]

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  • 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem. Available at: [Link]

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Confirmation of 2-Amino-3-chlorobenzaldehyde structure using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Definitive Structural Confirmation of 2-Amino-3-chlorobenzaldehyde and its Analogs

For professionals in chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. The subject of this guide, this compound, is a substituted aromatic aldehyde of interest as a potential building block in organic synthesis.

While a public crystal structure for this compound is not available at the time of this writing, the principles for its definitive confirmation are well-established. This guide provides an in-depth, practical framework for the structural elucidation of this molecule. We will detail the gold-standard method, single-crystal X-ray diffraction (SCXRD), using a common isomer, 2-amino-5-chlorobenzaldehyde, as a practical case study. Furthermore, we will objectively compare SCXRD with orthogonal spectroscopic techniques—NMR, Mass Spectrometry, and IR—to demonstrate how a multi-faceted approach ensures the highest level of scientific integrity.

Part 1: The Gold Standard – Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands alone as the definitive technique for determining the precise spatial arrangement of atoms in a molecule.[1] Unlike spectroscopic methods that provide indirect information about connectivity and chemical environment, X-ray crystallography yields a direct, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2]

Causality in Experimental Design: From Powder to Picture

The entire process, from a powdered sample to a refined crystal structure, is a chain of causal relationships. The purity of the starting material directly impacts the ability to form a single, well-ordered crystal lattice. The choice of crystallization solvent and technique is dictated by the molecule's solubility profile, and this choice determines the quality of the resulting crystal. The crystal's quality, in turn, dictates the quality of the diffraction data and the ultimate resolution of the final structure.

The workflow below illustrates the critical steps involved in this process.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product solubility Solubility Screening purification->solubility growth Crystal Growth (e.g., Slow Evaporation) solubility->growth harvest Crystal Harvesting & Mounting growth->harvest data_collection Data Collection (Diffractometer) harvest->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Pattern refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & CIF File refinement->validation Final Model

Figure 1: Workflow for Single-Crystal X-ray Structure Determination.
Experimental Protocol: Crystallization of Aminochlorobenzaldehyde Analogs

Obtaining a diffraction-quality single crystal is often the most challenging step.[3] The following protocol is a robust starting point for small organic molecules like this compound.

Objective: To grow single crystals suitable for SCXRD (typically >0.1 mm in all dimensions).[3]

Principle: The method of slow evaporation is employed. A saturated or near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of an ordered crystal lattice rather than rapid precipitation of an amorphous solid.[4]

Methodology:

  • Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized this compound using ¹H NMR and LC-MS. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: In a series of small vials, test the solubility of ~1-2 mg of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and hexane) to find a solvent in which the compound is moderately soluble.[5] An ideal solvent will fully dissolve the compound upon gentle heating but show signs of precipitation upon cooling to room temperature.

  • Preparation of Saturated Solution: Place approximately 10-20 mg of the purified compound into a clean, 4 mL glass vial. Add the chosen solvent dropwise while gently warming and swirling until the solid just dissolves completely.

  • Slow Evaporation: Cover the vial with a cap, but do not tighten it fully. Instead, puncture the cap with a needle or use paraffin film with a few needle holes. This is a critical step to control the rate of evaporation; if it is too fast, only microcrystalline powder will form.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator). Mechanical disturbances can disrupt crystal growth.[4]

  • Monitoring: Observe the vial periodically over several days to a week without disturbing it. Suitable crystals may appear on the bottom or sides of the vial.

  • Harvesting: Once crystals of sufficient size have formed, carefully remove a single, well-formed crystal using a cryo-loop or a mounted needle and immediately coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation in the X-ray beam.

Part 2: A Comparative Analysis – Orthogonal Techniques for Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, a comprehensive analysis for regulatory or publication purposes relies on a suite of orthogonal (complementary) techniques. Each method probes different aspects of the molecule, and their combined data provides a self-validating system of proof.[6][7]

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis compound Unknown Compound (e.g., this compound) ms Mass Spectrometry (MS) compound->ms Provides Molecular Formula & Isotopic Pattern nmr NMR Spectroscopy (¹H, ¹³C, 2D) compound->nmr Reveals Connectivity & Chemical Environment ir Infrared (IR) Spectroscopy compound->ir Identifies Functional Groups xray X-ray Crystallography ms->xray Suggests Structure for Crystallization Target nmr->xray Suggests Structure for Crystallization Target ir->xray Suggests Structure for Crystallization Target elucidation Unambiguous Structural Elucidation xray->elucidation Definitive 3D Structure, Stereochemistry

Figure 2: Complementary Roles of Analytical Techniques in Structural Elucidation.
Spectroscopic & Spectrometric Data Interpretation

For a molecule like this compound (C₇H₆ClNO, MW: 155.58 g/mol )[8], we can predict the expected data from other key techniques.

  • Mass Spectrometry (MS): The most crucial feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit two peaks for the molecular ion: one at m/z 155 (M⁺) and another at m/z 157 (M+2⁺). The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show a highly deshielded singlet for the aldehyde proton around δ 9.8-10.0 ppm.[10] The aromatic region (δ 6.5-8.0 ppm) would show three distinct protons with coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A broad singlet for the two amine (-NH₂) protons would also be present, the chemical shift of which can vary depending on solvent and concentration.

    • ¹³C NMR: A signal for the carbonyl carbon of the aldehyde would be observed far downfield, typically around δ 190-194 ppm.[11] Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and aldehyde groups.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic stretches would be observed for the N-H bonds of the primary amine (typically two bands around 3350-3450 cm⁻¹), the C=O of the aromatic aldehyde (around 1680-1700 cm⁻¹), and the C-Cl bond (around 700-800 cm⁻¹).

Comparative Performance Summary

The following table provides an objective comparison of these analytical techniques for the purpose of structural confirmation.

FeatureSingle-Crystal X-ray DiffractionNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1]Atomic connectivity (2D structure), chemical environment of nuclei, stereochemistry in solution.[13]Molecular weight, elemental formula (HRMS), isotopic abundance, fragmentation patterns.[14]Presence of specific functional groups.
Key Advantages Unambiguous and definitive spatial information ("gold standard").Excellent for structure elucidation in solution; non-destructive.Extremely high sensitivity; provides molecular formula.Fast, simple, and requires minimal sample preparation.
Key Limitations Requires a suitable single crystal, which can be difficult or impossible to obtain; provides solid-state structure which may differ from solution.[2]Lower sensitivity than MS; complex spectra for large molecules; provides indirect structural information.[6]Does not provide direct connectivity or stereochemical information; isomers can be difficult to distinguish.[15]Provides limited information on the overall carbon skeleton and no stereochemical details.
Sample Requirement One high-quality single crystal (~0.1-0.3 mm).[16]1-10 mg of pure sample.Micrograms to nanograms of sample.~1 mg of sample.

Conclusion

The definitive confirmation of the structure of this compound, or any novel chemical entity, necessitates a rigorous and multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide essential and complementary pieces of the structural puzzle—confirming the molecular formula, functional groups, and atomic connectivity—they remain indirect methods.

Single-crystal X-ray diffraction is the ultimate arbiter, providing direct and unambiguous evidence of the three-dimensional atomic arrangement. Its ability to resolve absolute stereochemistry and reveal subtle conformational details is unmatched. For researchers and drug development professionals, embracing a workflow that culminates in a high-quality crystal structure is the most effective strategy to ensure absolute certainty, mitigate risk, and build a robust, unimpeachable foundation for all subsequent research and development.

References

  • D. A. Forsyth, V. P. Chayanont, and D. J. Proust, "¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments," Magnetic Resonance in Chemistry, 2006. [Link]

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  • Creative BioMart, "X-ray Crystallography." [Link]

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  • Doc Brown's Chemistry, "proton 1H NMR spectrum of benzaldehyde C₆H₅CHO." [Link]

  • PubChem, "2-Amino-5-chlorobenzaldehyde | C7H6ClNO | CID 2773898." [Link]

  • PrepChem.com, "Preparation of 3-chlorobenzaldehyde." [Link]

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  • IUCr Journals, "How to grow crystals for X-ray crystallography," 2024. [Link]

  • LookChem, "Cas 20028-53-9,2-Amino-5-chlorobenzaldehyde." [Link]

  • PubChem, "this compound | C7H6ClNO | CID 23510442." [Link]

  • ResearchGate, "LCMS-guided detection of halogenated natural compounds." [Link]

  • EPFL, "Guide for crystallization." [Link]

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  • ResearchGate, "Mass spectrometry of halogen-containing organic compounds," 1977. [Link]

  • Fine Chemical Engineering, "Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde," 2024. [Link]

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Quantitative analysis of 2-Amino-3-chlorobenzaldehyde in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Quantitative Analysis of 2-Amino-3-chlorobenzaldehyde in Reaction Mixtures

For researchers and professionals in drug development, the precise quantification of synthetic intermediates is not merely a procedural step but the bedrock of process optimization, quality control, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This compound (C₇H₆ClNO, MW: 155.58) is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its reactive amino and aldehyde functionalities make it a versatile precursor, but they also introduce significant analytical challenges, including instability and potential for self-condensation or side-reactions.[3]

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound in complex reaction mixtures. We will move beyond simple procedural lists to explain the causality behind methodological choices, present self-validating experimental protocols, and offer a clear framework for selecting the optimal method for your specific application.

The Analytical Challenge: Understanding the Analyte

The structure of this compound, featuring both a nucleophilic primary amine and an electrophilic aldehyde group on a chlorinated benzene ring, dictates the analytical strategy.[4] Direct analysis is often complicated by:

  • Polarity and Thermal Instability : The presence of the amino group makes the molecule polar and susceptible to degradation at the high temperatures typically used in gas chromatography (GC).[5]

  • Reactivity : Aminoaldehydes can be unstable and prone to self-condensation reactions, necessitating careful sample handling and preparation.[3]

  • Complex Matrix : Reaction mixtures contain starting materials, reagents, catalysts, solvents, and potential byproducts, requiring a highly selective analytical method to differentiate the target analyte from interferents.

These challenges demand analytical methods that offer high specificity and can be performed under conditions that preserve the integrity of the analyte.

Comparative Analysis of Key Quantitative Techniques

The choice of an analytical technique is a trade-off between specificity, sensitivity, speed, and cost. For this compound, the three most relevant methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and UV-Vis Spectrophotometry.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-MS) UV-Vis Spectrophotometry
Specificity Very High (Separates analyte from impurities)Very High (Excellent separation and mass identification)Low (Measures total absorbance; prone to interference)
Sensitivity High to Very High (ng to pg levels)Very High (pg to fg levels)Low to Moderate (µg to mg levels)
Sample Throughput ModerateModerate (derivatization adds time)High
Primary Application Gold standard for purity testing and quantification in process control and QC.Impurity profiling and quantification, especially for volatile impurities.Rapid, preliminary estimation of concentration; not suitable for complex mixtures.
Key Requirement Analyte must be soluble and possess a chromophore (or be derivatized).Analyte must be volatile and thermally stable (or be derivatized).Analyte must have a unique, strong chromophore relative to the matrix.
Cost (Instrument) Moderate to HighHighLow

In-Depth Methodology 1: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the preferred method for the purity analysis and quantification of pharmaceutical intermediates due to its high specificity and sensitivity.[6] The following protocol is adapted from a validated method for a structurally similar compound, 2-Amino-3,5-dibromobenzaldehyde, and serves as an excellent starting point for method development for this compound.[6] The lower hydrophobicity of the monochlorinated analyte may result in a shorter retention time, which can be adjusted by modifying the gradient.

Experimental Protocol: RP-HPLC

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[6]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Program: 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30°C.[6]

2. Sample Preparation:

  • Diluent: 50:50 mixture of acetonitrile and water.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.[6]

  • Reaction Mixture Sample: Quench a representative aliquot of the reaction mixture. Dilute it accurately with the diluent to bring the expected analyte concentration into the calibration range (e.g., 0.01 - 0.2 mg/mL). Filter through a 0.45 µm syringe filter before injection.

3. Causality and Self-Validation:

  • Why a C18 Column? The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, allowing for effective separation from more polar starting materials and reagents.

  • Why a Gradient? A gradient elution is crucial for complex reaction mixtures. It ensures that late-eluting, non-polar impurities are washed from the column while providing good resolution for the main analyte peak.[6]

  • Why 254 nm? Aromatic compounds, particularly those with carbonyl groups, typically exhibit strong absorbance at or around 254 nm, providing good sensitivity.[6] A full UV scan of the analyte should be performed to confirm the optimal wavelength.

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. This validates that the chromatographic system is performing with adequate precision.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s_weigh Weigh Reference Standard s_dissolve Dissolve in Diluent s_weigh->s_dissolve Volumetric Flask hplc_inject Inject into HPLC System s_dissolve->hplc_inject Autosampler Vial calibrate Generate Calibration Curve s_dissolve->calibrate Multiple Concentrations rm_quench Quench Reaction Mixture Aliquot rm_dilute Dilute & Filter Sample rm_quench->rm_dilute Volumetric Flask rm_dilute->hplc_inject Autosampler Vial separation Separation on C18 Column hplc_inject->separation detection UV Detection at 254 nm separation->detection integrate Integrate Peak Areas detection->integrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify Linear Regression GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis GC-MS Analysis sample_prep Prepare Sample in Ethyl Acetate dry_down Evaporate to Dryness (N₂) sample_prep->dry_down oximation Step 1: Oximation Add PFBHA, Heat 70°C dry_down->oximation silylation Step 2: Silylation Add BSTFA, Heat 80°C oximation->silylation gcms_inject Inject into GC-MS silylation->gcms_inject separation Separation on DB-5ms Column gcms_inject->separation detection MS Detection (Scan or SIM) separation->detection quantify Quantify using Internal Standard detection->quantify

Sources

A Comparative Guide to Quinoline Synthesis: Efficacy of the Friedländer Annulation with 2-Amino-3-chlorobenzaldehyde versus Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The strategic synthesis of quinoline derivatives is therefore a critical aspect of medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of the efficacy of quinoline synthesis commencing from 2-Amino-3-chlorobenzaldehyde, primarily via the Friedländer annulation, with other established and contemporary synthetic methodologies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure a comprehensive understanding for practical application.

The Strategic Advantage of this compound in Quinoline Synthesis

The use of this compound as a starting material for quinoline synthesis offers a direct and versatile route to 8-chloroquinoline derivatives. The presence of the chlorine atom at the 8-position is of significant interest in medicinal chemistry, as it can modulate the physicochemical and pharmacological properties of the resulting quinoline molecule. The primary synthetic route employing this precursor is the Friedländer annulation , a robust and widely utilized method for constructing the quinoline ring system.[1][2]

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3][4] This reaction can be catalyzed by either acids or bases and offers a high degree of convergence and atom economy.[5]

Mechanistic Insight: The Friedländer Annulation

The generally accepted mechanism for the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions.

Path A (Base-catalyzed): An initial aldol condensation between the two carbonyl-containing starting materials is followed by cyclization and dehydration.

Path B (Acid-catalyzed): Formation of a Schiff base intermediate is the initial step, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product.

Friedlander Synthesis Mechanism cluster_0 Friedländer Synthesis start This compound + α-Methylene Ketone aldol Aldol Adduct start->aldol Aldol Condensation (Base or Acid Catalyst) schiff Schiff Base start->schiff Schiff Base Formation (Acid Catalyst) enone α,β-Unsaturated Carbonyl aldol->enone Dehydration cyclized_aldol Cyclized Intermediate (from Aldol) enone->cyclized_aldol Intramolecular Cyclization cyclized_schiff Cyclized Intermediate (from Schiff Base) schiff->cyclized_schiff Intramolecular Aldol-type Reaction quinoline 8-Chloroquinoline Derivative cyclized_aldol->quinoline Dehydration cyclized_schiff->quinoline Dehydration Quinoline Synthesis Decision Workflow cluster_1 Decision Workflow start Define Target Quinoline Structure friedlander_check Is an 8-chloro- substituted quinoline desired? start->friedlander_check friedlander_route Consider Friedländer Synthesis with This compound friedlander_check->friedlander_route Yes other_methods Evaluate other synthetic methods friedlander_check->other_methods No final_choice Select Optimal Synthetic Route friedlander_route->final_choice skraup_check Is a simple, unsubstituted quinoline needed from bulk starting materials? other_methods->skraup_check skraup_route Consider Skraup Synthesis (with caution for safety) skraup_check->skraup_route Yes combes_check Is a 2,4-disubstituted quinoline the target? skraup_check->combes_check No skraup_route->final_choice combes_route Consider Combes Synthesis combes_check->combes_route Yes modern_check Are high efficiency, mild conditions, or green chemistry principles a priority? combes_check->modern_check No combes_route->final_choice modern_route Explore Microwave-Assisted or Metal-Catalyzed methods modern_check->modern_route Yes modern_check->final_choice No modern_route->final_choice

Sources

A Comparative Guide to a Validated, Stability-Indicating UHPLC-PDA Method for the Analysis of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Amino-3-chlorobenzaldehyde

This compound (ACBA) is a crucial chemical intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its purity and stability are paramount, as any impurities or degradation products can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and efficient analytical method for the quantification of ACBA and its potential impurities is not merely a procedural requirement but a cornerstone of quality control in drug development and manufacturing.

Traditionally, methods like standard High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been employed for such analyses. However, these techniques present inherent limitations, including long run times for HPLC and cumbersome derivatization steps for GC, which are necessary to handle the polar and thermally sensitive nature of aminobenzaldehydes.[1]

This guide introduces a newly developed and rigorously validated Ultra-High-Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection method. We will demonstrate its superior performance in terms of speed, resolution, and specificity. This document provides a comprehensive comparison with traditional methods and presents the complete validation data, following the stringent guidelines of the International Council for Harmonisation (ICH), to establish its suitability for its intended purpose.[2][3][4]

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as speed, sensitivity, and the need to resolve complex mixtures.

  • Traditional HPLC-UV: For decades, reverse-phase HPLC with a standard UV detector has been the workhorse for purity analysis of aromatic intermediates. It is robust and well-understood. However, it often requires longer columns and slower flow rates to achieve adequate separation, leading to analysis times that can be a bottleneck in high-throughput environments. Furthermore, a single-wavelength UV detector cannot provide information about peak purity, a critical aspect when developing stability-indicating methods.

  • Gas Chromatography (GC-FID): GC offers excellent resolving power, but its application to polar, non-volatile compounds like ACBA is problematic. The presence of the primary amine and aldehyde functional groups necessitates a chemical derivatization step prior to analysis to increase volatility and thermal stability.[1] This multi-step sample preparation is not only time-consuming but also introduces potential sources of variability and error.

  • The Proposed UHPLC-PDA Method: This modern approach leverages sub-2 µm particle size columns to achieve significantly higher separation efficiency and faster analysis times compared to traditional HPLC. The integrated Photodiode Array (PDA) detector is a key advantage; it acquires the full UV-Vis spectrum for each peak, enabling the assessment of peak purity. This capability is indispensable for a stability-indicating method, as it can confirm whether a peak corresponds to a single compound or co-eluting impurities.

The Validated UHPLC-PDA Method: Protocol and Rationale

This section details the optimized UHPLC-PDA method and the scientific reasoning behind the selection of its parameters.

Chromatographic Conditions
ParameterConditionRationale
Instrumentation Standard UHPLC system with a binary pump, autosampler, column oven, and PDA detector.Provides the necessary pressure tolerance for sub-2 µm columns and the spectral data for peak purity.
Column C18, 2.1 x 100 mm, 1.8 µm particle size.The C18 stationary phase offers excellent hydrophobic retention for aromatic compounds. The smaller particle size and column dimensions enable high resolution and fast run times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer and an ion-pairing agent, ensuring sharp, symmetrical peak shapes for the amine-containing analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity, suitable for high-pressure UHPLC systems.
Gradient Program 0-1 min (20% B), 1-5 min (20% to 80% B), 5-6 min (80% B), 6-6.1 min (80% to 20% B), 6.1-8 min (20% B)A gradient elution is essential to separate the main ACBA peak from potential impurities and degradation products with varying polarities in a short timeframe.
Flow Rate 0.4 mL/minOptimized for the column dimensions to provide a balance between analysis speed and separation efficiency.
Detection PDA at 254 nm, with spectral scan from 200-400 nm254 nm provides a strong chromophoric response for the benzaldehyde structure. The full spectral scan is used for peak purity analysis and identification.
Injection Volume 2 µLA small injection volume is typical for UHPLC to prevent column overloading and maintain high efficiency.
Column Temp. 35°CMaintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Sample Diluent 50:50 Acetonitrile:WaterThis mixture ensures the solubility of ACBA and is compatible with the mobile phase.
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same diluent to achieve the target concentration.

Comprehensive Method Validation (per ICH Q2(R2))

The reliability of an analytical method is established through a rigorous validation process.[2][5][6] The objective is to demonstrate that the procedure is suitable for its intended purpose.[4]

G cluster_validation Method Validation Workflow cluster_specificity Forced Degradation cluster_precision Precision Studies Specificity Specificity & Stability-Indicating Linearity Linearity Specificity->Linearity Establishes Foundation Accuracy Accuracy Specificity->Accuracy Establishes Foundation Precision Precision Specificity->Precision Establishes Foundation Robustness Robustness Linearity->Robustness Confirms Reliability Sensitivity Sensitivity (LOD/LOQ) Linearity->Sensitivity Accuracy->Robustness Confirms Reliability Precision->Accuracy Precision->Robustness Confirms Reliability Sensitivity->Robustness Confirms Reliability Acid Acid Hydrolysis Acid->Specificity Generate Degradants Base Base Hydrolysis Base->Specificity Generate Degradants Oxidation Oxidation Oxidation->Specificity Generate Degradants Thermal Thermal Thermal->Specificity Generate Degradants Photo Photolytic Photo->Specificity Generate Degradants Repeat Repeatability (Intra-day) Repeat->Precision Inter Intermediate (Inter-day) Inter->Precision

Figure 1: Logical workflow for analytical method validation.

Specificity (Stability-Indicating Nature)

Specificity was demonstrated through forced degradation studies to ensure the method can unambiguously assess the analyte in the presence of its potential degradation products.[7][8][9]

Protocol: A solution of ACBA (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.

Results: The ACBA peak was well-resolved from all degradation product peaks in the stressed samples, and the PDA detector confirmed the spectral purity of the main peak in all cases. This confirms the stability-indicating nature of the method.

Condition% DegradationObservations
Acid Hydrolysis~12.5%Major degradant peak at RRT 0.85
Base Hydrolysis~18.2%Major degradant peak at RRT 0.79
Oxidation~9.8%Two minor degradant peaks at RRT 0.91 and 1.15
Thermal~3.1%Minor increase in known impurity peaks
Photolytic~5.5%Single degradant peak at RRT 1.21
Linearity

Protocol: A series of seven solutions ranging from 1 µg/mL to 200 µg/mL (1% to 200% of the target concentration) were prepared and injected in triplicate.

Results: The method demonstrated excellent linearity across the tested range.

ParameterResultAcceptance Criteria
Range 1 - 200 µg/mLCovers the expected working range
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Y-intercept Close to zeroIndicates no significant systematic error
Accuracy

Protocol: Accuracy was determined by performing recovery studies. A blank matrix was spiked with the ACBA reference standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Results: The method is highly accurate, with excellent recovery values.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.45%98.0% - 102.0%
100% 100.5%0.31%98.0% - 102.0%
120% 99.8%0.38%98.0% - 102.0%
Precision

Protocol:

  • Repeatability (Intra-day): Six replicate preparations of the sample solution were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using a different instrument.

Results: The low %RSD values confirm the high precision of the method.

Precision Type% RSDAcceptance Criteria
Repeatability 0.52%% RSD ≤ 2.0%
Intermediate Precision 0.88%% RSD ≤ 2.0%
Sensitivity: LOD & LOQ

Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio of injections of dilute solutions.

Results: The method is sufficiently sensitive for the determination of trace-level impurities.

ParameterS/N RatioResult
LOD 3:10.04 µg/mL
LOQ 10:10.12 µg/mL
Robustness

Protocol: The effect of small, deliberate variations in method parameters on the results was evaluated. The tested variations included flow rate (±0.04 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Results: System suitability parameters were met under all varied conditions, and the %RSD of the results was well within the acceptable limits, demonstrating the method's robustness.

Performance Showdown: UHPLC-PDA vs. Traditional Methods

The data clearly illustrates the tangible benefits of adopting the modern UHPLC-PDA method for the analysis of this compound.

G cluster_methods Analytical Method Comparison UHPLC UHPLC HPLC HPLC-UV (Traditional) Analysis Time: 20-30 min Resolution: Good Specificity: Moderate (No Purity) Sample Prep: Simple Dilution Solvent Use: High UHPLC->HPLC Faster & More Specific GC GC-FID (Alternative) Analysis Time: ~15 min (post-prep) Resolution: Very Good Specificity: Good Sample Prep: Complex (Derivatization) Solvent Use: Moderate UHPLC->GC Simpler & Safer

Figure 2: Key performance comparison of analytical methods.

ParameterNew UHPLC-PDA Method Traditional HPLC-UV Traditional GC-FID
Analysis Time < 8 minutes20 - 30 minutes~15 minutes (chromatography only)
Resolution ExcellentGoodVery Good
Specificity High (Peak Purity via PDA)Moderate (No Purity Data)Good (but requires clean derivatization)
Sample Prep Simple DilutionSimple DilutionComplex (Mandatory Derivatization)
Solvent Consumption LowHighModerate
Sensitivity (LOQ) ~0.12 µg/mLTypically 0.2 - 0.5 µg/mLDependent on derivatization efficiency
Development Focus Speed and SpecificityRobustnessVolatility

Conclusion

The developed UHPLC-PDA method for the analysis of this compound has been demonstrated to be specific, linear, accurate, precise, and robust. The comprehensive validation, conducted in accordance with ICH guidelines, confirms that the method is fit for its intended purpose in a regulated quality control environment.

Compared to traditional HPLC, this new method offers a more than three-fold reduction in analysis time and provides superior specificity through PDA peak purity analysis. When compared with GC, it eliminates the need for complex and error-prone derivatization steps. The result is a highly efficient, reliable, and stability-indicating method that can significantly enhance laboratory throughput and data confidence in the development and manufacturing of pharmaceuticals derived from this compound.

References

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • MedCrave. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • MedCrave Online. (2016, December 14). Forced degradation studies. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • IJRPR. (2022, November 30). Forced Degradation – A Review. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]

  • PubMed. (2011). Determination of amino acids and catecholamines derivatized with 3-(4-chlorobenzoyl)-2-quinolinecarboxaldehyde...[Link]

  • National Institutes of Health (NIH). (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

  • Semantic Scholar. (n.d.). Simultaneous Determination of 2-Chlorobenzaldehyde and Benzalacetone by HPLC. [Link]

  • Auctores Online. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?[Link]

  • PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 2-Amino-3-chlorobenzaldehyde. As a halogenated aromatic aldehyde, this compound requires meticulous handling and disposal to ensure personnel safety and environmental compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals. Our objective is to provide a clear, scientifically grounded framework that goes beyond mere instruction to explain the critical reasoning behind each procedural step, fostering a culture of safety and responsibility in the laboratory.

Hazard Assessment and Risk Profile

This compound possesses a combination of functional groups—an aromatic amine, a halogen (chlorine), and an aldehyde—that dictate its hazard profile. While a specific Safety Data Sheet (SDS) for this exact isomer is not always available, we can infer its risks by examining structurally related compounds. For instance, 2-chlorobenzaldehyde is known to cause severe skin burns and eye damage, while 2-amino-5-chlorobenzaldehyde is a skin and eye irritant and may cause respiratory irritation[1]. The presence of the chlorine atom firmly places it in the category of halogenated organic compounds, which are subject to stringent disposal regulations[2][3][4].

Causality of Hazards:

  • Corrosivity (Inferred): The aldehyde group can be oxidized to a carboxylic acid, and the overall reactivity can lead to irritation or burns upon contact with skin, eyes, and mucous membranes[5].

  • Toxicity: Aromatic amines and chlorinated organic compounds can be toxic and require careful handling to avoid inhalation, ingestion, or skin absorption[1][5].

  • Environmental Hazard: As a chlorinated organic substance, improper disposal through incineration can lead to the formation of highly toxic dioxins and furans if not performed under specific high-temperature conditions[6][7][8]. Land disposal of untreated halogenated organic compounds is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA)[4].

Hazard Class GHS Pictogram Inferred Hazard Statements Primary Safety Consideration
Skin Corrosion/Irritation CorrosionH314: Causes severe skin burns and eye damageAvoid all direct skin and eye contact.
Serious Eye Damage CorrosionH318: Causes serious eye damageWear chemical safety goggles and a face shield.
Acute Toxicity Exclamation Mark, Skull and CrossbonesH302/312/332: Harmful if swallowed, in contact with skin, or if inhaledUse only in a well-ventilated area or chemical fume hood.
Hazardous to the Aquatic Environment EnvironmentH411: Toxic to aquatic life with long lasting effectsDo not allow to enter drains or waterways.

Immediate Safety & Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of PPE must be based on a thorough risk assessment for the tasks being performed.

The Rationale for PPE Selection:

  • Hand Protection: Double-gloving with nitrile gloves provides robust protection against splashes and incidental contact. Nitrile is selected for its broad chemical resistance.

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory. For tasks with a higher splash risk (e.g., transferring large volumes or cleaning spills), a full-face shield must be worn over the goggles.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For spill cleanup, a chemically resistant apron or suit is required.

  • Respiratory Protection: All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[1][9].

Scenario Minimum Required PPE
Routine Handling (Small Quantities) Double Nitrile Gloves, Chemical Safety Goggles, Lab Coat
Transfer of Solutions (>100 mL) Double Nitrile Gloves, Chemical Safety Goggles, Face Shield, Lab Coat
Spill Cleanup Heavy-duty Nitrile or Butyl Gloves, Chemical Splash Goggles, Face Shield, Chemically Resistant Apron or Suit

Waste Segregation & Containment Protocol

Proper segregation is the cornerstone of a compliant and safe chemical waste management program. Halogenated organic wastes must never be mixed with non-halogenated streams.

The Criticality of Segregation: Mixing these waste streams complicates the disposal process. Halogenated wastes require high-temperature incineration (typically >1000°C) with specialized off-gas "scrubbing" systems to neutralize the acidic gases (e.g., HCl) produced[10][11]. Disposing of this waste via a facility not equipped for it can lead to regulatory violations and environmental harm.

Step-by-Step Containment Protocol:

  • Select the Correct Waste Container: Use only a designated, properly vented, and clearly labeled "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical (e.g., polyethylene).

  • Label the Container: Before adding any waste, ensure the container is labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Contain the Waste:

    • Solid Waste: Place contaminated items (e.g., weighing paper, gloves, pipette tips) directly into the designated solid waste container.

    • Liquid Waste: Carefully pour liquid waste solutions containing this compound into the designated liquid "Halogenated Organic Waste" container using a funnel.

  • Keep the Container Closed: The waste container must be securely closed at all times, except when actively adding waste.

  • Maintain a Waste Log: Keep a log sheet attached to the container to record the chemical name and quantity of everything added. This is a legal requirement in many jurisdictions.

The Disposal Decision Workflow

On-site chemical neutralization of this compound by laboratory personnel is not recommended . The reaction of an amino group with an acid and an aldehyde group with a reducing or oxidizing agent in a mixed waste stream is unpredictable and can generate heat or toxic byproducts. The authoritative and safest procedure is to manage it as a hazardous waste to be handled by a licensed disposal facility.

G cluster_0 A Identify Waste: This compound (Solid, Liquid, or Contaminated Debris) B Is waste container available and correctly labeled 'Halogenated Organic Waste'? A->B C Obtain and label a new, appropriate waste container. B->C No D Segregate waste into the appropriate container. (Solid vs. Liquid) B->D Yes C->D E Update the container's waste log with chemical name and quantity. D->E F Store the sealed container in a designated Satellite Accumulation Area. E->F G Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste vendor. F->G

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. Handling specialized reagents like 2-Amino-3-chlorobenzaldehyde, a key building block in synthetic chemistry, requires a thorough understanding of its potential hazards and the implementation of robust protective measures. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Assessment: The "Why" Behind the Protection

Understanding the reactivity and toxicology of this compound is fundamental to appreciating the necessity of each piece of PPE. Based on data from its analogs, the primary hazards include:

  • Skin Irritation and Corrosion: Aromatic aldehydes, particularly halogenated ones, are known to be irritating to the skin.[1][2] Prolonged contact can lead to redness, pain, and in some cases, chemical burns.[3] The amino group can also contribute to skin sensitization, potentially causing an allergic reaction upon repeated exposure.

  • Serious Eye Damage: The eyes are exceptionally vulnerable. Direct contact with even small quantities of this compound can cause serious irritation or irreversible damage.[1][2] The fine, crystalline nature of the solid or splashes of a solution can readily cause severe injury.[3]

  • Respiratory Tract Irritation: If the solid material is handled in a way that generates dust, or if it is heated, inhalation can cause irritation to the nose, throat, and lungs.[1][2][4] Symptoms can include coughing and a burning sensation.[4]

These hazards dictate a multi-layered PPE strategy focused on creating a complete barrier between you and the chemical.

Core PPE Requirements: Your Essential Armor

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure. Below are the essential components for handling this compound.

Eye and Face Protection

This is the most critical line of defense. The potential for serious eye irritation necessitates robust protection.

  • Minimum Requirement: At all times when in the laboratory where this chemical is present, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Standard safety glasses are not sufficient as they do not provide a seal against splashes and dust.

  • High-Risk Operations: When handling larger quantities (>5g), working with heated solutions, or performing any operation with a significant splash potential, supplement your safety goggles with a full-face shield.[4] This provides an additional layer of protection for your entire face.

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Material: Choose gloves made of nitrile or butyl rubber. These materials have demonstrated good resistance to a wide range of aldehydes and aromatic compounds. Avoid latex gloves, which offer poor protection against many laboratory chemicals.

  • Proper Technique: Always inspect gloves for tears or pinholes before use. After handling is complete, dispose of the gloves in accordance with applicable laws and good laboratory practices.[5] Never reuse disposable gloves. Wash your hands thoroughly with soap and water after removing gloves.[6]

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Standard Use: A clean, flame-resistant laboratory coat is mandatory. It should be fully buttoned to provide maximum coverage.

  • Large-Scale or High-Risk Work: For operations involving large quantities or a high risk of splashing, a chemical-resistant apron or a full chemical protection suit may be necessary.[4] Ensure any protective clothing is appropriate for the specific hazards of the task. Contaminated clothing must be removed immediately and washed before reuse.

Respiratory Protection

The primary strategy for respiratory protection is to minimize the generation of airborne contaminants through proper engineering controls.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control exposure to dust or vapors.

  • When Respirators are Needed: In the rare event of a ventilation system failure or a large spill where dust or vapors may be generated, respiratory protection is essential. A NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and particulates (e.g., a combination Type ABEK filter) should be used. All respirator use must be part of a comprehensive institutional program that includes fit-testing and training, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).

Operational and Disposal Plan

A safe experiment includes the procedures before, during, and after handling the chemical.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning Sequence:

    • First, put on your laboratory coat.

    • Next, put on your chemical safety goggles.

    • Then, put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling: Perform all manipulations within a chemical fume hood.

  • Doffing Sequence (to prevent cross-contamination):

    • First, remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

    • Next, remove your laboratory coat.

    • Finally, remove your safety goggles.

  • Hygiene: Wash your hands immediately and thoroughly after all work is complete.[6]

Spill and Emergency Plan
  • Small Spills: For a small spill of solid material, carefully sweep it up and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures. If you are trained and it is safe to do so, use appropriate PPE (including respiratory protection) to contain and clean up the spill.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]

    • Skin: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Disposal
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[5] Collect it in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must also be placed in the hazardous waste container.

  • Regulations: Always follow local, state, and federal regulations for hazardous waste disposal to ensure complete and accurate classification.[1] Do not empty into drains.[1]

Summary and Visual Guides

For quick reference, the following table summarizes the required PPE. The subsequent diagram illustrates the decision-making process for PPE selection based on the experimental context.

PPE Requirements at a Glance
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety Glasses (Minimum)Nitrile/Butyl GlovesLab CoatNot Required
Weighing & Small-Scale Prep (<5g) Chemical Safety GogglesNitrile/Butyl GlovesLab CoatNot Required (in Fume Hood)
Solution Prep & Reactions (>5g) Goggles & Face ShieldNitrile/Butyl GlovesLab CoatNot Required (in Fume Hood)
Spill Cleanup / Ventilation Failure Goggles & Face ShieldNitrile/Butyl GlovesChemical Apron/SuitRequired (Air-Purifying Respirator)
PPE Selection Workflow

PPE_Workflow cluster_start Start: Task Assessment cluster_controls Engineering Controls cluster_scale Scale & Risk cluster_ppe Required PPE Level Start Handling this compound? FumeHood Is the task performed in a certified fume hood? Start->FumeHood Scale Quantity > 5g or High Splash/Dust Risk? FumeHood->Scale Yes EmergencyPPE Emergency PPE: - Full Face Respirator - Chemical Suit - Heavy Gloves FumeHood->EmergencyPPE No / Failure BasePPE Standard PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat Scale->BasePPE No EnhancedPPE Enhanced PPE: - Goggles + Face Shield - Nitrile/Butyl Gloves - Lab Coat Scale->EnhancedPPE Yes

Caption: Decision workflow for selecting appropriate PPE level.

By adhering to these guidelines, you build a culture of safety that protects not only yourself but also your colleagues and the valuable research you conduct. Always prioritize a thorough risk assessment before beginning any new procedure.

References

  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 2-Amino-5-chlorobenzaldehyde.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-Chlorobenzaldehyde.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-3,5-dibromobenzaldehyde.
  • INEOS ChlorVinyls Belgium NV. (2011, December 2). Safety Data Sheet: 2-chlorobenzaldehyde.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Chlorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Chlorobenzaldehyde 97.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: o-Chlorobenzaldehyde.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): o-CHLOROBENZALDEHYDE.
  • Sigma-Aldrich. (n.d.). 2-amino-5-chlorobenzaldehyde AldrichCPR.
  • Loba Chemie. (2016, May 18). 3-CHLOROBENZALDEHYDE MSDS.
  • ChemicalBook. (n.d.). 2-Amino-3,5-dibromobenzaldehyde - Safety Data Sheet.

Sources

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